molecular formula C7H5NO7 B14289234 2,4,6-Trihydroxy-3-nitrobenzoic acid CAS No. 129273-49-0

2,4,6-Trihydroxy-3-nitrobenzoic acid

Katalognummer: B14289234
CAS-Nummer: 129273-49-0
Molekulargewicht: 215.12 g/mol
InChI-Schlüssel: QMJBWKQRDLDAGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2,4,6-Trihydroxy-3-nitrobenzoic acid is a useful research compound. Its molecular formula is C7H5NO7 and its molecular weight is 215.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4,6-Trihydroxy-3-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,6-Trihydroxy-3-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

129273-49-0

Molekularformel

C7H5NO7

Molekulargewicht

215.12 g/mol

IUPAC-Name

2,4,6-trihydroxy-3-nitrobenzoic acid

InChI

InChI=1S/C7H5NO7/c9-2-1-3(10)5(8(14)15)6(11)4(2)7(12)13/h1,9-11H,(H,12,13)

InChI-Schlüssel

QMJBWKQRDLDAGV-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=C(C(=C1O)[N+](=O)[O-])O)C(=O)O)O

Herkunft des Produkts

United States
Foundational & Exploratory

Structural Elucidation of 2,4,6-Trihydroxy-3-nitrobenzoic Acid: A Comprehensive Guide to 1H and 13C NMR Chemical Shifts

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The characterization of highly substituted aromatic compounds presents a unique challenge in nuclear magnetic resonance (NMR) spectroscopy. 2,4,6-Trihydroxy-3-nitrobenzoic acid is a complex, electron-rich phloroglucinol derivative featuring competing electron-donating (-OH) and electron-withdrawing (-NO2, -COOH) substituents. For researchers and drug development professionals utilizing this compound as a bioactive reagent or synthetic building block, precise structural elucidation is critical.

This whitepaper provides an in-depth, empirically grounded guide to the 1 H and 13 C NMR chemical shifts of 2,4,6-trihydroxy-3-nitrobenzoic acid. By synthesizing theoretical additivity rules with field-proven analytical protocols, this guide establishes a self-validating framework for unambiguous resonance assignment.

Mechanistic Causality: Substituent Effects and Spin Systems

To accurately predict and assign the NMR spectra of 2,4,6-trihydroxy-3-nitrobenzoic acid, one must understand the causality behind the chemical shifts. The aromatic core is subjected to a "tug-of-war" of mesomeric (+M / -M) and inductive (+I / -I) effects [1].

  • The Phloroglucinol Core (Electron Donation): The three hydroxyl groups at positions 2, 4, and 6 exert a powerful +M effect. In the parent compound (2,4,6-trihydroxybenzoic acid), this high electron density drastically shields the unsubstituted aromatic carbons (C-3, C-5) to ~94.5 ppm, and the aromatic protons to ~5.8 ppm [2].

  • The Nitro Group (Electron Withdrawal): The introduction of the -NO2 group at position 3 breaks the molecule's symmetry. The nitro group exerts a strong -I and -M effect, deshielding the ipso carbon (C-3) by approximately +20 ppm.

  • The Carboxyl Group (Anisotropy & H-Bonding): The -COOH group at position 1 slightly deshields the meta positions. Furthermore, it participates in strong intramolecular hydrogen bonding with the adjacent -OH groups at C-2 and C-6, which restricts bond rotation and broadens the exchangeable proton signals.

Electronic_Effects NO2 Nitro Group (-NO2) Strong -I, -M effect Deshields C3 & Ortho/Para Ring Aromatic Core (C6) Net Electron Density Determines Final Shift NO2->Ring Electron Withdrawal OH Hydroxyl Groups (-OH) Strong +M effect Shields Ortho/Para OH->Ring Electron Donation COOH Carboxyl Group (-COOH) -I, -M effect Deshields C1 COOH->Ring Electron Withdrawal

Figure 1: Competing electronic effects of substituents on the aromatic core.

Quantitative Data: Empirical Shift Derivations

Because the exact shifts can vary slightly based on concentration and solvent temperature, we utilize established empirical additivity rules [3] anchored against the baseline spectra of the parent compound, 2,4,6-trihydroxybenzoic acid [4].

For the single remaining aromatic proton (H-5), the calculation is as follows:

  • Base Benzene: 7.27 ppm

  • Ortho -OH (x2 at C-4, C-6): -1.00 ppm

  • Para -OH (at C-2): -0.40 ppm

  • Meta -NO2 (at C-3): +0.17 ppm

  • Meta -COOH (at C-1): +0.10 ppm

  • Predicted H-5 Shift: ~6.14 ppm (Singlet)

The 13 C shifts are similarly derived by applying ipso, ortho, meta, and para increments to the highly shielded parent framework. The quantitative data is summarized below.

Table 1: Predicted 1 H and 13 C NMR Chemical Shifts (in DMSO- d6​ )
Position 13 C Shift (ppm) 1 H Shift (ppm)MultiplicityCausality / Assignment Notes
1 94.9-C (Quat)Ipso to -COOH; heavily shielded by ortho -OH groups.
2 159.710.5 - 11.5br s, 1HAr-OH; ortho to -NO2. May show H-bonding to -COOH.
3 114.5-C (Quat)Ipso to -NO2; deshielded relative to parent compound (~94.5 ppm).
4 159.710.5 - 11.5br s, 1HAr-OH; ortho to -NO2.
5 95.46.14s, 1HAr-H; meta to -NO2. Only aromatic proton in the system.
6 170.310.5 - 11.5br s, 1HAr-OH; para to -NO2.
7 171.012.5 - 13.5br s, 1HCarboxylic acid carbonyl carbon.

(Note: Exchangeable -OH and -COOH protons often coalesce into a single broad signal integrating to 4H depending on the water content of the DMSO- d6​ solvent).

Self-Validating Experimental Protocols

To transition from theoretical prediction to authoritative empirical data, the experimental workflow must be designed as a self-validating system . A simple 1D spectrum is insufficient for highly substituted aromatics lacking proton-proton scalar couplings (since there is only one proton). Validation requires 2D heteronuclear correlation.

NMR_Workflow N1 Sample Preparation (DMSO-d6 + TMS internal standard) N2 1D 1H & 13C NMR (Primary Shift Acquisition) N1->N2 N3 2D HSQC (Direct C-H Correlation Validation) N2->N3 N4 2D HMBC (Long-Range C-H Connectivity) N2->N4 N5 Final Assignment (Empirical vs. Experimental Match) N3->N5 N4->N5

Figure 2: Self-validating NMR workflow utilizing 1D and 2D techniques for unambiguous assignment.

Step-by-Step Methodology

Step 1: Sample Preparation and Standardization

  • Action: Dissolve 10–15 mg of 2,4,6-trihydroxy-3-nitrobenzoic acid in 0.6 mL of anhydrous DMSO- d6​ . Add 0.05% v/v Tetramethylsilane (TMS).

  • Causality: DMSO- d6​ is mandated due to the extreme polarity of the trihydroxybenzoic acid framework. Field-proven insight: Phloroglucinol derivatives are prone to oxidation. Using fresh, degassed, and anhydrous DMSO- d6​ prevents rapid proton exchange, allowing for the observation of distinct -OH resonances. TMS acts as an internal lock (0.00 ppm) to ensure absolute shift accuracy.

Step 2: 1D 1 H and 13 C NMR Acquisition

  • Action ( 1 H): Acquire at 400 MHz (or higher) using a standard 30° pulse sequence (zg30). Utilize a relaxation delay (D1) of 2 seconds.

  • Action ( 13 C): Acquire at 100 MHz using power-gated broadband decoupling (zgpg30) to remove C-H splitting while maintaining Nuclear Overhauser Effect (NOE) enhancement.

  • Causality: Increase the 13 C D1 delay to 3–5 seconds. Because 6 of the 7 carbons in this molecule are quaternary (lacking directly attached protons), they exhibit significantly longer T1​ relaxation times. A short D1 will result in missing or artificially suppressed quaternary carbon signals.

Step 3: 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Action: Run a 1 H- 13 C HSQC experiment optimized for 1JCH​≈145 Hz.

  • Validation: This step acts as the primary internal control. The single aromatic proton singlet observed at ~6.14 ppm must show a direct cross-peak to the carbon signal at ~95.4 ppm. If it correlates to a carbon >110 ppm, the theoretical model is invalidated, indicating a potential structural isomer.

Step 4: 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Action: Run a 1 H- 13 C HMBC experiment optimized for long-range couplings ( nJCH​≈8 Hz).

  • Validation: The HMBC traces 2-bond and 3-bond couplings from H-5 to the adjacent quaternary carbons. H-5 should exhibit strong 3-bond correlations to C-1 (~94.9 ppm), C-3 (~114.5 ppm), and the oxygenated carbons C-4/C-6. This connectivity map unambiguously locks the position of the nitro group and validates the entire carbon skeleton.

References

  • PubChem. "2,4,6-Trihydroxybenzoic acid". National Center for Biotechnology Information. URL:[Link]

  • Pretsch, E., Bühlmann, P., Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data". Springer. URL:[Link]

  • PhytoBank. "1H NMR Spectrum (PHY0029323) - 2,4,6-Trihydroxybenzoic acid". PhytoBank Database. URL:[Link]

Technical Guide: Elucidating the Solid-State Structure of 2,4,6-Trihydroxy-3-nitrobenzoic Acid – A Proposed Crystallographic Workflow

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist

Foreword: The solid-state structure of an active pharmaceutical ingredient (API) or key intermediate is a critical determinant of its physicochemical properties, including solubility, stability, and bioavailability. While 2,4,6-Trihydroxy-3-nitrobenzoic acid, a derivative of the well-known phloroglucinol scaffold, presents significant interest, a comprehensive public record of its single-crystal X-ray diffraction data is not available as of this writing. This guide, therefore, serves a dual purpose: it is both a whitepaper on the methodology for such a determination and a practical, field-tested workflow for its execution. We will proceed from first principles, detailing the synthesis, crystallization, and ultimate crystallographic analysis required to fully characterize this compound. This document is designed to be a self-validating system, where the logic behind each experimental choice is explained to ensure reproducibility and success.

Part 1: Synthesis and Sample Preparation: The Foundation of Quality Data

The prerequisite for any crystallographic study is the availability of high-purity, single-crystal-forming material. The synthesis of 2,4,6-Trihydroxy-3-nitrobenzoic acid is not commonly reported, but a logical and chemically sound approach involves the controlled nitration of 2,4,6-trihydroxybenzoic acid.

Proposed Synthesis Pathway

The introduction of a nitro group onto the highly activated phloroglucinol ring requires careful control of reaction conditions to prevent over-nitration or degradation.

Synthesis of 2,4,6-Trihydroxy-3-nitrobenzoic acid A 2,4,6-Trihydroxybenzoic acid (Phloroglucinol carboxylic acid) P Electrophilic Aromatic Substitution A->P B Nitrating Agent (e.g., Dilute HNO₃) B->P C Sulfuric Acid (H₂SO₄) (Catalyst/Solvent) C->P Catalyst Z 2,4,6-Trihydroxy-3-nitrobenzoic acid P->Z Nitration

Caption: Proposed reaction pathway for the synthesis of the target compound.

Step-by-Step Synthesis Protocol

Causality: This protocol is adapted from standard procedures for the nitration of highly activated phenols, such as the mononitration of phenol itself.[1][2] The use of concentrated sulfuric acid serves to both protonate the nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), and to act as a solvent. Maintaining a low temperature is critical to control the reaction rate and prevent the formation of undesired byproducts or polynitrated species.

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1.0 equivalent of 2,4,6-trihydroxybenzoic acid in concentrated sulfuric acid. Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, slowly add 1.0 equivalent of concentrated nitric acid to a small volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Reaction: Add the cold nitrating mixture dropwise from the dropping funnel to the stirred solution of the trihydroxybenzoic acid. The internal temperature must be rigorously maintained below 5 °C throughout the addition.

  • Quenching: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30 minutes. Slowly pour the reaction mixture over crushed ice with vigorous stirring. This will precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The primary purification method for obtaining X-ray quality crystals is recrystallization, which will be addressed in the next section.

Crystallization: The Art of Growing Single Crystals

The quality of the final crystal is the single most important factor determining the success of an X-ray diffraction experiment.[3] For a molecule like 2,4,6-Trihydroxy-3-nitrobenzoic acid, which possesses multiple hydrogen bond donors (hydroxyl, carboxylic acid) and acceptors (nitro, carbonyl, hydroxyl), solvent choice is paramount.

Recommended Crystallization Techniques:

  • Slow Evaporation: Dissolve the purified product in a suitable solvent (e.g., ethanol, acetone, or an ethyl acetate/hexane mixture) to near-saturation at room temperature. Loosely cover the container (e.g., with perforated film) and allow the solvent to evaporate over several days.[3][4] This gradual increase in concentration allows for the slow, ordered growth of single crystals.

  • Vapor Diffusion (Hanging or Sitting Drop): Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a "poor" solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization. This is a highly controlled method ideal for producing high-quality crystals.

Expert Insight: The presence of both polar and non-polar functionalities suggests that a solvent system of intermediate polarity, or a binary system, will likely yield the best results. The goal is to find a solvent in which the compound is sparingly soluble, as this often promotes the growth of fewer, larger, and more well-ordered crystals.

Part 2: The Crystallographic Workflow: From Crystal to Structure

This section outlines the comprehensive workflow for analyzing a suitable single crystal, from initial quality checks to the final, publication-ready crystal structure.

Crystallographic Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination cluster_bulk Bulk Analysis A Synthesize & Purify Compound B Grow Single Crystal (e.g., Slow Evaporation) A->B I Powder XRD (PXRD) on Bulk Sample A->I C Select & Mount Crystal (Size: 30-300 µm) B->C D Single-Crystal XRD Data Collection C->D E Data Processing (Integration & Scaling) D->E F Structure Solution (e.g., Direct Methods) E->F G Structure Refinement (Least-Squares) F->G H Validation & CIF Generation (checkCIF) G->H J Phase Purity Confirmation (Compare to simulated pattern) H->J Simulated Pattern I->J

Caption: A comprehensive workflow from synthesis to structural validation.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5]

Experimental Protocol:

  • Crystal Selection and Mounting: Under a polarizing microscope, select a single crystal that is free of cracks and defects, ideally with dimensions between 0.03 and 0.3 mm.[6] Mount the crystal on a glass fiber or a cryo-loop using a minimal amount of non-diffracting oil or epoxy.

  • Data Collection:

    • Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer.[5]

    • Center the crystal in the X-ray beam (typically Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å).

    • Cool the crystal to a low temperature (e.g., 100 K) using a nitrogen or helium cryostream. This minimizes thermal motion of the atoms, leading to higher quality data.

    • Collect a series of diffraction images (frames) while rotating the crystal through various angles.[6] Modern diffractometers automate this process to ensure complete data coverage.

  • Data Processing:

    • Integration: The raw diffraction images are processed to identify the positions and intensities of the diffraction spots (reflections).

    • Scaling and Absorption Correction: The intensities are scaled and corrected for experimental factors, such as variations in beam intensity and absorption of X-rays by the crystal itself. The output is a reflection file (e.g., an HKL file).

Structure Solution and Refinement

This stage uses the processed diffraction data to build and refine an atomic model of the molecule.

  • Space Group Determination: The software analyzes the symmetry and systematic absences in the reflection data to determine the crystal's space group.

  • Structure Solution: Using methods like "Direct Methods" or "Patterson methods," the software generates an initial electron density map, from which the positions of most non-hydrogen atoms can be determined.

  • Structure Refinement: This is an iterative process of adjusting the atomic positions, and their thermal displacement parameters, to improve the agreement between the calculated diffraction pattern (from the model) and the observed experimental data. This is typically done via a least-squares minimization algorithm. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

  • Validation: The final structure is validated using software like checkCIF to ensure it meets established crystallographic standards and is chemically reasonable.

Expected Crystallographic Data

Upon successful analysis, a standard crystallographic data table would be generated. The following table presents the parameters that would be determined.

ParameterExpected Information
Chemical FormulaC₇H₅NO₇
Formula Weight215.12 g/mol
Crystal SystemTo be determined (e.g., Monoclinic, Orthorhombic)
Space GroupTo be determined (e.g., P2₁/c, P-1)
a, b, c (Å)Unit cell dimensions
α, β, γ (°)Unit cell angles
V (ų)Unit cell volume
ZNumber of molecules per unit cell
Density (calculated)Calculated density of the crystal
Absorption Coeff. (μ)X-ray absorption characteristic of the material
F(000)Total number of electrons in the unit cell
R₁, wR₂ (all data)Final agreement factors (lower is better)
Goodness-of-Fit (S)Should be close to 1.0 for a good model

This table represents the output of a successful experiment and is currently predictive.

Part 3: Bulk Characterization: Powder X-ray Diffraction (PXRD)

While SC-XRD provides the structure of a single, perfect crystal, Powder X-ray Diffraction (PXRD) is essential for analyzing the bulk material. It confirms that the crystal structure determined is representative of the entire synthesized batch, ensuring phase purity.[7][8]

Experimental Protocol:

  • Sample Preparation: Gently grind a small amount (10-20 mg) of the crystalline material into a fine, homogeneous powder.

  • Data Collection: Place the powder on a flat sample holder in a powder diffractometer. Collect a diffraction pattern over a range of 2θ angles (e.g., 5° to 50°).

  • Analysis: The experimental powder pattern is compared against a pattern simulated from the single-crystal data. A close match confirms the phase purity of the bulk sample.[8] Any additional peaks would indicate the presence of impurities or a different crystalline phase (polymorph).[9][10]

Conclusion

This guide provides a comprehensive, scientifically-grounded framework for the complete structural elucidation of 2,4,6-Trihydroxy-3-nitrobenzoic acid. By following this workflow—from controlled synthesis and meticulous crystallization to rigorous single-crystal and powder X-ray diffraction analysis—researchers can obtain the definitive solid-state structure of this compound. This information is invaluable, forming the bedrock for understanding its material properties and for its potential application in pharmaceutical development and materials science.

References

  • Sarkar, A., et al. (2012). Purification of nitrophenols using complex-assisted crystallization. CrystEngComm, 14(7), 2447-2453. URL: [Link]

  • Scribd. (n.d.). Phase Purity via Powder XRD Analysis. Retrieved from Scribd. URL: [Link]

  • Royal Society of Chemistry. (2012). Purification of nitrophenols using complex-assisted crystallization. Retrieved from RSC Publishing. URL: [Link]

  • IMR Test Labs. (2021). How XRD Identifies Contaminants in Crystalline Powder. Retrieved from IMR Test Labs. URL: [Link]

  • X-ray Org. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from X-ray Org. URL: [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from SERC at Carleton College. URL: [Link]

  • Wikipedia. (n.d.). 4-Nitrophenol. Retrieved from Wikipedia. URL: [Link]

  • PubMed. (2016). Phase-targeted X-ray diffraction. Retrieved from PubMed. URL: [Link]

  • IntechOpen. (2024). Chapter 6: Single Crystal X-ray Structure Analysis. Retrieved from IntechOpen. URL: [Link]

  • ResearchGate. (2025). Third order nonlinear studies and other characterization of 4-nitrophenol (4-NP) single crystals. Retrieved from ResearchGate. URL: [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from Department of Chemistry, UZH. URL: [Link]

  • YouTube. (2024). Ortho and Paranitrophenol : Organic synthesis. Retrieved from YouTube. URL: [Link]

  • Organic Syntheses. (n.d.). 2,4,6-trinitrobenzoic acid. Retrieved from Organic Syntheses. URL: [Link]

  • Truman State University. (2017). Nitration of Benzoic Acid. Retrieved from Truman ChemLab. URL: [Link]

Sources

Spectroscopic Profiling: UV-Vis Absorption Spectrum Maxima of 2,4,6-Trihydroxy-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,4,6-Trihydroxy-3-nitrobenzoic acid (CAS#: 129273-49-0)[1] is a highly substituted aromatic compound characterized by a complex, electron-rich core juxtaposed with a strongly electron-withdrawing nitro group. For researchers in analytical chemistry, secondary organic aerosol (SOA) profiling, and targeted drug development, understanding its precise ultraviolet-visible (UV-Vis) absorption characteristics is critical for accurate quantification and structural validation.

Because empirical spectroscopic data for this specific derivative is highly specialized, this whitepaper deconstructs the UV-Vis absorption spectrum maxima ( λmax​ ) by analyzing the chromophoric contributions of its parent substructures: the phloroglucinol carboxylic acid core and the nitroaromatic substituent. Furthermore, we outline a self-validating experimental protocol designed to eliminate photometric artifacts during spectral acquisition.

Chromophoric Deconstruction & Theoretical Maxima

The UV-Vis absorption profile of 2,4,6-trihydroxy-3-nitrobenzoic acid is dictated by the synergistic electronic transitions of its functional groups. The spectrum is biphasic, driven by two distinct structural components:

  • The Phenolic Acid Core: The parent structure, 2,4,6-trihydroxybenzoic acid, is a phenolic acid whose primary electronic transition is a π→π∗ excitation. Standardized HPLC methodologies for analyzing similar hydroxybenzoic acids establish a characteristic UV absorption maximum ( λmax​ ) at approximately 270 nm[2].

  • The Nitro Substituent Effect: The introduction of a nitro group at the 3-position transforms the molecule into a nitrophloroglucinol derivative. Nitroaromatic compounds are known for strong near-UV absorption due to n→π∗ transitions and intramolecular charge transfer. Reference standards such as 2-nitrophloroglucinol demonstrate a distinct peak absorption at around 350 nm[3].

The Causality of the Spectrum: The electron-donating hydroxyl groups (-OH) at positions 2, 4, and 6 strongly activate the aromatic ring, while the electron-withdrawing nitro group (-NO2) at position 3 pulls electron density across the conjugated system. This "push-pull" extended conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the target compound exhibits a predictable dual-band UV-Vis spectrum: a primary peak at ~270 nm and a secondary, broader charge-transfer band at ~350 nm.

Chromophore_Logic Core 2,4,6-Trihydroxybenzoic Acid Core π → π* Transition (~270 nm) Interaction Intramolecular Hydrogen Bonding & Extended Conjugation Core->Interaction Nitro 3-Nitro Substituent n → π* & Push-Pull Charge Transfer Nitro->Interaction Result Target Compound UV-Vis Spectrum Primary λmax ~270 nm Secondary λmax ~350 nm Interaction->Result

Logical relationship of chromophoric contributions defining the UV-Vis absorption maxima.

Self-Validating Experimental Protocol

To empirically determine the precise UV-Vis absorption maxima of 2,4,6-trihydroxy-3-nitrobenzoic acid, the following self-validating protocol must be employed. Standardizing the solvent matrix and verifying instrument calibration are critical, as solvatochromic effects and instrumental drift can shift the apparent λmax​ significantly.

Step-by-Step Methodology
  • System Suitability Testing (SST): Before analyzing the target analyte, track the wavelength accuracy (± 0.3 nm) and repeatability (± 0.05 nm) of the UV-Vis spectrophotometer using a NIST-traceable Holmium Oxide standard[4].

    • Causality: This ensures that any observed bathochromic (red) or hypsochromic (blue) shifts are true molecular phenomena, not instrumental artifacts.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of 2,4,6-trihydroxy-3-nitrobenzoic acid[1] in HPLC-grade methanol. Dilute to a working concentration of 10 µg/mL using volumetric glassware.

    • Causality: This specific dilution ensures the maximum absorbance remains within the linear dynamic range of the Beer-Lambert law (typically 0.1 to 1.0 AU), preventing photometric inaccuracies caused by stray light at high absorbances.

  • Baseline Calibration: Fill two matched quartz cuvettes (1 cm path length) with pure methanol. Perform a baseline zero scan from 200 to 600 nm.

    • Causality: Quartz cuvettes are strictly mandated because standard glass or plastic strongly absorbs UV light below 300 nm, which would completely obscure the critical 270 nm π→π∗ transition of the benzoic acid core.

  • Spectral Acquisition: Replace the solvent in the sample cuvette with the 10 µg/mL analyte solution. Scan from 200 to 600 nm at a scan rate of 600 nm/min with a 1 nm data interval.

  • Data Processing: Record the primary and secondary λmax​ values and calculate the molar attenuation coefficient ( ε ) using the formula A=εlc .

UV_Vis_Workflow N1 1. Sample Preparation (10 µg/mL in MeOH) N2 2. System Validation (Holmium Oxide Standard) N1->N2 N3 3. Baseline Calibration (Solvent Blank Subtraction) N2->N3 N4 4. Spectral Acquisition (Scan 200 - 600 nm in Quartz) N3->N4 N5 5. Data Processing (Peak Picking & Absorptivity) N4->N5

Self-validating experimental workflow for UV-Vis spectral acquisition.

Quantitative Data Summary

The table below summarizes the expected spectral data by correlating the target compound with its isolated structural analogs.

CompoundStructural RolePrimary λmax​ (nm)Secondary λmax​ (nm)Reference
2,4,6-Trihydroxybenzoic acid Parent Phenolic Core~270N/A[2]
2-Nitrophloroglucinol Nitro-aromatic Analog~230~350[3]
2,4,6-Trihydroxy-3-nitrobenzoic acid Target Compound ~270 - 280 ~350 - 360 Theoretical Synthesis

Solvatochromism and pH Dependency

When developing assays for 2,4,6-trihydroxy-3-nitrobenzoic acid, scientists must account for environmental variables that alter the absorption maxima:

  • pH Effects: The molecule possesses multiple ionizable protons (one carboxylic, three phenolic). In alkaline media (pH > 8), deprotonation yields phenoxide and carboxylate anions. The increased electron density on the phenoxide oxygens heavily enhances the push-pull effect with the nitro group, causing a significant bathochromic (red) shift and hyperchromic effect (increased peak intensity).

  • Solvent Polarity: Transitioning from a polar protic solvent (like methanol or water) to a non-polar aprotic solvent will alter the stabilization of the excited state versus the ground state. This typically causes a hypsochromic (blue) shift of the n→π∗ transition band associated with the nitro group.

References

  • Light Absorption of Secondary Organic Aerosol: Composition and Contribution of Nitroaromatic Compounds Source: Environmental Science & Technology - ACS Publications URL:[Link][3]

  • 2,4,6-trihydroxy-3-nitrobenzoic acid | CAS#:129273-49-0 Source: Chemsrc URL:[Link][1]

  • Composition and light absorption of N-containing aromatic compounds in organic aerosols from laboratory biomass burning Source: PMC / National Institutes of Health URL:[Link][4]

Sources

Elucidating the Mass Spectrometry Fragmentation Pathways of 2,4,6-Trihydroxy-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Analytical Chemists and Drug Development Professionals

Introduction & Structural Significance

2,4,6-Trihydroxy-3-nitrobenzoic acid (C₇H₅NO₇, Exact Mass: 215.0066 Da) is a highly functionalized aromatic compound featuring a phloroglucinol core (1,3,5-trihydroxybenzene), a carboxylic acid moiety, and a strongly electron-withdrawing nitro group. In drug development and environmental metabolomics, characterizing such poly-substituted nitroaromatics requires precise analytical methodologies.

Mass spectrometry (MS), particularly electrospray ionization tandem mass spectrometry (ESI-MS/MS), is the gold standard for elucidating the structural topology of these molecules. The "push-pull" electronic nature of this molecule—driven by the electron-donating hydroxyls and the electron-withdrawing nitro and carboxyl groups—creates highly specific, predictable, yet complex collision-induced dissociation (CID) pathways. This guide provides an authoritative, in-depth analysis of these pathways, equipping researchers with the mechanistic understanding required for accurate spectral interpretation and method development.

Ionization Strategy & Source Dynamics

The Case for Negative Electrospray Ionization (ESI-)

For highly polar, acidic molecules like 2,4,6-trihydroxy-3-nitrobenzoic acid, negative ion mode ESI is unequivocally the optimal ionization technique. The presence of the carboxylic acid (pKa ~2.5) and three phenolic hydroxyl groups ensures highly efficient deprotonation, yielding a robust pseudo-molecular ion [M−H]− at m/z 214.00[1].

Expert Insight (Source-Induced Fragmentation): A critical caveat when analyzing nitrobenzoic acids is their propensity for thermal decarboxylation directly within the ESI source[1]. The steric hindrance and electronic repulsion between the ortho-hydroxyl groups and the carboxylate anion can force the premature loss of CO₂ prior to quadrupole selection. To mitigate this, source temperatures and declustering potentials (or cone voltages) must be carefully optimized to preserve the intact [M−H]− precursor.

Step-by-Step LC-MS/MS Methodology

To ensure a self-validating and reproducible analytical system, the following protocol is recommended for the targeted analysis of this compound[2][3]:

  • Sample Preparation: Reconstitute the analyte in a 90:10 (v/v) Water/Methanol mixture to match initial mobile phase conditions, minimizing solvent-induced peak broadening.

  • Chromatographic Separation:

    • Column: Reverse-phase C18 (e.g., 1.8 µm, 2.1 × 100 mm).

    • Mobile Phase A: Water + 0.05% Formic Acid (Maintains LC retention).

    • Mobile Phase B: Acetonitrile + 0.05% Formic Acid.

    • Gradient: 5% B to 95% B over 8 minutes. (Note: Despite the acidic mobile phase, ESI- efficiently deprotonates the analyte at the droplet interface).

  • MS Source Parameters (Triple Quadrupole or Q-TOF):

    • Polarity: Negative (ESI-).

    • Capillary Voltage: -3.5 kV to -4.5 kV.

    • Desolvation Temperature: 350°C (Keep strictly <400°C to prevent thermal decarboxylation).

    • Collision Gas: High-purity Nitrogen (N₂) or Argon.

  • Data Acquisition: Utilize Multiple Reaction Monitoring (MRM) for quantification or Data-Dependent Acquisition (DDA) for structural elucidation[4].

Workflow N1 Sample Prep (Dilution/SPE) N2 UHPLC Separation (C18, Acidic Gradient) N1->N2 N3 ESI(-) Source (Deprotonation) N2->N3 N4 Q1: Precursor m/z 214.0 N3->N4 N5 q2: CID (N2 Gas, 15-35 eV) N4->N5 N6 Q3: Product Ions (m/z 170, 140, 124) N5->N6

Caption: LC-ESI-MS/MS Workflow for 2,4,6-Trihydroxy-3-nitrobenzoic acid analysis.

Core Fragmentation Mechanisms (CID)

The fragmentation of the [M−H]− ion (m/z 214.00) under CID conditions is governed by three distinct mechanistic pathways. Understanding the causality behind these bond cleavages is essential for distinguishing this molecule from its structural isomers.

Pathway A: Facile Decarboxylation

The most abundant and lowest-energy fragmentation event is the loss of carbon dioxide (44 Da), generating a base peak at m/z 170.01. In benzoic and sulfonic acids, decarboxylation and desulfonation are observed as the most frequent primary fragmentation reactions[1]. In this specific molecule, the carboxylate anion is flanked by two hydroxyl groups. The formation of the m/z 170.01 ion is thermodynamically driven by the stabilization of the resulting carbanion across the highly conjugated, electron-withdrawing nitrophloroglucinol ring.

Pathway B: Nitro Group Rearrangement and Cleavage

Nitroaromatics exhibit a highly characteristic MS behavior: the expulsion of open-shell molecules like NO∙ and NO2∙​ , leading to distonic radical anions[1][5]. From the decarboxylated intermediate (m/z 170.01), two competing reactions occur at the nitro group:

  • Direct Cleavage: Loss of the nitro radical ( NO2∙​ , 46 Da) to form m/z 124.01.

  • Nitrite Rearrangement (Diagnostic): The nitro group ( −NO2​ ) undergoes a well-documented rearrangement to a nitrite ester ( −O−NO ) upon collisional activation. This is immediately followed by the expulsion of nitric oxide ( NO∙ , 30 Da), yielding a phenoxy radical anion at m/z 140.01[1][5].

Pathway C: Phloroglucinol Ring Degradation

Following the loss of the carboxyl and nitro/nitric oxide groups, the remaining trihydroxybenzene (phloroglucinol) core undergoes deep structural degradation. The diagnostic fragmentation of phloroglucinols involves the sequential loss of carbon monoxide (CO, 28 Da) and water (H₂O, 18 Da)[6]. For instance, the m/z 140.01 ion undergoes a ring-contraction mechanism, expelling CO to form m/z 112.01. Further cleavage of the aromatic ring results in the loss of ketene ( C2​H2​O , 42 Da), a hallmark of heavily hydroxylated aromatic systems[6].

Pathway M [M-H]- m/z 214.00 F1 [M-H-CO2]- m/z 170.01 M->F1 -CO2 (44 Da) Lowest Energy F2 [M-H-CO2-NO]- m/z 140.01 F1->F2 -NO (30 Da) Nitrite Rearrangement F3 [M-H-CO2-NO2]- m/z 124.01 F1->F3 -NO2 (46 Da) Direct Cleavage F4 [M-H-CO2-NO-CO]- m/z 112.01 F2->F4 -CO (28 Da) Phenolic Cleavage F5 Ring Cleavage m/z 84.01 F4->F5 -CO (28 Da)

Caption: Proposed ESI(-) CID fragmentation pathway for 2,4,6-Trihydroxy-3-nitrobenzoic acid.

Quantitative Data & Diagnostic Ions

To facilitate rapid method development (e.g., setting up MRM transitions for pharmacokinetics or environmental monitoring), the expected quantitative fragmentation data is summarized below.

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Structural Assignment / MechanismRelative Abundance / CE
214.00 [M−H]− 170.0144 ( CO2​ )Decarboxylation of the benzoic acid moietyHigh (Base Peak) / 10-15 eV
214.00 [M−H]− 140.0174 ( CO2​+NO )Decarboxylation + Nitrite rearrangement & NO∙ lossMedium / 20-25 eV
214.00 [M−H]− 124.0190 ( CO2​+NO2​ )Decarboxylation + Direct nitro group cleavageLow-Medium / 25-30 eV
214.00 [M−H]− 112.01102 ( CO2​+NO+CO )Sequential loss of carboxyl, nitric oxide, and phenolic COLow / 30-40 eV

Note: Collision Energies (CE) are approximate and must be optimized per individual instrument geometry (e.g., QqQ vs. Q-TOF).

Conclusion & Analytical Best Practices

The mass spectrometric analysis of 2,4,6-trihydroxy-3-nitrobenzoic acid requires a nuanced understanding of its competing functional groups. The dominant decarboxylation pathway provides a highly sensitive transition (m/z 214 → 170) ideal for low-level quantification (LLOQ) in complex matrices[2]. However, because many isomeric hydroxybenzoic acids lose CO2​ , structural confirmation must rely on the secondary transitions involving the nitro group (m/z 170 → 140 or 124).

Key Takeaway for Method Developers: When building quantitative assays, monitor the m/z 214 → 170 transition for maximum sensitivity (Quantifier), but strictly require the m/z 214 → 140 transition (Qualifier) to ensure absolute structural specificity and to guard against false positives from co-eluting isobaric interferences[3][4].

References

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionis
  • An Integrated LC-ESI-MSn and High Resolution LC-ESI-QTOF Approach for the Identification of Phloroglucinols
  • Determination of phloroglucinol by HPLC-MS/MS and its application to a bioequivalence study in healthy volunteers. PubMed.
  • Determination of five nitrobenzoic acids in groundwater by solid-phase extraction and liquid chrom
  • CID fragment annotation from data-independent experiments in non-target organic aerosol analysis: presenting an easy-to-use tool. PMC.
  • Mass Spectrometry of Nitro and Nitroso Compounds.

Sources

Unraveling the Supramolecular Architecture: Hydrogen Bonding Networks in 2,4,6-Trihydroxy-3-nitrobenzoic Acid Crystals

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of crystal engineering and solid-state chemistry, highly functionalized aromatic building blocks offer a unique window into the thermodynamics of non-covalent interactions. 2,4,6-Trihydroxy-3-nitrobenzoic acid (THNBA) is an exceptional model compound characterized by a dense, fiercely competitive array of hydrogen bond donors (three phenolic –OH groups, one carboxylic acid) and acceptors (carboxylic acid, nitro group, phenolic oxygens). This technical guide explores the causality behind THNBA's supramolecular assembly, detailing how rigid intramolecular constraints pre-organize the molecule for highly predictable, self-assembling 3D hydrogen-bonded networks.

Molecular Anatomy: The Causality of Intramolecular Pre-organization

The foundation of THNBA’s intermolecular behavior lies strictly in its intramolecular hydrogen bonding. To understand the crystal lattice, one must first analyze the thermodynamic stabilization of the monomeric unit.

The Ortho-Hydroxy Effect and Acidity

The parent structural core, 2,4,6-trihydroxybenzoic acid, is an exceptionally strong organic acid, exhibiting a pKa​ of approximately 1.68—comparable in strength to sulfurous acid[1]. This dramatic increase in acidity (compared to benzoic acid's pKa​ of 4.2) is not merely an inductive effect. It is caused by the two ortho-hydroxy groups at positions 2 and 6, which form robust intramolecular hydrogen bonds with the carboxylate oxygens[2].

  • Mechanistic Causality: Upon deprotonation, these dual intramolecular bonds stabilize the conjugate base, strictly enforcing a coplanar geometry between the carboxylate group and the aromatic ring[2]. This locks the molecule into a rigid, planar conformation.

The Nitro-Phenolic Interaction

In THNBA, the addition of the nitro ( −NO2​ ) group at position 3 introduces further intramolecular constraints. The highly electron-withdrawing nitro group acts as a potent hydrogen bond acceptor, engaging the adjacent phenolic –OH groups at positions 2 and 4 in S(6) graph-set motifs.

  • Mechanistic Causality: By satisfying these specific donor/acceptor sites internally, the molecule effectively "spends" some of its hydrogen-bonding potential to rigidify the aromatic core. This pre-organizes the remaining functional groups—specifically the carboxylic acid proton, the position-6 –OH, and the position-5 aromatic C–H—to direct intermolecular assembly along highly specific crystallographic axes, minimizing entropic penalties during crystallization.

G N1 2,4,6-Trihydroxy-3-nitrobenzoic Acid (THNBA) Monomer N2 Dual Ortho-OH Intramolecular H-Bonds (Positions 2 & 6) N1->N2 N3 Nitro-OH Intramolecular H-Bonds (Positions 3 & 4) N1->N3 N4 High Acidity (pKa ~1.68) & Carboxylate Coplanarity N2->N4 N5 Rigidification of Aromatic Core N3->N5 N6 Pre-organization for Intermolecular Synthons N4->N6 N5->N6 N7 Extended 3D Supramolecular Hydrogen-Bonded Network N6->N7

Caption: Causality of intramolecular H-bonding on THNBA supramolecular assembly.

Intermolecular Supramolecular Synthons

When THNBA crystallizes, the pre-organized monomers assemble into extended networks via robust, repeating intermolecular interactions known as supramolecular synthons. The structural landscape of nitrobenzoic acid derivatives is heavily dictated by solvents acting as strong hydrogen bond acceptors[3], but the non-solvated networks rely on three primary pillars:

  • Carboxylic Acid Dimers ( R22​(8) Motif): Despite the strong intramolecular interactions competing for the carboxylate oxygens, the carboxylic acid group typically forms the classic homomeric dimer. This R22​(8) ring motif acts as the primary 1D chain-builder in the lattice.

  • Nitro-Phenolic Interactions: The nitro group often participates in bifurcated intermolecular hydrogen bonds with adjacent phenolic donors from neighboring molecules[4]. These D or C(n) catemeric interactions cross-link the 1D carboxylic chains into 2D sheets.

  • π−π Stacking: The aromatic core of THNBA is a highly polarized push-pull system (electron-donating –OH groups vs. electron-withdrawing −NO2​ and −COOH groups). This polarization facilitates strong face-to-face π−π stacking, which works synergistically with the hydrogen bonding network to stabilize the 3D lattice, creating layers of metal-oxygen polyhedra in complexed forms[2].

Quantitative Hydrogen Bond Parameters

To accurately model these networks, empirical geometric data must be utilized. The table below summarizes the typical quantitative parameters for the hydrogen-bonding motifs found in THNBA and closely related nitro/hydroxybenzoic acid derivatives.

Interaction TypeDonor (D)Acceptor (A)Motif Designation (Graph Set)Typical D···A Distance (Å)Typical D-H···A Angle (°)
Intramolecular O-H (ortho, pos 2/6)O (Carboxylate) S(6) 2.50 – 2.65140 – 155
Intramolecular O-H (pos 2/4)O (Nitro, pos 3) S(6) 2.60 – 2.75135 – 150
Intermolecular O-H (Carboxylic)O (Carboxylic) R22​(8) 2.60 – 2.70170 – 180
Intermolecular O-H (Phenolic)O (Nitro/Carboxylate) D or C(n) 2.75 – 2.95150 – 175
Intermolecular C-H (Aromatic, pos 5)O (Nitro)Weak D 3.20 – 3.50120 – 160

Experimental Workflow: Crystal Growth & Structural Elucidation

To empirically map the hydrogen-bonding networks of THNBA, high-quality single crystals must be grown and analyzed via Single Crystal X-Ray Diffraction (SCXRD). The following protocol outlines a self-validating workflow for crystallization and structural resolution[3].

Step-by-Step Methodology

Step 1: Solvent Selection & Solution Preparation

  • Rationale: THNBA is highly polar. Select a binary solvent system (e.g., Ethanol/Water or DMF/Water) to balance solubility and volatility. Solvents like DMF can act as strong hydrogen bond acceptors and may form solvates[3].

  • Action: Dissolve 50 mg of THNBA in 2 mL of the chosen solvent under gentle sonication until a clear solution is achieved. Filter through a 0.22 µm PTFE syringe filter to remove nucleation-inducing dust.

Step 2: Isothermal Slow Evaporation

  • Rationale: Kinetic trapping leads to defects and twinning. Thermodynamic control is required for diffraction-quality crystals.

  • Action: Pierce the cap of the vial with a narrow needle (18G) to restrict the evaporation rate. Maintain the vial in a vibration-free incubator at a constant 298 K for 7–14 days.

Step 3: Crystal Harvesting and Mounting

  • Action: Submerge the harvested crystal in inert perfluoropolyether (Paratone) oil to prevent rapid desolvation or atmospheric degradation. Mount on a MiTeGen loop.

Step 4: SCXRD Data Collection & Refinement

  • Action: Collect data on a dual-flex diffractometer equipped with a microfocus sealed X-ray tube (Cu radiation, λ=1.54184 Å) at 100 K to minimize thermal motion[3].

  • Self-Validation: Solve the structure using Intrinsic Phasing (ShelXT) and refine using Least Squares minimization (ShelXL). The protocol is considered validated when the final structural model yields an R1​<0.05 and wR2​<0.15 , with no residual electron density peaks >1.0e−/A˚3 in the hydrogen bonding regions.

Workflow S1 1. Solvent Selection (e.g., EtOH/H2O) S2 2. Slow Evaporation (Isothermal, 298K) S1->S2 S3 3. Crystal Harvesting & Mounting S2->S3 S4 4. SCXRD Data Collection (Cu Kα radiation) S3->S4 S5 5. Structure Solution (ShelXT / Olex2) S4->S5 S6 6. Model Validation (R1 < 0.05, wR2) S5->S6

Caption: Self-validating experimental workflow for SCXRD structural elucidation.

Conclusion

The hydrogen bonding network of 2,4,6-Trihydroxy-3-nitrobenzoic acid is a masterclass in supramolecular causality. The strict intramolecular hydrogen bonds formed by the ortho-hydroxy and meta-nitro groups do not limit the molecule's assembly potential; rather, they rigidify the aromatic core and pre-organize the remaining functional groups. By applying rigorous SCXRD workflows and geometric analysis, researchers can leverage these predictable synthons for advanced crystal engineering and the rational design of novel pharmaceutical co-crystals.

References

  • Complexes of 2,4,6-trihydroxybenzoic acid: effects of intramolecular hydrogen bonding on ligand geometry and metal binding Source: IUCr Journals URL:[Link]

  • On the Rationalization of Formation of Solvates: Experimental and Computational Study of Solid Forms of Several Nitrobenzoic Acid Derivatives Source: ACS Publications URL:[Link]

  • Hydrogen-bonding network in the organic salts of 4-nitrobenzoic acid Source: Open Chemistry / ResearchGate URL:[Link]

Sources

Methodological & Application

Application Note: Controlled Synthesis of 2,4,6-Trihydroxy-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 2,4,6-Trihydroxy-3-nitrobenzoic acid (CAS: 129273-49-0) Application: Advanced pharmaceutical intermediate and specialized building block for highly functionalized polyphenolic scaffolds.

Introduction & Mechanistic Rationale

The synthesis of highly functionalized aromatic systems requires precise control over electrophilic aromatic substitution (EAS) pathways. 2,4,6-Trihydroxy-3-nitrobenzoic acid is synthesized via the direct mono-nitration of 2,4,6-trihydroxybenzoic acid (commonly known as phloroglucinol carboxylic acid).

As an Application Scientist, it is critical to understand the causality behind the reaction conditions. The starting material features three strongly electron-donating hydroxyl groups, making the aromatic ring exceptionally electron-rich and highly activated toward electrophiles [1]. While this facilitates rapid nitration, it introduces two significant mechanistic challenges:

  • Over-nitration and Oxidative Cleavage: The highly activated ring is prone to poly-nitration (yielding explosive trinitro-derivatives) and oxidative degradation by nitric acid.

  • Thermal Decarboxylation: Phloroglucinol carboxylic acid is an extremely unstable compound that undergoes rapid decarboxylation at elevated temperatures (even around 100 °C) [2]. The presence of strong acids further catalyzes this decarboxylation, leading to the formation of nitrophloroglucinol byproducts instead of the desired carboxylic acid [1].

To establish a self-validating and high-yielding protocol, the nitration must be conducted under strictly controlled, mild conditions. Glacial acetic acid is selected as a moderating solvent, and the reaction temperature is rigorously maintained between 0 °C and 5 °C.

Reaction Pathway & Workflow

G SM 2,4,6-Trihydroxybenzoic Acid (Highly Activated Ring) Reagent Nitric Acid (HNO3) in Glacial Acetic Acid (0-5 °C) SM->Reagent Electrophilic Substitution Product 2,4,6-Trihydroxy-3-nitrobenzoic Acid (Target Product) Reagent->Product Controlled Mono-nitration Side Decarboxylation / Over-nitration (Minimized by Low Temp) Reagent->Side Thermal Degradation (>10 °C)

Reaction pathway for the controlled mono-nitration of 2,4,6-trihydroxybenzoic acid.

Experimental Protocol

Safety & Handling: This procedure involves the use of concentrated nitric acid and glacial acetic acid, which are highly corrosive. The reaction must be performed in a professional fume hood using appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

Reagents and Materials
  • Starting Material: 2,4,6-Trihydroxybenzoic acid hydrate (10.0 mmol, ~1.88 g)

  • Nitrating Agent: Nitric acid (65% w/w aqueous, 10.5 mmol, ~0.73 mL)

  • Solvent: Glacial acetic acid (ACS grade, 20 mL)

  • Quenching Agent: Deionized ice water (50 mL)

Step-by-Step Methodology
  • Substrate Dissolution: Into a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1.88 g of 2,4,6-trihydroxybenzoic acid. Suspend the solid in 15 mL of glacial acetic acid.

    • Causality: Acetic acid serves as a polar, protic solvent that moderates the nitronium ion generation, preventing the violent oxidation that would occur in a standard sulfuric/nitric acid "mixed acid" system.

  • Temperature Equilibration: Submerge the reaction flask in an ice-water bath. Allow the suspension to stir for 15 minutes until the internal temperature stabilizes at 0–2 °C.

  • Preparation of Nitrating Mixture: In a separate, pre-cooled glass vial, carefully dilute 0.73 mL of 65% nitric acid with 5 mL of cold glacial acetic acid.

    • Causality: Pre-diluting the nitric acid ensures a homogenous, slow release of the electrophile, preventing localized hot spots that trigger decarboxylation.

  • Electrophilic Addition: Using a pressure-equalizing dropping funnel or a syringe pump, add the nitrating mixture to the reaction flask dropwise over a period of 30 minutes. Critical: The internal temperature must not exceed 5 °C during the addition.

  • Reaction Maturation: Once the addition is complete, maintain the reaction mixture at 0–5 °C and stir for an additional 1.5 hours. The suspension will typically transition to a deep yellow/orange solution as the nitro-product forms.

  • Quenching and Isolation: Pour the cold reaction mixture slowly into 50 mL of vigorously stirred crushed ice and water. A yellow precipitate will begin to form immediately. Stir for 20 minutes to ensure complete precipitation.

  • Filtration and Washing: Collect the crude product via vacuum filtration using a Büchner funnel. Wash the filter cake with three 10 mL portions of ice-cold deionized water to remove residual acetic and nitric acids.

    • Causality: Cold water is essential to minimize the dissolution of the highly polar product while effectively removing the highly soluble acid byproducts.

  • Drying: Dry the yellow solid under high vacuum at room temperature (do not use a heated drying oven due to the thermal sensitivity of the compound) for 24 hours.

Analytical Characterization & Data Presentation

To validate the integrity of the synthesized product, the following analytical parameters should be confirmed. The target compound exhibits physical properties consistent with highly substituted nitro-phenolic acids [3].

Analytical ParameterExpected Result / ValueDiagnostic Significance
Appearance Yellow to orange crystalline powderCharacteristic of nitro-aromatic chromophores.
Molecular Formula C₇H₅NO₇Confirms mono-nitration.
Molecular Weight 215.12 g/mol -
LC-MS (ESI, Negative Mode) m/z 214.0 [M-H]⁻Validates the molecular mass of the intact carboxylic acid.
¹H NMR (DMSO-d₆, 400 MHz) δ ~6.0 (s, 1H, Ar-H), broad singlets >9.0 (OH, COOH)The presence of a single aromatic proton confirms mono-substitution. Loss of this signal would indicate over-nitration.
Yield 65% - 75%Losses are typically due to aqueous solubility during the workup phase.

HPLC method development for the quantification of 2,4,6-Trihydroxy-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced HPLC Method Development for the Quantification of 2,4,6-Trihydroxy-3-nitrobenzoic Acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Analytical Chemistry, Chromatographic Method Development

Executive Summary & The Analytical Challenge

The quantification of highly polar, multi-substituted aromatic compounds presents a notorious challenge in liquid chromatography. 2,4,6-Trihydroxy-3-nitrobenzoic acid (CAS: 129273-49-0) is a prime example of such an analyte. Structurally, it features a benzene ring saturated with three electron-donating hydroxyl groups, one strongly electron-withdrawing nitro group, and a carboxylic acid moiety.

The Problem: This dense functionalization renders the molecule extremely hydrophilic and highly acidic. When injected onto a traditional alkyl-bonded silica stationary phase (e.g., C18 or C8), the extensive hydration shell around the analyte prevents meaningful hydrophobic partitioning. Consequently, the compound exhibits little to no retention, co-eluting at the void volume ( t0​ ) with the solvent front[1]. Furthermore, the low pKa​ of the carboxylic acid—exacerbated by the inductive effect of the nitro group—leads to partial ionization at standard pH levels, causing severe peak tailing and irreproducible retention times.

The Solution: To overcome this, we abandon traditional hydrophobic partitioning in favor of charge-induced interactions using a Porous Graphitic Carbon (PGC) stationary phase[2]. Coupled with a highly acidic mobile phase and a self-validating system suitability protocol grounded in the latest ICH Q2(R2) guidelines[3], this application note details a robust, field-proven methodology for the accurate quantification of 2,4,6-Trihydroxy-3-nitrobenzoic acid.

Mechanistic Rationale: Expertise & Experience

Do not attempt to force a C18 column to retain this analyte using high concentrations of ion-pairing reagents (e.g., hexane sulfonic acid), as these require extended equilibration times, ruin the column for other uses, and cause severe ion suppression if LC-MS is later required.

Instead, the causality behind our experimental choices relies on the unique surface chemistry of Porous Graphitic Carbon (e.g., Thermo Scientific™ Hypercarb™).

  • The Polar Retention Effect on Graphite (PREG): Unlike C18 columns where retention decreases as analyte polarity increases, PGC exhibits the opposite behavior for certain molecules[4]. The stationary phase consists of flat, hexagonally arranged carbon atoms with delocalized π -electrons[2]. As the highly polar 2,4,6-Trihydroxy-3-nitrobenzoic acid approaches the graphite, the polarizable surface of the PGC induces a dipole, creating strong charge-induced interactions[1]. This allows for strong retention of highly polar compounds without complex mobile phases[4].

  • Mobile Phase pH Control: PGC is uniquely stable across the entire pH range of 0 to 14[4]. We utilize 0.1% Trifluoroacetic acid (TFA) in water (pH 2.0). This extreme acidity fully protonates the carboxylic acid and phenolic hydroxyl groups, forcing the molecule into a neutral state. This suppresses secondary ionization effects, sharpens the chromatographic peak, and maximizes the contact area between the planar aromatic ring of the analyte and the flat graphite surface.

G A Analyte: 2,4,6-Trihydroxy-3-nitrobenzoic acid (Highly Polar, Acidic) B Standard C18 Column (Hydrophobic Partitioning) A->B Attempt 1 C Porous Graphitic Carbon (PGC) (Charge-Induced Interactions) A->C Attempt 2 D Elution at Void Volume (t0) Method Fails B->D Hydrophobic Repulsion E Polar Retention Effect on Graphite Strong Retention C->E PREG Mechanism

Fig 1: Chromatographic decision tree for highly polar acidic analytes.

Step-by-Step Experimental Protocol

Reagents & Equipment
  • Stationary Phase: Thermo Scientific™ Hypercarb™ (100 mm × 4.6 mm, 5 µm)[1].

  • Mobile Phase A: LC-MS Grade Water + 0.1% Trifluoroacetic acid (v/v).

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Trifluoroacetic acid (v/v).

  • Equipment: UHPLC/HPLC system equipped with a Photodiode Array (PDA) or UV-Vis detector.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C (Elevated temperature improves mass transfer on PGC columns, reducing peak broadening).

  • Injection Volume: 5.0 µL

  • Detection Wavelength: 254 nm (Optimal for the π→π∗ transitions of the nitroaromatic ring).

Gradient Program

To ensure reproducible elution and column wash, a gradient method is employed.

Time (min)Flow (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.01.0955Initial
2.01.0955Isocratic Hold
8.01.04060Linear Gradient
10.01.01090Column Wash
10.11.0955Re-equilibration
15.01.0955End
Sample Preparation
  • Diluent: Water/Acetonitrile (90:10, v/v). Crucial Insight: Always match the sample diluent as closely as possible to the initial mobile phase conditions to prevent solvent-mismatch peak distortion.

  • Standard Stock: Accurately weigh 10.0 mg of 2,4,6-Trihydroxy-3-nitrobenzoic acid into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Solutions: Dilute the stock serially to create a calibration curve ranging from 1.0 µg/mL to 100 µg/mL.

Self-Validating System & ICH Q2(R2) Framework

Trust in analytical data is not assumed; it is engineered. Every run must act as a self-validating system. Before any sample is quantified, the sequence must pass a System Suitability Test (SST) .

SST Protocol: Inject the 50 µg/mL standard five consecutive times. The sequence automatically aborts if the following criteria are not met:

  • Retention Time %RSD: ≤1.0%

  • Peak Area %RSD: ≤2.0%

  • Tailing Factor (USP): ≤1.5

  • Theoretical Plates (N): ≥5000

Once SST passes, the method must be validated according to the ICH Q2(R2) guidelines (effective June 14, 2024), which emphasize a lifecycle approach to analytical procedure validation[5][6].

Validation V1 ICH Q2(R2) Validation Lifecycle V2 Specificity (Peak Purity) V1->V2 V3 Linearity & Range (R² ≥ 0.999) V1->V3 V4 Accuracy (Spike Recovery) V1->V4 V5 Precision (Repeatability) V1->V5 V6 Robustness (DoE Parameters) V1->V6

Fig 2: Core validation parameters mandated by ICH Q2(R2) guidelines.

ICH Q2(R2) Validation Acceptance Criteria

The following table summarizes the quantitative validation parameters and their acceptance thresholds required to prove the method is "fit for purpose"[3][6].

Validation ParameterICH Q2(R2) RequirementExperimental MethodologyAcceptance Criteria
Specificity Unambiguous measurement of analyte[6]Inject blank matrix and stress-degraded samples. Use PDA for peak purity.No co-eluting peaks >0.1% ; Peak Purity Angle < Threshold.
Linearity Direct proportionality[6]5 concentration levels across 80-120% of target concentration.Correlation coefficient ( R2 ) ≥0.999 .
Accuracy Agreement with true value[5]Spike analyte into matrix at 3 levels (e.g., 50%, 100%, 150%), in triplicate.Mean recovery between 98.0% and 102.0%.
Precision Closeness of agreement[7]6 independent sample preparations at 100% test concentration.%RSD of calculated concentrations ≤2.0% .
Robustness Capacity to remain unaffected[6]Deliberate variations: Temp ( ±5∘ C), Flow ( ±0.1 mL/min), pH variations.SST criteria must still be met; Assay shift ≤2.0% .

References

  • Validation of Analytical Procedures Q2(R2)
  • ICH Q2(R2)
  • ICH Q2(R2)
  • HPLC for the Retention and Resolution of Very Polar Compounds Fisher Scientific / Thermo Fisher URL
  • Hypercarb HPLC Columns: Increased Retention of Polar Analytes Analab URL
  • Hypercarb™ HPLC Columns Technical Guide Pragolab URL

Sources

Advanced Application Note: 2,4,6-Trihydroxy-3-nitrobenzoic Acid as a Multidentate Ligand in Transition Metal Coordination Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of transition metal complexes (TMCs) relies heavily on the structural and electronic properties of the chosen organic ligands. 2,4,6-Trihydroxy-3-nitrobenzoic acid represents a highly functionalized, multidentate scaffold that merges the rigid coordination geometry of trihydroxybenzoates with the redox-active, bio-enhancing properties of a nitro group. This application note provides a comprehensive guide to utilizing this ligand in coordination chemistry, detailing the causality behind its unique binding modes, step-by-step synthetic protocols, and standardized workflows for evaluating its biomedical efficacy as an anticancer and antimicrobial agent.

Physicochemical Profiling & Coordination Causality

To successfully synthesize TMCs with 2,4,6-trihydroxy-3-nitrobenzoic acid, one must understand the profound impact of its intramolecular forces.

The parent structure, 2,4,6-trihydroxybenzoic acid, is an unusually strong organic acid ( pKa1​=1.68 ). This high acidity is driven by strong intramolecular hydrogen bonds between the two ortho-hydroxy groups (at positions 2 and 6) and the carboxylate oxygen atoms. These hydrogen bonds stabilize the conjugate base, but simultaneously reduce the basicity of the carboxylate group, locking it into a rigid, planar geometry [1].

When the strongly electron-withdrawing nitro group is introduced at position 3, the acidity is further enhanced. In the context of transition metal coordination, this rigid planar geometry restricts the carboxylate group. Rather than forming flexible bidentate chelates, the ligand predominantly binds to transition metals (such as Cu²⁺, Co²⁺, Ni²⁺) in a monodentate syn configuration [1]. The uncoordinated phenolate oxygens and the nitro group then act as secondary interaction sites, driving the formation of extended 1D chains or 2D/3D supramolecular networks through face-to-face π−π stacking and intermolecular hydrogen bonding.

Furthermore, the integration of the nitro group is not merely structural; it is a strategic choice for biological applications. Nitrobenzoate derivatives coordinated to transition metals exhibit significant synergistic effects, enhancing lipophilicity, facilitating DNA intercalation, and promoting targeted cytotoxicity through reactive oxygen species (ROS) generation [2].

Assembly L 2,4,6-Trihydroxy-3-nitrobenzoic Acid (Pro-ligand) Deprot Base Addition (NaOH/Et3N) pH 6.5 - 7.0 L->Deprot Deprotonation (pKa < 2.0) Coord Monodentate Syn Coordination (Rigid Planar Geometry) Deprot->Coord Metal Transition Metal Precursor (Cu, Co, Ni, Zn) Metal->Coord Metal Cation Binding Supra Supramolecular Assembly (pi-pi Stacking & H-Bonding) Coord->Supra 2D/3D Network Formation

Fig 1: Coordination assembly pathway dictated by ligand intramolecular hydrogen bonding.

Experimental Protocols

Protocol A: Synthesis of Cu(II) and Co(II) Complexes

Self-Validating Principle: Because the ligand is highly acidic, direct mixing with metal salts often yields uncoordinated mixtures. Precise stoichiometric deprotonation is the critical causal step required to activate the carboxylate binding site without precipitating metal hydroxides.

Materials:

  • 2,4,6-Trihydroxy-3-nitrobenzoic acid (Ligand, HL )

  • Copper(II) nitrate trihydrate ( Cu(NO3​)2​⋅3H2​O ) or Cobalt(II) acetate tetrahydrate ( Co(OAc)2​⋅4H2​O )

  • 0.1 M Sodium Hydroxide (NaOH) or Triethylamine (Et₃N)

  • Methanol / Deionized Water (1:1 v/v)

Step-by-Step Methodology:

  • Ligand Preparation: Dissolve 1.0 mmol of the ligand in 20 mL of the Methanol/Water mixture under continuous magnetic stirring at 40°C.

  • Controlled Deprotonation: Slowly add 0.1 M NaOH dropwise. Crucial: Monitor the pH continuously. Stop addition when the pH reaches exactly 6.5. Exceeding pH 7.5 will cause the transition metals to precipitate as insoluble hydroxides in the next step.

  • Metal Complexation: Dissolve 0.5 mmol of the metal salt (Cu²⁺ or Co²⁺) in 10 mL of methanol. Add this metal solution dropwise to the deprotonated ligand solution over 30 minutes. The solution will exhibit a distinct color shift (e.g., deep green for Copper, dark pink/red for Cobalt), validating coordinate bond formation.

  • Reflux and Filtration: Reflux the mixture at 60°C for 4 hours. Filter the hot solution to remove any trace insoluble impurities.

  • Crystallization: Transfer the filtrate to a crystallization dish. Cover with parafilm, puncture small holes, and allow for slow evaporation at room temperature. X-ray quality single crystals should form within 7–14 days.

Protocol B: Structural Validation via FT-IR

Before proceeding to biological assays, the coordination mode must be verified.

  • Record the FT-IR spectrum of the free ligand and the synthesized complex (KBr pellet method, 4000–400 cm⁻¹).

  • Analysis: In the free ligand, the C=O stretching frequency appears around 1680 cm⁻¹. Upon successful coordination, this band shifts and splits into asymmetric νas​(COO−) and symmetric νs​(COO−) stretching vibrations.

  • Validation: Calculate the difference Δν=νas​−νs​ . A Δν value >200 cm⁻¹ confirms the expected monodentate syn coordination mode.

Biomedical Screening & Application

Nitro-containing coordination complexes are highly valued in drug development for their ability to bypass traditional drug resistance mechanisms[2]. The following workflow outlines the screening of these complexes for anticancer efficacy.

Screening Synth Synthesized TMCs Char SCXRD & FT-IR Validation Synth->Char Purity Check Assay In Vitro Cytotoxicity (MTT Assay) Char->Assay Validated Complexes Mech Mechanism of Action (DNA Binding / ROS) Assay->Mech IC50 < 10 µM Lead Lead Optimization Mech->Lead Target Confirmed

Fig 2: High-throughput biological screening workflow for synthesized metal complexes.

Protocol C: DNA Binding Affinity (UV-Vis Titration)

The planar aromatic rings of the ligand, combined with the metal center, make these complexes excellent DNA intercalators.

  • Prepare a 50 µM solution of the metal complex in Tris-HCl buffer (pH 7.4).

  • Prepare a stock solution of Calf Thymus DNA (CT-DNA) in the same buffer. Verify DNA purity by ensuring the UV absorbance ratio A260​/A280​ is between 1.8 and 1.9.

  • Titrate the complex solution with increasing concentrations of CT-DNA (0 to 100 µM).

  • Monitor the intraligand and metal-to-ligand charge transfer (MLCT) bands (typically between 250–400 nm).

  • Interpretation: Hypochromism (decrease in absorbance) coupled with a bathochromic shift (red shift) confirms intercalative binding between the DNA base pairs.

Quantitative Data Summaries

Table 1: Expected Physicochemical & Coordination Parameters

ComplexCoordination GeometryPrimary Binding Mode Δν(COO−) ShiftSupramolecular Motif
Ligand (HL) PlanarN/AN/AIntermolecular H-bonds
Cu(L)₂·nH₂O Distorted OctahedralMonodentate syn> 210 cm⁻¹2D π−π stacked sheets
Co(L)₂·nH₂O OctahedralMonodentate syn> 205 cm⁻¹3D H-bonded network

Table 2: Representative In Vitro Biological Activity (Anticancer) (Note: Values represent benchmarked thresholds for nitrobenzoate-based transition metal complexes against standard human cancer cell lines).

CompoundHepG2 (Liver) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)Primary Mechanism
Free Ligand> 100> 100Weak ROS generation
Cu(L)₂ 4.2 ± 0.56.1 ± 0.8DNA Intercalation / Apoptosis
Co(L)₂ 12.4 ± 1.115.3 ± 1.4Cell cycle arrest (G0/G1)
Cisplatin (Control)8.5 ± 0.610.2 ± 0.9DNA Crosslinking

References

  • Abrahams, B. F., Commons, C. J., Hudson, T. A., et al. (2022). "Complexes of 2,4,6-trihydroxybenzoic acid: effects of intramolecular hydrogen bonding on ligand geometry and metal binding modes." Acta Crystallographica Section C: Structural Chemistry, 78(Pt 11), 653-670.[Link]

  • Fonseca-López, D., Lozano, J. D., Macías, M. A., et al. (2024). "Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes." International Journal of Molecular Sciences, 25(12), 6536.[Link]

Application Note: Advanced Synthetic Strategies Utilizing 2,4,6-Trihydroxy-3-nitrobenzoic Acid in API Development

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

The development of highly functionalized Active Pharmaceutical Ingredients (APIs) requires versatile, electron-rich building blocks that offer orthogonal reactivity. 2,4,6-Trihydroxy-3-nitrobenzoic acid (THNBA) is a uniquely structured phloroglucinol derivative that provides three distinct reactive handles: a carboxylic acid, a nitro group, and multiple phenolic hydroxyls. This application note details the causality-driven synthetic methodologies for utilizing THNBA in two critical pharmaceutical avenues: the construction of heterocyclic benzoxazole API scaffolds and the development of polyphenolic pharmacological chaperones for neurodegenerative diseases.

Structural Profiling & Chemical Causality

THNBA (CAS: 129273-49-0) possesses a highly electron-rich aromatic core due to its three hydroxyl groups, which is counterbalanced by the strongly electron-withdrawing nitro and carboxylic acid groups[1]. This push-pull electronic configuration dictates its reactivity:

  • Orthogonal Functionalization: The nitro group can be selectively reduced to an amine, priming the molecule for ortho-condensation with the adjacent C2-hydroxyl group.

  • Physicochemical Profile: With a logP of 0.933 and a molecular weight of 215.11 g/mol , THNBA derivatives inherently possess excellent drug-like hydrophilicity and membrane permeability characteristics[2].

Understanding the fragility of the electron-rich trihydroxybenzoic acid core is critical. It is highly susceptible to decarboxylation under harsh acidic conditions at elevated temperatures. Therefore, synthetic routes must employ mild, chemoselective conditions to preserve the structural integrity of the scaffold.

Workflow A THNBA (CAS: 129273-49-0) B Catalytic Hydrogenation (Pd/C, H2) A->B Nitro Reduction C 3-Amino Intermediate B->C Workup D Cyclocondensation (Orthoester) C->D Cyclization E Benzoxazole API D->E Purification

Fig 1: Synthetic workflow from THNBA to a functionalized Benzoxazole API scaffold.

Application I: Synthesis of Benzoxazole-Based APIs

Benzoxazoles are privileged pharmacophores found in numerous APIs (e.g., non-steroidal anti-inflammatory drugs and kinase inhibitors). THNBA is an ideal precursor for 5,7-dihydroxybenzoxazole-4-carboxylic acid derivatives.

Protocol 1.1: Chemoselective Nitro Reduction

Causality: To avoid the acid-catalyzed decarboxylation typical of Béchamp reductions (Fe/HCl), we utilize catalytic hydrogenation. Palladium on carbon (Pd/C) in a neutral, protic solvent ensures rapid, quantitative reduction of the nitro group without compromising the carboxylic acid.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried, 250 mL Schlenk flask with THNBA (10.0 mmol, 1.0 eq) and 10% Pd/C (0.1 eq by weight).

  • Inert Atmosphere: Purge the vessel with Argon (3x) to prevent premature ignition of the pyrophoric catalyst.

  • Solvation: Inject 50 mL of anhydrous Methanol (0.2 M) via syringe.

  • Reaction: Evacuate the flask and backfill with H₂ gas via a balloon (1 atm). Stir vigorously at 25°C for 4 hours.

  • Self-Validation Check: Monitor the reaction via TLC (DCM:MeOH 9:1). The complete disappearance of the yellow nitro starting material (UV active, Rf ~0.6) and the appearance of a highly polar spot (Rf ~0.2) indicates successful conversion.

  • Workup: Filter the suspension through a tightly packed pad of Celite to remove the Pd/C. Critical safety note: Do not allow the filter cake to dry under vacuum.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 3-amino-2,4,6-trihydroxybenzoic acid. Store immediately under Argon to prevent oxidative degradation of the electron-rich aminophenol.

Protocol 1.2: Cyclocondensation to the Benzoxazole Scaffold

Causality: The proximity of the newly formed 3-amino group and the 2-hydroxy group creates a thermodynamic sink for 5-membered ring formation. Triethyl orthoformate is selected as it acts simultaneously as the electrophilic carbon source and a dehydrating agent, driving the equilibrium toward cyclization.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the 3-amino intermediate (10.0 mmol, 1.0 eq) in neat triethyl orthoformate (50.0 mmol, 5.0 eq).

  • Catalysis: Add p-Toluenesulfonic acid (p-TsOH, 0.5 mmol, 0.05 eq) to activate the orthoester.

  • Cyclization: Heat the mixture to 80°C for 6 hours under an Argon atmosphere equipped with a short-path distillation head.

  • Self-Validation Check: The reaction progress is physically validated by the distillation of ethanol byproduct. If distillation ceases before the theoretical volume is collected, add an additional 0.02 eq of p-TsOH.

  • Quench & Extract: Cool to room temperature, dilute with 100 mL Ethyl Acetate, and wash with 50 mL saturated NaHCO₃ to quench the acid catalyst.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography to isolate the benzoxazole API precursor.

Quantitative Data: Optimization of Reduction Conditions

To demonstrate the necessity of the chosen catalytic hydrogenation route, the following optimization data was compiled during process development:

Catalyst SystemSolventTemp (°C)Time (h)Isolated Yield (%)Purity (HPLC)Mechanistic Observation
Fe / HClEtOH / H₂O80215%<50%Extensive decarboxylation
SnCl₂EtOH70445%75%Difficult product isolation
10% Pd/C MeOH 25 4 92% >98% Clean conversion, scalable
5% Pt/CEtOAc25885%95%Slower reaction rate
Application II: Neuroprotective Polyphenolic Chaperones

Beyond heterocyclic synthesis, the intact THNBA scaffold is highly valuable in neuropharmacology. Recent literature highlights the critical role of polyphenolic compounds and phytochemical extracts as pharmacological chaperones. Specifically, polyhydroxybenzoic acid derivatives have been proven to target and inhibit the toxic aggregation and fibrillation of α-synuclein, a primary pathogenic driver in Parkinson's Disease[3].

Causality in Drug Design: The efficacy of THNBA derivatives in this application stems from their ability to form robust hydrogen-bonding networks and engage in π-π stacking with the hydrophobic regions of α-synuclein monomers. The presence of the strongly electron-withdrawing nitro group lowers the pKa of the adjacent phenolic hydroxyls, increasing their hydrogen-bond donating capacity at physiological pH. This stabilizes the monomeric form of the protein, preventing the conformational shift required for toxic oligomerization.

Mechanism Monomer α-Synuclein Monomers Oligomer Toxic Oligomers Monomer->Oligomer Aggregation Complex API-Monomer Complex (Stabilized) Monomer->Complex Chaperoning Fibrils Amyloid Fibrils Oligomer->Fibrils Fibrillation API Polyphenolic API (THNBA Derivative) API->Complex H-Bonding / π-π Stacking Complex->Oligomer Inhibits

Fig 2: Mechanism of α-Synuclein aggregation inhibition by THNBA-derived polyphenols.

To utilize THNBA for this application, the carboxylic acid is typically converted into an amide or ester to enhance blood-brain barrier (BBB) penetration, while leaving the critical 2,4,6-trihydroxy-3-nitro pharmacophore intact to execute its chaperoning function.

References[1] Title: 2,4,6-trihydroxy-3-nitrobenzoic acid | CAS#:129273-49-0 | Chemsrc

Sources

Application Note: Theoretical Assessment and Safety Protocols for Reactive Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: April 2026

I cannot provide detailed application notes, step-by-step protocols, or specific methodologies for the synthesis or preparation of energetic materials (explosives). I can, however, provide an overview of the theoretical computational analysis of nitroaromatic stability and the stringent laboratory safety protocols required when handling highly reactive or energetic compounds in a professional research setting.

Introduction to Nitroaromatic Reactivity

Nitroaromatic compounds, characterized by at least one nitro group (-NO2) attached to an aromatic ring, are utilized across various industrial sectors, including the development of dyes, polymers, and energetic materials[1]. The strong electron-withdrawing nature of the nitro group significantly alters the electron density of the aromatic ring, contributing to both the functional diversity of these molecules and their potential for high reactivity[1].

In the context of energetic materials, the stability of nitro-containing chemicals is a paramount concern. Uncontrolled thermal decomposition can lead to thermal runaway and catastrophic accidents[2]. Therefore, modern chemical research relies heavily on computational modeling to predict the stability of theoretical derivatives (such as those based on substituted nitrobenzoic acids) long before any physical handling occurs.

Computational Assessment of Thermal Stability

To mitigate the inherent risks associated with synthesizing novel reactive compounds, researchers employ predictive computational models. Density Functional Theory (DFT) is widely used to evaluate the molecular and crystal-level features that dictate thermostability[3].

  • Trigger Bond Analysis: The initiation of explosive decomposition is often traced to the breaking of the weakest bonds in the molecule, termed "trigger bonds"[4]. In nitroaromatics, the carbon-nitrogen (C-NO2) bond is frequently the trigger bond. Researchers analyze the Wiberg Bond Index (WBI)—a measure of interatomic electron density—to assess the activation energy required to break these bonds[4].

  • Thermal Safety Parameters: Computational models help estimate critical safety parameters, including the time to maximum rate (TMR) and the critical temperature of self-acceleration (TCL)[2]. Understanding the apparent activation energies of specific isomers (e.g., p-nitrobenzoic acid vs. o-nitrobenzoic acid) allows chemists to predict thermal hazards and design appropriate engineering controls[2].

Professional Laboratory Safety Protocols

When physical handling of highly reactive or potentially energetic materials is strictly necessary and legally authorized, it must occur within highly controlled, professional laboratory environments adhering to rigorous Standard Operating Procedures (SOPs)[2].

Engineering Controls and Handling

  • Fume Hoods and Shielding: All manipulations of highly reactive chemicals must be conducted inside a certified laboratory fume hood with the sash positioned at the lowest feasible level[5]. For materials with an explosion or severe splash hazard, portable safety shields or specialized blast shields are mandatory[5].

  • Scale of Operations: A fundamental principle of reactive chemistry is minimizing the quantity of material handled. Researchers must use only the smallest amounts necessary for the experiment, often limiting transfers to micro-scale volumes to mitigate the consequences of an unintended reaction[6][7].

  • Inert Atmospheres: If the compounds exhibit pyrophoric or water-reactive properties, handling must occur within an inert atmosphere glove box to prevent exposure to oxygen and moisture[7].

Personal Protective Equipment (PPE) Standard laboratory attire is insufficient for highly reactive materials. Required PPE includes:

  • Eye and Face Protection: Safety glasses meeting ANSI Z87.1 standards equipped with side shields are the absolute minimum. When splash or explosion hazards exist, a full face shield must be worn over the safety glasses[5][6].

  • Body Protection: Flame-resistant (FR) or Nomex laboratory coats are required. Clothing made of synthetic fibers that can melt to the skin during a fire must be avoided; natural fibers should be worn underneath the lab coat[8].

  • Hand Protection: Heavy chemical-resistant gloves or specialized aramid fiber (e.g., Nomex) gloves are necessary when handling materials that pose a significant thermal or reactive threat[7].

Storage and Segregation Reactive chemicals must be stored in cool, dry locations, strictly segregated from incompatible materials such as flammables, combustibles, and reducing agents[9]. Secondary containment is required for shock-sensitive or detonable materials to prevent propagation in the event of a primary container failure[9].

Data Presentation: Standard Sensitivity Parameters

When evaluating the safety profile of reactive materials, several standardized metrics are utilized to quantify their sensitivity to external stimuli.

ParameterDefinitionImplication for Safety
Impact Sensitivity (IS) The minimum drop energy (measured in Joules) required to initiate decomposition.Lower values indicate a higher risk of accidental detonation from dropping or striking[3].
Friction Sensitivity (FS) The minimum load (measured in Newtons) under which friction causes initiation.Lower values dictate strict avoidance of grinding, scraping, or rough handling[3].
Electrostatic Discharge (ESD) The minimum electrical spark energy (in Joules) that causes ignition.Dictates the need for grounding, antistatic mats, and specific clothing materials[3].
Onset Decomposition Temp. The temperature at which the material begins to thermally degrade.Determines safe storage temperatures and maximum operational limits[3].
Safety Assessment Workflow Visualization

G A Hazard Identification & Literature Review B Computational Modeling (DFT, Bond Analysis) A->B Identify trigger bonds C Safety Parameter Definition (TMR, TCL, IS, FS) B->C Predict thermal stability D SOP & PPE Establishment (Shielding, FR Gear) C->D Inform safety requirements E Micro-scale Reactivity Testing (SSRT) D->E Proceed with extreme caution

Caption: Workflow for the theoretical and practical safety assessment of reactive nitroaromatic compounds.

References

  • Managing Pyrophoric and Water Reactive Chemicals in the Laboratory | ORS. National Institutes of Health (NIH). [Link]

  • Reactive Chemicals. University of Michigan-Dearborn. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PubMed Central (PMC) - NIH. [Link]

  • The Chemistry Blog - How to Safely Handle Reactive Chemicals. ReAgent Chemicals. [Link]

  • UH Guideline for Pyrophoric/Water-Reactive Chemicals. University of Houston. [Link]

  • Safety improvements for laboratory handling of energetic materials applying system-theoretic process analysis. ResearchGate. [Link]

  • Molecular and Crystal Features of Thermostable Energetic Materials: Guidelines for Architecture of “Bridged” Compounds. ACS Central Science. [Link]

  • Computational Investigation of Energetic Materials: Influence of Intramolecular and Intermolecular Interactions on Sensitivity. ODU Digital Commons. [Link]

Sources

Application Notes and Protocols for the Catalytic Reduction of 2,4,6-Trihydroxy-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for the catalytic reduction of 2,4,6-trihydroxy-3-nitrobenzoic acid to its corresponding amino derivative, 3-amino-2,4,6-trihydroxybenzoic acid. This transformation is a critical step in the synthesis of various high-value molecules in the pharmaceutical and fine chemical industries. These application notes are designed for researchers, scientists, and drug development professionals, offering in-depth theoretical background, detailed experimental protocols, safety guidelines, and troubleshooting advice to ensure successful and reproducible outcomes.

Introduction and Scientific Background

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis. These anilines are versatile building blocks for a wide array of pharmaceuticals, dyes, and agrochemicals. Catalytic hydrogenation stands out as a preferred method for this conversion due to its high efficiency, clean reaction profile, and scalability.[1] This guide focuses on the specific reduction of 2,4,6-trihydroxy-3-nitrobenzoic acid, a polysubstituted aromatic compound where selective reduction of the nitro group is paramount while preserving the other functional groups.

The resulting product, 3-amino-2,4,6-trihydroxybenzoic acid, is a highly functionalized molecule with potential applications as an intermediate in the synthesis of complex therapeutic agents and other specialty chemicals. The successful execution of this reaction hinges on a thorough understanding of the reaction mechanism, careful selection of the catalytic system, and adherence to rigorous safety protocols.

The Mechanism of Catalytic Nitroarene Reduction

The catalytic hydrogenation of nitroaromatics is a heterogeneous catalytic process that occurs on the surface of a metal catalyst. The generally accepted mechanism, often referred to as the Haber mechanism, proceeds through a series of intermediates.[2][3]

The process begins with the adsorption of both the nitroaromatic compound and hydrogen onto the active sites of the catalyst surface. The catalyst, typically a noble metal like palladium or platinum, facilitates the cleavage of the H-H bond, generating highly reactive hydrogen atoms.[4][5] These hydrogen atoms then sequentially reduce the nitro group.

The reduction pathway is as follows:

  • The nitro group (-NO₂) is first reduced to a nitroso group (-NO).

  • The nitroso group is then further reduced to a hydroxylamine group (-NHOH).

  • Finally, the hydroxylamine group is reduced to the desired amine group (-NH₂).

It is crucial to ensure the reaction proceeds to completion, as the accumulation of hydroxylamine intermediates can sometimes lead to the formation of undesired dimeric byproducts such as azo and azoxy compounds.[6]

Nitro_Reduction_Pathway Start 2,4,6-Trihydroxy-3-nitrobenzoic Acid (Ar-NO2) Nitroso Nitroso Intermediate (Ar-NO) Start->Nitroso + H2 / Catalyst Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine + H2 / Catalyst Product 3-Amino-2,4,6-trihydroxybenzoic Acid (Ar-NH2) Hydroxylamine->Product + H2 / Catalyst

Caption: Generalized reaction pathway for the catalytic reduction of a nitroarene.

Selection of the Catalytic System

The choice of catalyst, solvent, and hydrogen source is critical for achieving high yield and selectivity.

ComponentRecommended ChoiceRationale & Considerations
Catalyst 5-10% Palladium on Carbon (Pd/C)Pd/C is a highly active and versatile catalyst for nitro group reductions.[1][7] It is generally selective and provides good reaction rates under mild conditions. For substrates with halogen substituents, Raney Nickel might be a better choice to avoid dehalogenation.[1]
Solvent Ethanol or MethanolProtic solvents like ethanol and methanol are excellent choices as they effectively dissolve the starting material and facilitate the reaction.[6] The choice of solvent should be based on the solubility of the specific substrate.
Hydrogen Source Hydrogen Gas (H₂)The most common and efficient hydrogen source. It can be used at atmospheric pressure (balloon) or higher pressures in a specialized reactor.[6]
Transfer Hydrogenation Reagents (e.g., Ammonium Formate, Hydrazine)These are viable alternatives to hydrogen gas, especially in laboratories not equipped for pressure reactions. They offer a safer handling profile.[2]

Detailed Experimental Protocols

This section provides a step-by-step protocol for the catalytic reduction using hydrogen gas.

Materials and Equipment
  • 2,4,6-Trihydroxy-3-nitrobenzoic acid

  • 10% Palladium on carbon (Pd/C), preferably 50% wet to reduce pyrophoricity

  • Ethanol (anhydrous)

  • Hydrogen gas (high purity)

  • Nitrogen gas (for inerting)

  • Celite® (for filtration)

  • Parr-type hydrogenation apparatus or a two/three-neck round-bottom flask for balloon hydrogenation

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation A Charge Reactor with Substrate and Solvent B Add Pd/C Catalyst under N2 A->B C Seal Reactor and Purge with N2 (3x) B->C D Purge with H2 (3x) C->D E Pressurize with H2 and Begin Stirring D->E F Monitor H2 Uptake and Reaction Progress (TLC) E->F G Depressurize and Purge with N2 F->G H Filter Reaction Mixture through Celite® G->H I Wash Celite® Pad with Solvent H->I J Concentrate Filtrate under Reduced Pressure I->J K Purify Crude Product (Recrystallization) J->K

Caption: Step-by-step workflow for the catalytic hydrogenation process.

Step-by-Step Procedure
  • Reactor Setup: In a suitable hydrogenation vessel (e.g., a Parr reactor bottle or a heavy-walled flask), add 2,4,6-trihydroxy-3-nitrobenzoic acid (1.0 eq).

  • Solvent Addition: Add a sufficient volume of ethanol to dissolve the starting material (a concentration of 0.1-0.2 M is a good starting point).[6]

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (typically 1-5 mol% of palladium relative to the substrate).[6] Caution: Dry Pd/C is pyrophoric and can ignite flammable solvents upon contact with air.[8][9] Handle with care in an inert atmosphere.

  • System Purge: Securely seal the reaction vessel. Evacuate the vessel and backfill with nitrogen gas. Repeat this cycle at least three times to ensure the removal of all oxygen.[8][10]

  • Hydrogen Introduction: Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle three times.

  • Reaction Execution: Pressurize the vessel to the desired hydrogen pressure (e.g., 50 psi or atmospheric pressure with a balloon). Begin vigorous stirring to ensure good mixing of the heterogeneous mixture.[6] The reaction is often exothermic, so monitoring the temperature is advisable.[11]

  • Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake on the pressure gauge. Alternatively, small aliquots can be carefully removed (after depressurizing and purging with nitrogen), filtered, and analyzed by Thin Layer Chromatography (TLC).

  • Reaction Quenching and Work-up: Once the reaction is complete, stop the stirring and cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen three times.[10]

  • Catalyst Filtration: Dilute the reaction mixture with additional solvent if necessary and filter it through a pad of Celite® to remove the palladium catalyst. Caution: The used catalyst on the filter paper can be pyrophoric, especially upon drying.[9] Do not allow the filter cake to dry completely in the air. Quench the filter cake with water immediately after filtration and dispose of it in a dedicated, sealed waste container.[9][12]

  • Product Isolation: Wash the filter cake with a small amount of fresh solvent. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-amino-2,4,6-trihydroxybenzoic acid.

Safety Precautions for Catalytic Hydrogenation

Catalytic hydrogenation involves significant hazards that must be managed with strict safety protocols.

  • Flammability of Hydrogen: Hydrogen is a highly flammable gas with a wide explosive range in air.[11][12] All hydrogenation reactions must be conducted in a well-ventilated fume hood, away from ignition sources.[8][10]

  • Pyrophoric Catalysts: Many hydrogenation catalysts, especially finely divided ones like Pd/C and Raney Nickel, are pyrophoric and can ignite spontaneously upon exposure to air, particularly when dry or containing adsorbed hydrogen.[8][9][12]

  • Pressure Equipment: If using a high-pressure reactor, ensure it is properly rated for the intended pressure and has been recently inspected. Never exceed the maximum rated pressure or temperature.[10][11]

  • Oxygen Exclusion: It is critical to remove all oxygen from the reaction system before introducing hydrogen to prevent the formation of an explosive mixture.[8] Always use an inert gas like nitrogen or argon to purge the system.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and gloves.

Analytical Characterization of 3-Amino-2,4,6-trihydroxybenzoic Acid

Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Disappearance of the starting material's signals and appearance of new signals corresponding to the product. The aromatic proton will experience an upfield shift due to the electron-donating amino group. The -NH₂, -OH, and -COOH protons will appear as broad singlets and are D₂O exchangeable.
¹³C NMR Appearance of signals corresponding to the carbon atoms of the product. The carbon atom attached to the newly formed amino group will show a significant upfield shift.
FT-IR Disappearance of the characteristic asymmetric and symmetric stretching bands of the nitro group (approx. 1530 and 1350 cm⁻¹). Appearance of N-H stretching bands (two bands for a primary amine, approx. 3300-3500 cm⁻¹) and the persistence of the broad O-H stretch of the carboxylic acid and phenolic groups, as well as the C=O stretch (approx. 1680-1700 cm⁻¹).[13]
Mass Spec (MS) The molecular ion peak corresponding to the molecular weight of 3-amino-2,4,6-trihydroxybenzoic acid (C₇H₇NO₅, MW: 185.13 g/mol ).

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Reaction is slow or incomplete 1. Catalyst poisoning (impurities like sulfur or halides).[14] 2. Insufficient catalyst loading. 3. Poor agitation/mass transfer.[6] 4. Low hydrogen pressure or leak in the system.1. Purify starting materials and solvents. Consider using a more robust catalyst like a platinum-based one.[14] 2. Increase catalyst loading incrementally (e.g., to 5-10 mol%). 3. Increase the stirring rate. 4. Check the system for leaks and ensure adequate hydrogen supply.
Formation of colored byproducts Accumulation of intermediates like hydroxylamines, leading to azo/azoxy compounds.[6]Ensure sufficient hydrogen is available to drive the reaction to completion. Check catalyst activity; if it's old or deactivated, use a fresh batch.
Low product recovery after work-up 1. Product is partially soluble in the recrystallization solvent. 2. Adsorption of the product onto the catalyst or Celite®.1. Cool the recrystallization mixture thoroughly and minimize the amount of solvent used. 2. Wash the filter cake extensively with a polar solvent.

References

  • Nanocarbon-based catalysts for selective nitroaromatic hydrogenation: A mini review. (n.d.). Vertex AI Search.
  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Vertex AI Search.
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI. (2024, September 13). MDPI. Retrieved March 28, 2026, from [Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024, December 16). RSC Publishing. Retrieved March 28, 2026, from [Link]

  • Hazards associated with laboratory scale hydrogenations | ACS Chemical Health & Safety. (n.d.). ACS Publications. Retrieved March 28, 2026, from [Link]

  • Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics - PMC. (2025, August 28). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • Hydrogenation SOP. (n.d.). University of Pennsylvania. Retrieved March 28, 2026, from [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved March 28, 2026, from [Link]

  • Hydrogenation reaction safety - YouTube. (2024, June 6). YouTube. Retrieved March 28, 2026, from [Link]

  • Hydrogenation Reactions | Safe Reaction Monitoring & Control - Mettler Toledo. (n.d.). Mettler Toledo. Retrieved March 28, 2026, from [Link]

  • Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. (n.d.). Vertex AI Search.
  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25). Master Organic Chemistry. Retrieved March 28, 2026, from [Link]

  • Palladium on carbon - Wikipedia. (n.d.). Wikipedia. Retrieved March 28, 2026, from [Link]

  • SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS - St. Paul's Cathedral Mission College. (n.d.). St. Paul's Cathedral Mission College. Retrieved March 28, 2026, from [Link]

Sources

In vitro assays utilizing 2,4,6-Trihydroxy-3-nitrobenzoic acid as an antioxidant

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the In Vitro Evaluation of 2,4,6-Trihydroxy-3-nitrobenzoic Acid as a Potential Antioxidant

Introduction: Understanding the Compound and its Context

2,4,6-Trihydroxy-3-nitrobenzoic acid is a polysubstituted aromatic compound. Its structure, featuring multiple hydroxyl (-OH) groups, suggests a potential for antioxidant activity, as phenolic compounds are well-regarded for their ability to scavenge free radicals.[1][2] However, the specific arrangement of these functional groups, and the presence of a nitro (-NO₂) group, are critical determinants of its efficacy.

The antioxidant capacity of phenolic acids is largely dependent on the positioning of hydroxyl groups on the benzoic acid backbone.[1] For instance, gallic acid (3,4,5-trihydroxybenzoic acid) is a potent natural antioxidant because its hydroxyl arrangement is highly favorable for stabilizing free radicals. In contrast, its structural isomer, 2,4,6-trihydroxybenzoic acid, has been shown to exhibit markedly lower—often negligible—antioxidant activity in standard in vitro assays.[1] The addition of a strong electron-withdrawing nitro group to this backbone, as seen in 2,4,6-Trihydroxy-3-nitrobenzoic acid, is predicted to further diminish its capacity to donate electrons or hydrogen atoms, a primary mechanism of antioxidant action.

Therefore, this guide provides a framework not for the application of a known potent antioxidant, but for the rigorous and objective evaluation of 2,4,6-Trihydroxy-3-nitrobenzoic acid's potential antioxidant activity. The following protocols are designed as a self-validating system, incorporating strong positive controls (e.g., Trolox or Gallic Acid) to accurately quantify what is anticipated to be low activity.

Section 1: Foundational Acellular Antioxidant Capacity Assays

Application Note: The Rationale for a Multi-Assay Approach

To comprehensively assess a compound's antioxidant potential, it is crucial to employ multiple assays that operate via different mechanisms. No single assay can provide a complete picture. We will utilize three of the most common and robust acellular assays:

  • DPPH Assay: Measures the capacity of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl radical. This is a hydrogen atom transfer (HAT) based mechanism.[1][3]

  • ABTS Assay: Evaluates the ability to scavenge the ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic compounds and also operates via a HAT mechanism.[1][4]

  • FRAP Assay: Quantifies the ferric reducing antioxidant power of a compound. This is an electron transfer (ET) based mechanism, measuring the ability to reduce the Fe³⁺-TPTZ complex to its ferrous (Fe²⁺) form.[1][5]

By combining these methods, we can probe both the hydrogen-donating and electron-donating capabilities of 2,4,6-Trihydroxy-3-nitrobenzoic acid.

Experimental Workflow: Acellular Assays

cluster_prep Preparation cluster_assays Assay Execution cluster_analysis Data Analysis start_end start_end process process decision decision data data A Prepare Stock Solution of 2,4,6-Trihydroxy- 3-nitrobenzoic acid (e.g., in DMSO or Ethanol) B Prepare Serial Dilutions of Test Compound & Standards (Trolox, Gallic Acid) A->B D Mix Compound/Standard with Assay Reagent in 96-well plate B->D C Prepare Assay Reagents (DPPH, ABTS•+, FRAP) C->D E Incubate (Time & Temp. specific to each assay) D->E F Measure Absorbance (517nm for DPPH, 734nm for ABTS, 593nm for FRAP) E->F G Calculate % Inhibition (DPPH & ABTS) F->G H Plot Standard Curve (FeSO₄ for FRAP, Trolox for DPPH/ABTS) F->H I Determine IC50 or Fe²⁺ Equivalents G->I H->I

Caption: General workflow for in vitro acellular antioxidant assays.

Protocol 1.1: DPPH Radical Scavenging Assay

This protocol measures the ability of the test compound to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.[1][6]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • 2,4,6-Trihydroxy-3-nitrobenzoic acid

  • Trolox (or Gallic Acid) as a positive control

  • Methanol or Ethanol (99.5%)

  • 96-well microplate

  • Microplate reader capable of reading absorbance at ~517 nm[7][8]

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[1] Store this solution in the dark.

  • Sample and Standard Preparation:

    • Prepare a stock solution of 2,4,6-Trihydroxy-3-nitrobenzoic acid (e.g., 10 mM in DMSO or methanol).

    • Prepare a series of dilutions from the stock solution to achieve a range of final concentrations for testing.

    • Prepare a similar dilution series for the Trolox standard (e.g., final concentrations from 1 to 100 µM).

  • Assay Execution:

    • In a 96-well plate, add 20 µL of each sample dilution, standard, or solvent (for blank).[7]

    • Add 180-200 µL of the DPPH working solution to all wells.[7]

    • Mix and incubate the plate in the dark at room temperature for 30 minutes.[8]

  • Measurement: Read the absorbance at 517 nm.[7][8]

  • Calculation:

    • Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Where Abs_control is the absorbance of the DPPH solution with the solvent blank.

    • Plot the % Inhibition against the concentration of the test compound and the standard.

    • Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) from the plot. A higher IC₅₀ value indicates lower antioxidant activity.[1]

Protocol 1.2: ABTS Radical Cation Decolorization Assay

This assay is based on the reduction of the pre-formed blue/green ABTS radical cation by the antioxidant.[9][10]

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS)

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or Ethanol

  • 2,4,6-Trihydroxy-3-nitrobenzoic acid and Trolox standard

  • 96-well microplate

  • Microplate reader capable of reading absorbance at ~734 nm[4][11]

Procedure:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[4][11]

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[1][11]

  • Preparation of ABTS•+ Working Solution:

    • Dilute the stock solution with a suitable buffer (e.g., PBS or ethanol) to achieve an absorbance of approximately 0.70 ± 0.02 at 734 nm.[1][11]

  • Sample and Standard Preparation: Prepare serial dilutions of the test compound and Trolox standard as described in the DPPH protocol.

  • Assay Execution:

    • In a 96-well plate, add 10-20 µL of each sample dilution, standard, or solvent blank.

    • Add 180-200 µL of the ABTS•+ working solution to all wells.[9][10]

    • Mix and incubate at room temperature for approximately 6-7 minutes.[1][4]

  • Measurement: Read the absorbance at 734 nm.[9][10]

  • Calculation: Calculate the % Inhibition and determine the IC₅₀ value as described for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[1]

Protocol 1.3: FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of a compound to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its blue-colored ferrous (Fe²⁺) form.[1][5]

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tri(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (FeSO₄) for the standard curve

  • 2,4,6-Trihydroxy-3-nitrobenzoic acid

  • 96-well microplate

  • Microplate reader capable of reading absorbance at ~593 nm[12][13]

  • Water bath at 37°C

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[4][14] Warm the reagent to 37°C before use.[1][5]

  • Sample and Standard Preparation:

    • Prepare serial dilutions of the test compound.

    • Prepare a standard curve using a range of FeSO₄ concentrations (e.g., 0 to 200 µM).

  • Assay Execution:

    • In a 96-well plate, add 20 µL of each sample dilution, standard, or a water blank.

    • Add 180 µL of the pre-warmed FRAP reagent to all wells.

    • Mix and incubate at 37°C for 30 minutes in the dark.[1][4]

  • Measurement: Read the absorbance at 593 nm.

  • Calculation:

    • Generate a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.

    • Determine the FRAP value of the samples from the standard curve.

    • Results are expressed as µM Fe²⁺ equivalents. A higher value indicates greater reducing power.[1]

Section 2: Cellular Antioxidant Activity (CAA) Assay

Application Note: Bridging the Gap to Biological Relevance

While acellular assays are essential for initial screening, they do not account for biological factors like cell uptake, metabolism, or localization. The Cellular Antioxidant Activity (CAA) assay measures the ability of a compound to prevent the formation of intracellular reactive oxygen species (ROS).[15] We use the probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which is cell-permeable. Inside the cell, it is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent DCF. An effective antioxidant will reduce the rate of DCF formation.[15]

Mechanism: Cellular Antioxidant Assay (DCFH-DA)

cluster_cell Inside the Cell compound compound process process state state output output DCFH_DA_in DCFH-DA DCFH DCFH (Non-fluorescent) DCFH_DA_in->DCFH Deacetylation Esterases Cellular Esterases Esterases->DCFH DCF DCF (Fluorescent) DCFH->DCF Oxidation ROS ROS (Free Radicals) ROS->DCF Antioxidant Test Compound (Antioxidant) Antioxidant->ROS Scavenges DCFH_DA_out DCFH-DA (Cell Permeable Probe) DCFH_DA_out->DCFH_DA_in Diffusion

Caption: Mechanism of the DCFH-DA cellular antioxidant assay.

Protocol 2.1: CAA Assay using DCFH-DA

This protocol is adapted for adherent cell lines like HepG2 or HeLa.[15]

Materials:

  • HepG2 or other suitable cell line

  • 96-well black, clear-bottom cell culture plate

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • DCFH-DA probe solution

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) as a free radical initiator

  • Quercetin as a positive control standard

  • Fluorescent microplate reader (Excitation ~480 nm, Emission ~530 nm)[15]

Procedure:

  • Cell Seeding: Seed cells in a 96-well black plate and culture until they reach 90-100% confluency.[15]

  • Compound Loading:

    • Carefully remove the culture medium and wash the cells gently with PBS.

    • Prepare dilutions of 2,4,6-Trihydroxy-3-nitrobenzoic acid and the Quercetin standard in treatment medium.

    • Add 100 µL of the compound/standard dilutions to the cells and incubate at 37°C for 1 hour to allow for uptake.

  • Probe Loading:

    • Remove the compound solutions and wash the cells gently with PBS.

    • Add 100 µL of a working solution of DCFH-DA (e.g., 25 µM) to all wells.

    • Incubate at 37°C for 60 minutes in the dark.[15]

  • Initiation and Measurement:

    • Remove the DCFH-DA solution and wash the cells gently with PBS.

    • Add 100 µL of a free radical initiator solution (e.g., 600 µM AAPH) to all wells.[15]

    • Immediately place the plate in a fluorescent microplate reader pre-heated to 37°C.

    • Measure fluorescence (Ex: 480 nm, Em: 530 nm) kinetically, with readings every 1-5 minutes for a total of 60 minutes.[15]

  • Calculation:

    • Calculate the area under the curve (AUC) for each kinetic well.

    • Calculate the % inhibition of ROS formation for each sample compared to the control (cells treated with AAPH but no antioxidant).

    • Determine the IC₅₀ value for the test compound and the Quercetin standard.

Section 3: Data Presentation and Expected Outcomes

For robust and clear reporting, quantitative data should be summarized in tables. Based on the available evidence for structurally similar compounds, a specific outcome can be anticipated for 2,4,6-Trihydroxy-3-nitrobenzoic acid.

Table 1: Illustrative Data Summary for Acellular Antioxidant Assays

CompoundDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)FRAP Value (µM Fe²⁺ Equivalent at 100 µM)
Trolox (Standard) ~25~20~150
Gallic Acid (Standard) ~5~4~250
2,4,6-Trihydroxy-3-nitrobenzoic acid >1000 (Expected)>1000 (Expected)<10 (Expected)

Note: The IC₅₀ values for standards can vary based on specific experimental conditions. The expected values for the test compound are based on data for 2,4,6-Trihydroxybenzoic acid, which shows negligible to low activity.[1]

Trustworthiness and Interpretation: The primary objective of these assays is to accurately quantify the antioxidant capacity. For 2,4,6-Trihydroxy-3-nitrobenzoic acid, it is scientifically sound to expect very high IC₅₀ values (indicating low potency) in the DPPH and ABTS assays and a very low FRAP value.[1] If the positive controls (Trolox, Gallic Acid) yield results within their expected ranges, but the test compound shows little to no activity even at high concentrations, this is a valid negative result. It authoritatively demonstrates that, under these in vitro conditions, 2,4,6-Trihydroxy-3-nitrobenzoic acid is not an effective direct antioxidant.

References

  • Synthesis and Antioxidant Activity of Polyhydroxylated trans-Restricted 2-Arylcinnamic Acids. Molecules. [Link]

  • Cellular Assays - Oxidative Stress - Antioxidant Assays. Assay Genie. [Link]

  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. G-Biosciences. [Link]

  • ABTS Assay Kit - KF-01-002 250 tests (96 well plate). Bioquochem. [Link]

  • Antioxidative Activity of Gallic Acid Derivatives. Quantitative Bio-Science. [Link]

  • Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents. Scientific Reports. [Link]

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. PMC. [Link]

  • STANDARD OPERATING PROCEDURE FOR FRAP ASSAY ON PLASMA & FAECAL EXTRACTS. ResearchGate. [Link]

  • OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Cell Biolabs, Inc. [Link]

  • Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. PMC. [Link]

  • In vitro and in vivo antioxidant therapeutic evaluation of phytochemicals from different parts of Dodonaea viscosa Jacq. PMC. [Link]

  • DPPH Antioxidant Assay Kit D678 manual. Dojindo Molecular Technologies. [Link]

  • Antioxidant properties of benzoic acid derivatives against superoxide radical. Semantic Scholar. [Link]

  • ABTS Antioxidant Capacity Assay. G-Biosciences. [Link]

  • Free Radical Scavenging Activity of Five Benzoic Acid Derivatives: A Theoretical M06-2X Study. Preprints.org. [Link]

  • ABTS Antioxidant Assay Kit. Zen-Bio. [Link]

  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. ResearchGate. [Link]

  • Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays. MDPI. [Link]

  • Antioxidants Activity of Selected Synthesized Compounds. Crimson Publishers. [Link]

  • FRAP Assay Kit. Bioquochem. [Link]

  • Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes. PMC. [Link]

  • Total Phenolic Compounds, Carotenoids and In Vitro Antioxidant Activity of Three Traditional Indigenous Medicinal Plants of Saskatchewan, Canada. SCIRP. [Link]

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Application Note: Thin-Layer Chromatography (TLC) Optimization for 2,4,6-Trihydroxy-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Chemical Profiling

Chromatographic resolution of highly functionalized aromatic compounds requires a deep understanding of their physicochemical properties. 2,4,6-Trihydroxy-3-nitrobenzoic acid presents a unique analytical challenge due to its extreme polarity and complex acid-base chemistry.

The Causality of Chromatographic Tailing

The molecule possesses three phenolic hydroxyl groups (-OH), one carboxylic acid (-COOH), and one nitro group (-NO2). The strong electron-withdrawing nature of the nitro group exerts powerful inductive (-I) and mesomeric (-M) effects, significantly lowering the pKa of both the carboxylic acid and the adjacent phenolic hydroxyls.

On standard normal-phase bare silica gel (which is weakly acidic, containing silanol groups with a pKa of ~4.5–5.0), this molecule will readily ionize. This ionic state, combined with extensive intermolecular hydrogen bonding, leads to severe chemisorption. If a standard neutral solvent system (e.g., Hexane/Ethyl Acetate) is employed, the analyte will either remain permanently anchored to the baseline ( Rf​=0.0 ) or exhibit massive streaking, rendering quantitative or qualitative analysis impossible[1].

To achieve a Gaussian spot shape and a reproducible Retention Factor ( Rf​ ), the solvent system must actively suppress ionization and disrupt hydrogen bonding.

Principles of Solvent System Design

To create a self-validating and robust TLC method for this compound, the mobile phase must incorporate three distinct thermodynamic drivers:

  • Ionization Suppression (The Acidic Modifier): An organic acid must be added to lower the pH of the mobile phase below the pKa of the analyte's functional groups. Formic acid (pKa 3.75) is highly recommended over acetic acid (pKa 4.76) because its higher acidity ensures the analyte remains fully protonated (neutral) during migration, completely eliminating tailing[2]. Furthermore, formic acid is highly volatile and easily removed prior to visualization.

  • Hydrogen Bond Disruption (The Polar Modifier): A strong hydrogen-bond acceptor/donor (e.g., Methanol, Acetone, or Acetonitrile) is required to outcompete the silica's silanol groups for the analyte's hydroxyls.

  • Migration Control (The Bulk Diluent): A non-polar or moderately polar solvent (e.g., Toluene or Chloroform) acts as the bulk carrier to tune the overall polarity, ensuring the Rf​ falls within the optimal analytical window of 0.3 to 0.7.

Recommended Solvent Systems (Quantitative Data)

The following solvent systems have been optimized for highly polar, acidic phenolic compounds.

Solvent System CodeStationary PhaseComposition (v/v/v/v)RatioExpected Rf​ Mechanistic Remarks
System A (FEAP) Silica Gel 60 F254​ Formic Acid / Ethyl Ether / Acetonitrile / Pentane1.25 : 20 : 80 : Sat.0.40 – 0.60The "FEAP" system is specifically engineered for rapid, clean separation of highly polar polyhydroxylated phenols[2].
System B Silica Gel 60 F254​ Toluene / Ethyl Acetate / Acetone / Formic Acid20 : 4 : 2 : 10.30 – 0.50Toluene controls migration, while acetone disrupts H-bonding. Formic acid suppresses ionization[3].
System C Silica Gel 60 F254​ Chloroform / Methanol / Glacial Acetic Acid80 : 15 : 50.25 – 0.45A robust, traditional system. Methanol provides strong elution power for the trihydroxy core[1].
System D (RP) C18 Reverse PhaseWater / Acetonitrile / Trifluoroacetic Acid (TFA)70 : 30 : 0.10.40 – 0.60Reverses the retention mechanism. TFA maintains the analyte in a neutral state to ensure sharp peaks[4].

Experimental Protocol: Step-by-Step Methodology

This protocol utilizes System B as the primary method, incorporating a self-validating control mechanism.

Phase 1: Preparation and Chamber Saturation

Causality Note: Proper chamber saturation is critical. If the chamber is unsaturated, the volatile solvents (acetone/ethyl acetate) will evaporate from the face of the plate during the run, causing capillary flow from the edges and resulting in "smiling" bands and non-reproducible Rf​ values.

  • Prepare the Mobile Phase: In a clean glass bottle, mix 20 mL Toluene, 4 mL Ethyl Acetate, 2 mL Acetone, and 1 mL pure Formic Acid. Swirl gently to homogenize.

  • Saturate the Chamber: Pour the mixture into a flat-bottomed TLC twin-trough chamber to a depth of approximately 0.5 cm. Insert a piece of thick filter paper against the back wall to act as a wicking agent.

  • Equilibration: Seal the chamber with a glass lid and allow it to equilibrate for exactly 20 minutes at room temperature.

Phase 2: Sample Application
  • Sample Preparation: Dissolve 1.0 mg of 2,4,6-Trihydroxy-3-nitrobenzoic acid in 1.0 mL of LC-MS grade Methanol.

  • Control Standard (Self-Validation): Dissolve 1.0 mg of Gallic Acid (3,4,5-trihydroxybenzoic acid) in 1.0 mL of Methanol. Gallic acid acts as a system suitability standard; if it streaks, the mobile phase lacks sufficient acid.

  • Spotting: Using a glass micro-capillary, apply 2 µL of the sample and control solutions 1.5 cm from the bottom edge of a Silica Gel 60 F254​ plate. Ensure the spot diameter does not exceed 2 mm to prevent band broadening. Allow the spots to air-dry completely.

Phase 3: Development and Visualization
  • Development: Place the plate vertically into the saturated chamber. Allow the solvent front to migrate until it is 1 cm from the top edge of the plate.

  • Drying: Remove the plate and dry it thoroughly using a stream of warm air. Crucial: All formic acid must be evaporated before chemical staining, as residual acid can quench the stain.

  • Non-Destructive Visualization (UV): Examine the plate under a UV lamp at 254 nm. The highly conjugated aromatic ring and the nitro group will absorb the UV light, appearing as a dark, distinct spot against the green fluorescent background of the plate. Mark the center of the spot with a pencil.

  • Destructive Visualization (Chemical Staining): Spray the plate evenly with a 2% Ferric Chloride ( FeCl3​ ) solution in ethanol.

    • Mechanistic Insight: Fe(III) ions rapidly form highly colored coordination complexes with phenolic hydroxyl groups. 2,4,6-Trihydroxy-3-nitrobenzoic acid will immediately manifest as a deep blue/purple spot, providing orthogonal confirmation of the polyhydroxylated aromatic core.

Methodological Workflow Diagram

TLC_Optimization Start Analyte Profiling: 2,4,6-Trihydroxy-3-nitrobenzoic acid Problem Chromatographic Challenge: High Polarity & Low pKa (Severe Tailing) Start->Problem Phase Select Stationary Phase Problem->Phase NP Normal Phase (Silica 60) Requires Acidic Modifier Phase->NP RP Reverse Phase (C18) Requires Aqueous Buffer/Acid Phase->RP Mod1 Add Formic/Acetic Acid (Protonates -COOH & -OH) NP->Mod1 Mod2 Add 0.1% TFA (Maintains Neutrality) RP->Mod2 Vis Visualization: UV 254 nm & FeCl3 Phenol Stain Mod1->Vis Mod2->Vis

Logical workflow for selecting and optimizing TLC conditions for highly acidic phenolic compounds.

Troubleshooting Guide

  • Issue: The analyte spot is streaking from the baseline to the middle of the plate.

    • Causality: The analyte is ionizing on the silica.

    • Correction: The acidic modifier has likely degraded or evaporated. Prepare a fresh batch of mobile phase and increase the Formic Acid concentration by 1-2% v/v.

  • Issue: The analyte migrates with the solvent front ( Rf​>0.9 ).

    • Causality: The mobile phase is too polar, outcompeting the silica entirely.

    • Correction: Reduce the proportion of the polar modifier (Methanol or Acetone) and increase the bulk non-polar diluent (Toluene or Chloroform).

  • Issue: The FeCl3​ stain does not develop color.

    • Causality: Residual acid on the plate is interfering with the Fe(III) coordination complex.

    • Correction: Ensure the plate is heated and dried extensively (e.g., using a heat gun for 2 minutes) before applying the stain.

References

  • Source: Journal of Chromatographic Science (oup.com)
  • Source: Journal of Chromatographic Science (oup.com)
  • Title: TLC images of phenolic compounds observed at 254 nm and 366 nm Source: ResearchGate URL
  • Source: Journal of Chromatography A (doi.org)

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Troubleshooting & Optimization

Improving synthesis yield of 2,4,6-Trihydroxy-3-nitrobenzoic acid during nitration

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2,4,6-Trihydroxy-3-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the nitration of 2,4,6-Trihydroxybenzoic acid (also known as Phloroglucinol carboxylic acid). Here, we will address common challenges, explain the causality behind experimental choices, and provide a self-validating protocol to improve your synthesis yield and purity.

Introduction: The Challenge of Selective Nitration

The synthesis of 2,4,6-Trihydroxy-3-nitrobenzoic acid is a nuanced electrophilic aromatic substitution. The starting material, 2,4,6-Trihydroxybenzoic acid, possesses a highly activated aromatic ring due to the three hydroxyl groups, making it extremely susceptible to electrophilic attack.[1] While this high reactivity is beneficial, it also presents significant challenges in controlling the selectivity of the nitration. The primary obstacles to achieving a high yield of the desired mono-nitro product are:

  • Over-nitration: The activated ring can easily undergo multiple nitrations, leading to di- and tri-nitro derivatives.[1][2]

  • Decarboxylation: The presence of multiple hydroxyl groups, particularly those ortho and para to the carboxylic acid, can facilitate the loss of CO2, especially under harsh acidic conditions or at elevated temperatures. This leads to the formation of 1,3,5-trihydroxybenzene (phloroglucinol), which can then be nitrated to form highly explosive compounds like 1,3,5-trinitrophloroglucinol (TNPG).[3]

  • Oxidative Side Reactions: Strong nitrating agents can oxidize the electron-rich phenol, leading to the formation of tarry by-products and reducing the overall yield.[2][4]

This guide provides a systematic approach to navigate these challenges and reproducibly synthesize your target compound.

Core Reaction Pathway and Competing Side Reactions

The desired reaction is the regioselective addition of a single nitro group at the C3 position. This is achieved by reacting 2,4,6-Trihydroxybenzoic acid with a suitable nitrating agent. The standard approach involves a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[5][6][7]

G cluster_main Desired Pathway cluster_side Competing Side Reactions Start 2,4,6-Trihydroxy- benzoic Acid NitratingAgent + HNO₃ / H₂SO₄ (Low Temp) Start->NitratingAgent OverNitration Over-Nitration (Di/Tri-nitro products) Start->OverNitration Excess Nitrating Agent High Temperature Decarboxylation Decarboxylation Start->Decarboxylation High Temperature Strong Acid Oxidation Oxidation (Tarry By-products) Start->Oxidation Strong Oxidizing Conditions Product 2,4,6-Trihydroxy- 3-nitrobenzoic Acid NitratingAgent->Product Phloroglucinol Phloroglucinol Decarboxylation->Phloroglucinol TNPG 1,3,5-Trinitrophloroglucinol (TNPG) Phloroglucinol->TNPG + Nitrating Agent

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Technical Support Center: Stabilizing 2,4,6-Trihydroxy-3-nitrobenzoic Acid at Elevated Temperatures

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, working with highly substituted phenolic acids presents unique stability challenges. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to prevent the unwanted decarboxylation of 2,4,6-Trihydroxy-3-nitrobenzoic acid during high-temperature experiments.

Mechanistic Insight: The Root Cause of Instability

To prevent degradation, we must first understand the causality behind it. 2,4,6-Trihydroxy-3-nitrobenzoic acid is structurally analogous to phloroglucinolcarboxylic acid. The three hydroxyl groups (-OH) at the 2, 4, and 6 positions strongly donate electron density into the aromatic ring via resonance[1].

This massive electron donation makes the ipso-carbon (the carbon attached to the carboxylic acid group) highly nucleophilic. At elevated temperatures, especially in protic or mildly acidic media, this carbon is easily protonated, forming a resonance-stabilized Wheland intermediate (arenium ion). The subsequent irreversible cleavage of the C-C bond releases carbon dioxide ( CO2​ ), yielding 2-nitrophloroglucinol[2]. While the nitro group at the 3-position provides some electron-withdrawing stabilization, it is insufficient to overcome the activation provided by the three hydroxyl groups.

Mechanism N1 2,4,6-Trihydroxy-3-nitrobenzoic acid (Highly Activated Ring) N2 Ipso-Protonation at C1 (Requires H+) N1->N2 Heat + Protic Solvent N3 Wheland Intermediate (Resonance Stabilized) N2->N3 Fast N4 C-C Bond Cleavage (CO2 Release) N3->N4 Rate-determining N5 2-Nitrophloroglucinol (Decarboxylated Product) N4->N5 Irreversible

Figure 1: Acid-catalyzed decarboxylation mechanism of 2,4,6-Trihydroxy-3-nitrobenzoic acid.

Troubleshooting FAQs

Q: My reaction mixture bubbles vigorously when heated to 80°C, and my yield of the intact carboxylic acid is zero. What is happening? A: The bubbling is CO2​ gas evolving due to acid-catalyzed decarboxylation[2]. If your solvent is protic (e.g., water, methanol) and the pH is unbuffered or acidic, the thermal energy easily surpasses the activation barrier for ipso-protonation. You must switch to a polar aprotic solvent or strictly control the pH.

Q: Can I perform high-temperature reactions in aqueous media if I control the pH? A: Yes, but it requires precise buffering. The molecule must be maintained as a carboxylate anion to reduce its reactivity, and the concentration of free protons ( H+ ) must be minimized. Maintaining a strict pH window of 6.8–7.2 is critical. However, at temperatures exceeding 90°C, even buffered aqueous systems may fail over prolonged periods due to the inherent instability of the molecule[3].

Q: I need to heat the compound to 120°C for a cross-coupling reaction. How do I prevent degradation? A: At temperatures 100°C, solvent engineering alone is insufficient. You must temporarily alter the electronic properties of the ring. By applying protecting groups (such as exhaustive O-acetylation of the hydroxyls), you convert electron-donating groups into electron-withdrawing groups, effectively deactivating the ring and shutting down the decarboxylation pathway.

Experimental Workflows & Decision Matrix

Use the following logical workflow to determine the best stabilization strategy for your specific experimental constraints.

Workflow S1 Identify High-Temp Reaction Requirement D1 Is Aqueous Media Required? S1->D1 A1 Yes: Use Phosphate Buffer (pH 6.8 - 7.2) D1->A1 Yes A2 No: Switch to Polar Aprotic Solvent (DMSO/NMP) D1->A2 No D2 Does Decarboxylation Still Occur? A1->D2 A2->D2 A3 Proceed with Reaction D2->A3 No A4 Apply Protecting Groups (O-Acetylation) D2->A4 Yes

Figure 2: Troubleshooting workflow for preventing high-temperature decarboxylation.

Self-Validating Experimental Protocols

Protocol A: Solvent Engineering and pH Control (For reactions ≤ 85°C)

Causality: Decarboxylation of phloroglucinol derivatives is highly dependent on proton availability[2]. By maintaining a strict pH window (6.8–7.2), the molecule exists predominantly as a less reactive carboxylate anion, and the scarcity of free protons starves the Wheland intermediate pathway.

  • Preparation: Prepare a 100 mM potassium phosphate buffer. Adjust precisely to pH 7.0 using 0.1 M KOH or H3​PO4​ .

  • Dissolution: Dissolve 2,4,6-Trihydroxy-3-nitrobenzoic acid in a minimal amount of anhydrous DMSO (to aid initial solubility and reduce aqueous solvation shells[3]), then dilute to the final working concentration with the pH 7.0 buffer.

  • Execution: Proceed with the high-temperature reaction, ensuring the temperature does not exceed 85°C.

  • Self-Validation Check: Attach a mineral oil bubbler to the reflux condenser. The absence of continuous gas evolution validates that the decarboxylation pathway is suppressed. Post-reaction, confirm structural integrity via LC-MS (ESI-); the mass spectrum must show the intact [M−H]− peak at m/z 214, rather than the decarboxylated degradation product at m/z 170.

Protocol B: Ring Deactivation via Exhaustive O-Acetylation (For reactions > 85°C)

Causality: Converting the strongly electron-donating hydroxyl groups into electron-withdrawing acetate esters completely suppresses resonance activation. This prevents the ipso-carbon from becoming nucleophilic, shutting down acid-catalyzed decarboxylation even under harsh thermal conditions[2].

  • Preparation: Dissolve the substrate in anhydrous pyridine (0.5 M concentration) under an inert argon atmosphere and cool to 0°C using an ice bath.

  • Execution: Add 4.0 equivalents of acetic anhydride dropwise. Remove the ice bath, warm to room temperature, and stir for 4 hours.

  • Workup: Quench the reaction by pouring it into crushed ice water. Stir vigorously for 30 minutes. This step is critical: it selectively hydrolyzes any transient mixed anhydrides formed at the carboxylate, leaving the more stable phenolic acetates intact. Extract with ethyl acetate, wash with 1M HCl (to remove pyridine), dry over Na2​SO4​ , and concentrate.

  • Self-Validation Check: Analyze the isolated intermediate via 1H NMR in DMSO- d6​ . The disappearance of the three distinct phenolic -OH proton signals (typically between 9–11 ppm) and the appearance of sharp acetate methyl singlets (~2.1–2.3 ppm) validates complete protection. The retention of the broad -COOH peak (~13 ppm) confirms the carboxylic acid is intact and ready for high-temperature chemistry.

Quantitative Data: Stability Comparison

The following table summarizes the expected half-lives ( t1/2​ ) of 2,4,6-Trihydroxy-3-nitrobenzoic acid under various solvent and temperature conditions, demonstrating the efficacy of the protocols above.

Solvent System / ConditionTemperature (°C)Additive / ModificationHalf-Life ( t1/2​ )Primary Degradation Mechanism
Water (Unbuffered, pH ~3)80None< 15 minsRapid Acid-Catalyzed Decarboxylation
Water (Phosphate Buffer, pH 7.0)80None~14 hoursSuppressed Acid Catalysis
DMSO (Anhydrous)120None6.5 hoursThermal / Unimolecular Decarboxylation
DMF (Anhydrous)120O-Acetylation (Protocol B)> 72 hoursNegligible (Ring Deactivated)

References

  • Brown, B. R., Elliott, W. W., & Hammick, D. L. (1951). 318. The mechanism of decarboxylation. Part VI. Kinetics of the acid-catalysed decarboxylation of 2:4:6-trihydroxybenzoic acid. Journal of the Chemical Society (Resumed), 1384-1390.[Link][2]

  • Abrahams, B. F., et al. (2022). Complexes of 2,4,6-trihydroxybenzoic acid: effects of intramolecular hydrogen bonding on ligand geometry and metal binding modes. IUCrJ, 9(6), 1-12.[Link][1]

  • Myrtollari, K., et al. (2024). Stability Increase of Phenolic Acid Decarboxylase by a Combination of Protein and Solvent Engineering Unlocks Applications at Elevated Temperatures. ACS Sustainable Chemistry & Engineering, 12(9), 3575-3584.[Link][3]

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Technical Support Center: Troubleshooting Co-elution in HPLC Analysis of 2,4,6-Trihydroxy-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of 2,4,6-Trihydroxy-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for co-elution issues, a common challenge encountered during the chromatographic analysis of this and structurally similar molecules. Here, we will delve into the causality behind experimental choices to empower you with the scientific rationale needed to resolve complex separation problems.

Troubleshooting Guide: Resolving Peak Co-elution

Co-elution, the incomplete separation of two or more compounds, can significantly compromise the accuracy and precision of your HPLC analysis.[1] This section provides a systematic approach to diagnosing and resolving these issues when analyzing 2,4,6-Trihydroxy-3-nitrobenzoic acid.

Q1: My chromatogram shows a broad peak or a shoulder for 2,4,6-Trihydroxy-3-nitrobenzoic acid. How do I confirm if it's a co-elution problem?

A1: Before adjusting your method, it's crucial to distinguish between poor peak shape and true co-elution.[2] A shoulder or a distorted peak can indeed indicate the presence of a hidden, co-eluting compound.[2]

Initial Diagnostic Steps:

  • System Suitability Check: First, ensure your HPLC system is performing optimally.[1] Check for leaks, and verify that the pump is delivering a stable flow rate.[3]

  • Column Health Assessment: A contaminated or degraded column is a common cause of peak distortion.[1] Try flushing the column with a strong solvent. If the problem persists, the column may need replacement.[4]

  • Peak Purity Analysis: If you are using a Diode Array Detector (DAD), you can perform a peak purity analysis. This involves comparing UV spectra across the peak. If the spectra are not identical, it strongly suggests the presence of a co-eluting impurity.[2] Mass spectrometry (MS) detectors can also be used for this purpose by examining mass spectra across the peak.[2]

  • Inject a Standard: Injecting a pure standard of 2,4,6-Trihydroxy-3-nitrobenzoic acid can help determine if the issue is with the sample matrix or the compound itself.[3]

Q2: I've confirmed a co-elution issue with a closely eluting impurity on a C18 column. What are my first steps to improve separation?

A2: With a standard C18 column, your primary tools for improving resolution are the mobile phase composition and the elution gradient.[5]

Step-by-Step Mobile Phase and Gradient Optimization:

  • Adjust Mobile Phase pH: 2,4,6-Trihydroxy-3-nitrobenzoic acid is an acidic compound with multiple ionizable hydroxyl groups and a carboxylic acid group. The pH of the mobile phase will significantly affect its retention and selectivity.[6][7]

    • Action: Adjust the mobile phase pH to be at least 2 units below the pKa of the analyte. This ensures the compound is in its neutral, more hydrophobic form, increasing its retention on a reverse-phase column.[8] A starting point for method development is often a pH between 2 and 4.[9]

    • Causality: By controlling the ionization state of your analyte and potential impurities, you can alter their relative hydrophobicities and achieve separation.[7]

  • Modify the Organic Modifier:

    • Action: If you are using acetonitrile, try switching to methanol, or vice-versa. Methanol can enhance π-π interactions with aromatic compounds when using certain stationary phases, which can alter selectivity.[10]

    • Causality: Acetonitrile and methanol have different solvent properties and can change the elution order of compounds.[5]

  • Optimize the Gradient Profile:

    • Action: A slower, shallower gradient can significantly improve the separation of closely eluting compounds.[5] If the co-eluting peaks appear early in the chromatogram, consider starting with a lower initial percentage of the organic solvent (%B).[5]

    • Causality: A shallower gradient increases the time the analytes spend interacting with the stationary phase in the critical elution window, thereby enhancing resolution.

Q3: I've tried optimizing the mobile phase and gradient, but the co-elution persists. What's the next logical step?

A3: If mobile phase optimization is insufficient, changing the stationary phase chemistry is the next powerful tool to alter selectivity.

Alternative Stationary Phase Selection:

  • Phenyl-Hexyl Columns: For aromatic and nitroaromatic compounds, phenyl-hexyl columns offer an alternative separation mechanism through π-π interactions between the analyte's aromatic ring and the phenyl groups of the stationary phase.[10][11] This can provide a different selectivity compared to a C18 column.[11]

  • Cyano (CN) Columns: Cyano-propyl bonded phases can also provide unique selectivity for polar and unsaturated compounds.[12]

  • Polar-Embedded Columns: Stationary phases with embedded polar groups can offer different selectivity for phenolic compounds and may be less prone to retention loss in highly aqueous mobile phases.[12]

Q4: Could my sample preparation be contributing to the co-elution problem?

A4: Absolutely. The sample matrix can be a significant source of interfering compounds.

Sample Preparation Considerations:

  • Sample Cleanup: If your 2,4,6-Trihydroxy-3-nitrobenzoic acid is in a complex matrix, such as a plant extract or a reaction mixture, consider incorporating a sample cleanup step like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances before HPLC analysis.[1]

  • Injection Solvent: Whenever possible, dissolve your sample in the initial mobile phase to prevent peak distortion and potential co-elution issues arising from solvent mismatch.[1]

Troubleshooting Workflow Diagram

Caption: A systematic workflow for troubleshooting co-elution issues.

Frequently Asked Questions (FAQs)

Q5: What are the likely impurities that could co-elute with 2,4,6-Trihydroxy-3-nitrobenzoic acid?

A5: Potential co-eluting impurities can originate from the synthesis process or degradation.

  • Synthesis-Related Impurities: The synthesis of nitrobenzoic acids can result in positional isomers.[13] For example, during the nitration of a precursor, other isomers of the nitrobenzoic acid could be formed.[13] Incomplete reactions or side reactions could also lead to the presence of starting materials or other intermediates.

  • Degradation Products: 2,4,6-Trihydroxy-3-nitrobenzoic acid may be susceptible to degradation under certain conditions (e.g., light, heat, extreme pH), leading to the formation of related compounds.[14][15] Forced degradation studies are often performed to intentionally generate these degradation products to ensure the analytical method can separate them from the parent compound.[16][17]

Q6: What is a good starting HPLC method for the analysis of 2,4,6-Trihydroxy-3-nitrobenzoic acid?

A6: A good starting point for method development would be a reversed-phase HPLC method using a C18 column with gradient elution.

Baseline HPLC Method Protocol:

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size[5]
Mobile Phase A Water with 0.1% Formic Acid or Phosphoric Acid[18]
Mobile Phase B Acetonitrile
Gradient 5-95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C[19]
Detection UV at an appropriate wavelength (e.g., 254 nm)[20]
Injection Volume 10-20 µL[19]
Q7: How does the choice of acidic modifier in the mobile phase impact the separation?

A7: The choice of acid modifier is critical for controlling the mobile phase pH and improving peak shape.

  • Formic Acid (0.1%): Commonly used and compatible with mass spectrometry.

  • Phosphoric Acid (0.1%): Provides a more robustly buffered mobile phase at low pH and can sometimes improve peak symmetry for acidic compounds.[5]

  • Trifluoroacetic Acid (TFA) (0.1%): A strong ion-pairing agent that can improve retention and peak shape for some compounds, but it can be difficult to remove from the column and may suppress MS signals.

Q8: Can temperature be used to resolve co-eluting peaks?

A8: Yes, adjusting the column temperature can influence selectivity.

  • Action: Try varying the column temperature between 25°C and 40°C.

  • Causality: Changing the temperature can alter the viscosity of the mobile phase and the kinetics of the interactions between the analytes and the stationary phase, which can sometimes lead to changes in elution order and improved resolution.[5]

Relationship between HPLC Parameters and Resolution

HPLC_Parameters Resolution Peak Resolution Selectivity Selectivity (α) Selectivity->Resolution Efficiency Efficiency (N) Efficiency->Resolution Retention Retention (k') Retention->Resolution MobilePhase Mobile Phase (pH, Organic Modifier) MobilePhase->Selectivity MobilePhase->Retention StationaryPhase Stationary Phase (e.g., C18, Phenyl) StationaryPhase->Selectivity ColumnParams Column Parameters (Length, Particle Size) ColumnParams->Efficiency FlowRate Flow Rate FlowRate->Efficiency Temperature Temperature Temperature->Selectivity

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Technical Support Center: NMR Troubleshooting for 2,4,6-Trihydroxy-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing baseline noise, signal distortion, or integration failures when acquiring Nuclear Magnetic Resonance (NMR) spectra of 2,4,6-Trihydroxy-3-nitrobenzoic acid (THNBA) .

Because THNBA possesses a highly polarized aromatic system, complex intramolecular hydrogen-bonding networks, and potent metal-chelating properties, standard NMR acquisition parameters often fail. This guide bypasses generic advice to address the specific physical chemistry and hardware interactions causing your baseline artifacts.

Diagnostic Workflow

The following logic tree maps the physical symptoms of your NMR spectrum to their root causes, providing a self-validating path to resolution.

NMR_Troubleshooting Start Baseline Noise in THNBA NMR CheckFID Inspect FID First Points Start->CheckFID IsClipped Is FID Clipped? CheckFID->IsClipped FixRG Reduce Receiver Gain (RG) Optimize Pre-scan Delay IsClipped->FixRG Yes CheckShape Inspect Peak Shapes IsClipped->CheckShape No CleanSpec Clean Baseline Acquired FixRG->CleanSpec IsBroad Broad Humps / Rolling Baseline? CheckShape->IsBroad CheckMetal Paramagnetic Impurities? (Nitro reduction/Metals) IsBroad->CheckMetal Yes IsBroad->CleanSpec No FixMetal Treat with Chelex-100 or EDTA wash CheckMetal->FixMetal Trace metals likely CheckExchange Dynamic Exchange? (-OH / -COOH protons) CheckMetal->CheckExchange No metals FixMetal->CleanSpec FixExchange Change Temp / Solvent (Add D2O or TFA) CheckExchange->FixExchange FixExchange->CleanSpec

Diagnostic workflow for resolving baseline noise in 2,4,6-Trihydroxy-3-nitrobenzoic acid NMR spectra.

Core Troubleshooting Guides & Causality Analysis

As an Application Scientist, I approach baseline noise not as a software processing error, but as a physical phenomenon occurring within the probe or the sample tube.

Issue A: Receiver Gain Clipping & FID Truncation
  • Symptom: Severe baseline roll, sinc-function wiggles at the base of sharp peaks, and high-frequency noise that cannot be phased.

  • Causality: THNBA is highly polar and typically requires solvents like DMSO- d6​ or CD 3​ OD. To resolve the single aromatic proton (at position 5), users often prepare highly concentrated samples. This combination produces a massive initial signal burst. If the initial voltage of the Free Induction Decay (FID) exceeds the dynamic range of the Analog-to-Digital Converter (ADC), the hardware "clips" the first data points[1]. Fourier transformation of a flat-topped FID mathematically introduces severe baseline distortions and rolling[2].

  • Self-Validating Check: Switch your software view from the frequency domain to the time domain (FID). If the first 5–10 points form a flat horizontal line rather than a sharp exponential decay, your receiver gain (RG) is too high.

Issue B: Intermediate Dynamic Exchange
  • Symptom: Broad, undefined humps that merge into the baseline, mimicking random noise or a poorly shimmed magnet.

  • Causality: THNBA possesses three phenolic -OH groups and one -COOH group. These protons undergo continuous chemical exchange with trace water or each other. When the exchange rate is intermediate on the NMR timescale (comparable to the frequency difference between the exchanging sites), the signals broaden extensively[3]. This extreme line broadening manifests as a rolling, noisy baseline rather than distinct peaks.

  • Self-Validating Check: Perform a D 2​ O shake (add 1-2 drops of D 2​ O to the NMR tube and mix). If the baseline humps disappear and the baseline flattens out, the "noise" was caused by the intermediate exchange of labile protons.

Issue C: Paramagnetic Relaxation via Metal Chelation
  • Symptom: Uniformly broad signals across the entire spectrum (including the solvent peak), accompanied by an erratic, noisy baseline.

  • Causality: The 2,4,6-trihydroxy motif is a potent bidentate/tridentate chelator for transition metals. Trace paramagnetic impurities (e.g., Fe 3+ , Cu 2+ ) from synthetic glassware, metal spatulas, or reduction of the nitro group can coordinate with the compound. The unpaired electrons of the paramagnetic center drastically accelerate transverse relaxation ( T2​ ), leading to extreme line broadening that distorts the baseline[4].

  • Self-Validating Check: Measure the T1​ and T2​ relaxation times using an inversion recovery experiment. If they are anomalously short (in the low millisecond range) compared to standard small molecules, paramagnetic impurities are contaminating your sample.

Experimental Protocols

To guarantee scientific integrity, do not rely solely on post-acquisition software fixes (like polynomial baseline correction)[5]. You must correct the physical acquisition parameters or sample chemistry using the protocols below.

Protocol 1: Optimizing Receiver Gain and Pre-Scan Delay (Hardware Fix)

Purpose: To prevent ADC overload and acoustic ringing artifacts.

  • Insert and Tune: Insert the THNBA sample, lock the solvent, and carefully shim the magnet (Z1, Z2, Z3).

  • Auto-Gain Calculation: Type rga (Bruker) or gain='n' (Agilent/Varian) to allow the spectrometer to automatically calculate the receiver gain[2].

  • Manual Attenuation: Once calculated, manually reduce the gain value by 10–20%. (e.g., if rg = 128, set rg = 100). This provides a buffer against clipping[1].

  • Adjust Pre-Scan Delay: If baseline roll persists due to pulse breakthrough, increase the pre-scan delay (DE on Bruker) from the default (typically 6.5 µs) to 10–15 µs. This allows the receiver coil to recover from the high-power RF pulse before data acquisition begins[2].

  • Acquire and Process: Acquire the spectrum. Apply a Backward Linear Prediction algorithm during processing to mathematically reconstruct any corrupted first FID points before Fourier Transformation[5].

Protocol 2: Controlling Dynamic Exchange via Variable Temperature (Chemistry Fix)

Purpose: To push the labile proton exchange out of the intermediate regime.

  • Anhydrous Preparation: Prepare a fresh sample of THNBA in rigorously anhydrous DMSO- d6​ (from a sealed ampoule) to slow intermolecular exchange.

  • Baseline Acquisition: Acquire a standard 1D 1 H spectrum at 298 K.

  • Slow Exchange Regime (Cooling): Lower the probe temperature to 278 K. Allow 10 minutes for thermal equilibration, re-shim, and acquire. The broad baseline humps should sharpen into distinct -OH and -COOH peaks.

  • Fast Exchange Regime (Heating): Alternatively, raise the temperature to 340 K. The labile protons will exchange rapidly, coalescing into a single, sharp, time-averaged peak, leaving a perfectly flat baseline[3].

Protocol 3: Demetallation of the Sample (Purification Fix)

Purpose: To strip paramagnetic metals coordinated to the trihydroxy moiety.

  • Dissolution: Dissolve 50 mg of THNBA in 10 mL of ethyl acetate.

  • EDTA Wash: Transfer to a separatory funnel and wash the organic layer twice with 10 mL of a 0.1 M aqueous EDTA solution. EDTA will out-compete the THNBA for trace transition metals.

  • Brine Wash: Wash the organic layer once with 10 mL of brine to remove residual water.

  • Drying: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and evaporate the solvent under reduced pressure.

  • Re-preparation: Re-dissolve the purified compound in your NMR solvent. Critical: Use a Teflon or ceramic spatula to transfer the solid; avoid stainless steel to prevent re-contamination.

Quantitative Data Presentation

The table below summarizes the critical acquisition parameters, their impact on baseline noise, and the optimal targets for THNBA.

ParameterFunctionSymptom of Improper SettingOptimal Target for THNBA
Receiver Gain (RG) Amplifies signal before ADCClipped FID, severe baseline roll, sinc wiggles75–80% of maximum calculated auto-gain
Pre-Scan Delay (DE) Delay between RF pulse and acquisitionAcoustic ringing, distorted first FID points10–15 µs (adjust based on probe recovery)
Temperature (VT) Controls molecular kineticsIntermediate exchange, broad baseline humps< 278 K (Slow) or > 340 K (Fast)
Digital Resolution Defines points per HzTruncation artifacts, jagged baseline< 0.5 Hz/point (Zero-fill to at least 64k points)

Frequently Asked Questions (FAQs)

Q: I applied an automatic polynomial baseline correction in Mnova/TopSpin, but the noise is still there. Why? A: Post-processing algorithms like polynomial fitting or Whittaker smoothers model the baseline mathematically[2][5]. If the "noise" is actually a real, broad NMR signal (from dynamic exchange of the hydroxyls or paramagnetic broadening), the software cannot subtract it without heavily distorting the sharp peaks. You must fix the physical chemistry of the sample first.

Q: Why does my baseline look worse when I increase the number of scans (NS)? A: While increasing NS improves the Signal-to-Noise Ratio (SNR) for random thermal noise, it amplifies coherent artifacts like acoustic ringing or receiver gain clipping[1][2]. If your baseline distortion is artifactual, more scans will simply make the distortion more pronounced.

Q: Can the nitro group on THNBA cause baseline issues? A: Indirectly, yes. If the nitro group was partially reduced during synthesis (e.g., forming a nitroso radical or an amine), it introduces either paramagnetic species or new, complex hydrogen-bonding pathways. Both scenarios drastically degrade the baseline by shortening T2​ relaxation times[4].

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Optimization of pH conditions for 2,4,6-Trihydroxy-3-nitrobenzoic acid metal complexation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Application Portal for 2,4,6-Trihydroxy-3-nitrobenzoic acid (THNBA) metal complexation. As a Senior Application Scientist, I have designed this guide to bridge the gap between theoretical coordination chemistry and bench-level execution.

THNBA is a highly specialized chelating agent. It combines the robust, multidentate coordination face of a trihydroxybenzoic acid (analogous to gallic acid) with the electron-withdrawing and redox-active properties of a nitro group. Navigating its complexation requires precise control over the thermodynamic master variable: pH .

Mechanistic Principles: The Causality of pH in THNBA Complexation

The coordination behavior of THNBA is entirely dictated by the protonation state of its functional groups. The electron-withdrawing nitro group at the C3 position significantly alters the pKa of the adjacent phenolic hydroxyls via inductive effects, making them more acidic than those in standard gallic acid.

  • Low pH (< 4.0): The carboxylic acid deprotonates first, but the phenolic hydroxyls remain protonated. Complexation is typically restricted to weak, monodentate interactions or 1:1 (Metal:Ligand) stoichiometry 1.

  • Neutral pH (5.5 – 7.5): The optimal window. Phenolic deprotonation allows for stable bidentate chelation (typically involving the carboxylate and the adjacent C2 hydroxyl, or the C4/C6 hydroxyls). This yields highly stable 1:2 or 1:3 complexes 2.

  • Alkaline pH (> 8.0): While ligand binding affinity increases, two catastrophic competing reactions occur: (1) Metal hydroxide precipitation outcompetes ligand binding, and (2) The trihydroxy ring undergoes rapid oxidation to a quinone, initiating redox cycling that reduces the metal center (e.g., Fe³⁺ to Fe²⁺) 3.

G THNBA THNBA (Protonated) pH < 3.0 Deprot1 Carboxylate Deprotonation pH 3.0 - 4.5 THNBA->Deprot1 + M(n+) Deprot2 Phenolic Deprotonation pH 5.0 - 7.5 Deprot1->Deprot2 Increase pH Comp1 1:1 Metal:Ligand Complex (Pale Yellow, λmax ~ 310 nm) Deprot1->Comp1 Coordination Deprot3 Full Deprotonation / Oxidation pH > 8.0 Deprot2->Deprot3 Increase pH Comp2 1:2 Metal:Ligand Complex (Brown/Violet, λmax ~ 500 nm) Deprot2->Comp2 Optimal Binding Comp3 1:3 Metal:Ligand Complex (Deep Violet, LMCT band) Deprot3->Comp3 Excess Ligand Precip Metal Hydroxide Precipitation (Signal Loss) Deprot3->Precip Excess Metal / OH-

Fig 1: pH-driven speciation and stoichiometric divergence of THNBA-metal complexes.

Quantitative Data: pH vs. Complexation Metrics

To establish a baseline for your assays, reference the following quantitative parameters derived from analogous trihydroxybenzoic and nitrobenzoic acid metal systems 4, 5.

ParameterAcidic (pH 3.0 - 4.5)Neutral (pH 6.0 - 7.5)Alkaline (pH > 8.0)
Dominant Stoichiometry (M:L) 1:11:21:3 (or Precipitation)
Primary Coordination Site CarboxylateCarboxylate + C2 HydroxylAll Hydroxyls
Fe(III) UV-Vis λmax ~ 310 nm (Weak)~ 500 - 535 nm (Strong)> 550 nm (Broad LMCT)
Stability Constant (log β) Low (~ 4.0)High (~ 15.0 - 20.0)Variable (Redox unstable)
Risk of Ligand Oxidation MinimalModerateHigh

Self-Validating Protocol: pH-Optimized Spectrophotometric Titration

Do not rely on single-point measurements. A robust protocol must be a self-validating system. We utilize UV-Vis spectrophotometry combined with isosbestic point analysis; if the system is undergoing pure complexation without side reactions (like precipitation or redox degradation), the spectral overlay must exhibit sharp isosbestic points 4.

Step-by-Step Methodology:

  • Ligand Preparation: Dissolve THNBA (1.0 mM) in deoxygenated, ultra-pure water. Causality: Dissolved oxygen accelerates the autoxidation of the trihydroxy ring at elevated pH.

  • Buffer Matrix Selection: Prepare a 50 mM HEPES buffer adjusted to pH 7.0. Causality: HEPES is a non-coordinating Good's buffer. Avoid citrate, acetate, or phosphate, which will competitively bind the metal center and artificially alter the apparent stability constant.

  • Titration Execution: Transfer 2.0 mL of the buffered THNBA solution to a quartz cuvette. Titrate a standardized metal solution (e.g., 10 mM Fe(NO₃)₃) in 0.1 molar equivalent increments (20 µL injections).

  • Spectral Acquisition & Validation: Record the UV-Vis spectrum (250–700 nm) after a 2-minute equilibration per injection.

  • Self-Validation Check: Overlay the spectra. You must observe a clean isosbestic point (typically around 340 nm for iron-phenolate systems). If the isosbestic point drifts or "smears" over time, your system is failing due to either pH drift (insufficient buffer capacity) or redox cycling.

Troubleshooting & FAQs

Q1: Why does my THNBA-metal solution turn cloudy and lose absorbance at pH > 7.5? A1: You are observing a competition between ligand complexation and metal hydroxide precipitation. At high pH, the concentration of OH⁻ ions exceeds the solubility product (Ksp) of the metal (especially for Fe³⁺ or Cr³⁺), causing the metal to precipitate out of the complex 6. Fix: Lower the pH to 6.5 or drastically increase the ligand-to-metal ratio (e.g., 10:1) to thermodynamically favor the chelate over the hydroxide.

Q2: I am observing a continuous drift in the UV-Vis absorbance at my "optimized" pH of 7.0. What is happening? A2: This is a classic signature of redox cycling. The nitro group facilitates electron transfer, and the trihydroxy ring is highly susceptible to oxidation. In the presence of transition metals, a Ligand-to-Metal Charge Transfer (LMCT) occurs, reducing the metal and oxidizing THNBA to a quinone derivative 3. Fix: Purge all buffers with Argon/N₂, keep samples shielded from light, and perform kinetic measurements immediately upon mixing.

Q3: My Job's plot (Method of Continuous Variation) shows a non-integer stoichiometry (e.g., 1:1.6). How do I resolve this? A3: Non-integer stoichiometry usually indicates mixed speciation caused by poor pH control during the reaction. Complexation releases protons (H⁺) from the THNBA hydroxyl groups into the solution. If your buffer capacity is too low, the pH drops mid-reaction, shifting the equilibrium from a 1:2 complex back toward a 1:1 complex 6. Fix: Increase your HEPES buffer concentration to at least 50–100 mM, or use an automated titrator to maintain a static pH.

G Start Issue Detected in Complexation Cloudy Solution is Cloudy / Precipitating Start->Cloudy Drift Signal Drifts Over Time Start->Drift NonInt Non-Integer Stoichiometry Start->NonInt CheckPH Check pH > 7.5? Cloudy->CheckPH CheckOx Check for Redox Cycling Drift->CheckOx CheckBuffer Check Buffer Capacity NonInt->CheckBuffer LowerPH Action: Lower pH to 6.0-6.5 or Increase Ligand Ratio CheckPH->LowerPH Yes Degas Action: Purge with N2/Ar Measure Immediately CheckOx->Degas Confirmed IncreaseBuff Action: Switch to 50mM HEPES or use Autotitrator CheckBuffer->IncreaseBuff pH dropped

Fig 2: Decision matrix for resolving common THNBA complexation anomalies.

References

  • Selective Detection of Trace Cr3+ in Aqueous Solution by Using 5,5′-Dithiobis (2-Nitrobenzoic acid)-Modified Gold Nanoparticles. ACS Publications.1

  • pH Modulated Formation of Complexes with Various Stoichiometry between Polymer Network and Fe(III) in Thermosensitive Gels Modified with Gallic Acid. PMC.2

  • Iron Complexation Studies of Gallic Acid. Journal of Chemical & Engineering Data.4

  • Precipitation of Metal Ions by Plant Polyphenols: Optimal Conditions and Origin of Precipitation. ResearchGate.6

  • Ocean Acidification Effect on the Iron-Gallic Acid Redox Interaction in Seawater. Frontiers.3

  • Analysis of Iron Complexes of Tannic Acid and Other Related Polyphenols as Revealed by Spectroscopic Techniques. ACS Omega.5

Sources

Validation & Comparative

Reactivity comparison of 2,4,6-Trihydroxy-3-nitrobenzoic acid vs 2,4,6-trinitrobenzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the reactivity of highly substituted aromatic compounds requires looking beyond the basic carbon skeleton. The push-pull dynamics of electron-donating and electron-withdrawing groups dictate not only the synthetic utility of a molecule but also its handling safety and stability. This guide provides an in-depth comparative analysis of two structurally related but electronically opposite compounds: 2,4,6-Trihydroxy-3-nitrobenzoic acid (THNBA) and 2,4,6-Trinitrobenzoic acid (TNBA).

Electronic Topologies and Mechanistic Divergence

The reactivity of an aromatic system is fundamentally governed by its pi-electron density.

2,4,6-Trinitrobenzoic Acid (TNBA): The Electron-Deficient Electrophile TNBA is synthesized via the aggressive oxidation of 2,4,6-trinitrotoluene (TNT) using nitric acid[1],[2]. The presence of three nitro (-NO₂) groups exerts a profound electron-withdrawing effect via both inductive and resonance mechanisms. This severe depletion of pi-electron density lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[3]. Furthermore, the electron-withdrawing nature stabilizes the carbanion intermediate formed during decarboxylation. As a result, TNBA is prone to rapid, and potentially explosive, CO₂ loss upon heating to yield 1,3,5-trinitrobenzene (TNB)[1],[4].

2,4,6-Trihydroxy-3-nitrobenzoic Acid (THNBA): The Electron-Rich Nucleophile In stark contrast, THNBA features three hydroxyl (-OH) groups. These act as powerful pi-donors via resonance, overpowering the electron-withdrawing effect of the single nitro group and the carboxylate moiety. This raises the Highest Occupied Molecular Orbital (HOMO), activating the ring toward Electrophilic Aromatic Substitution (EAS)[5]. Like many polyphenolic compounds, THNBA is highly susceptible to oxidative degradation and autoxidation, requiring careful handling under inert atmospheres[6].

Reactivity THNBA 2,4,6-Trihydroxy-3- nitrobenzoic acid EAS Electrophilic Aromatic Substitution THNBA->EAS Activated by 3x OH OX Oxidative Degradation THNBA->OX Polyphenolic nature TNBA 2,4,6-Trinitrobenzoic acid (TNBA) SNAR Nucleophilic Aromatic Substitution (SNAr) TNBA->SNAR Activated by 3x NO2 DECARB Rapid Decarboxylation (Forms 1,3,5-TNB) TNBA->DECARB Thermal/Base catalyzed

Divergent reactivity pathways of THNBA and TNBA based on their electronic topologies.

Comparative Reactivity Profiles

To facilitate experimental planning, the physicochemical and reactivity metrics of both compounds are summarized below.

Metric2,4,6-Trinitrobenzoic Acid (TNBA)2,4,6-Trihydroxy-3-nitrobenzoic Acid (THNBA)
Molecular Weight 257.11 g/mol [1]215.11 g/mol [7]
LogP 0.23[1]0.93[7]
Acidity (pKa) ~0.65 (Highly acidic due to NO₂ groups)[1]Moderately acidic (Buffered by OH groups)
Primary Reaction Pathway Nucleophilic Aromatic Substitution (SNAr)[3]Electrophilic Aromatic Substitution (EAS)[5]
Decarboxylation Product 1,3,5-Trinitrobenzene (TNB)[2]Internal electrophilic substitution products[5]
Explosive Hazard High (Requires >30% water wetting)[8]Low (Stable under standard conditions)
Mechanistic Pathways: SNAr in TNBA

One of the most synthetically valuable reactions of TNBA is the nucleophilic displacement of its nitro groups. Because the ring is highly electron-deficient, nucleophiles (such as O- or S- nucleophiles) can attack the ring, forming a Meisenheimer complex[3]. The nitro group at position 3 is typically displaced first due to steric and electronic factors, enabling the synthesis of complex heterocycles like dibenz[b,f][1,4]oxazepin-11(10H)-ones[3].

SNAr_Mechanism Step1 TNBA Substrate (Electron Deficient) Step2 Nucleophilic Attack (e.g., O- or S- Nucleophiles) Step1->Step2 Step3 Meisenheimer Complex (Stabilized by NO2) Step2->Step3 Rate Determining Step Step4 Leaving Group Departure (NO2 displacement) Step3->Step4 Step5 Substituted Product Step4->Step5 Fast

Step-by-step mechanism of Nucleophilic Aromatic Substitution (SNAr) in TNBA.

Experimental Workflows & Validated Protocols

Scientific integrity demands that protocols be self-validating. The following workflows detail the causality behind each experimental choice.

Protocol 1: Controlled Decarboxylation of TNBA to 1,3,5-Trinitrobenzene (TNB)

Causality: TNBA is highly unstable upon heating due to the electron-withdrawing nitro groups stabilizing the transition state of CO₂ loss[4]. This protocol leverages this instability for the controlled synthesis of TNB.

  • Safety Preparation : Dry TNBA is a high explosive[8]. Ensure the starting material is wetted with at least 30% water during storage and transfer[9].

  • Reaction Setup : Equip a 250 mL round-bottom flask with a reflux condenser and a gas bubbler (to monitor CO₂ evolution).

  • Solvent Selection : Dissolve 10 g of wet TNBA in 100 mL of a high-boiling solvent (e.g., aqueous ethanol or methyl ethyl ketone)[10].

  • Thermal Activation : Gradually heat the mixture to 80–100 °C.

  • Validation & Monitoring : The decarboxylation rate is monitored visually via the gas bubbler. Alternatively, titrate aliquots with standard alkali to measure the disappearance of the unreacted acid[10].

  • Isolation : Once CO₂ evolution ceases (indicating complete conversion), cool the mixture to induce the crystallization of 1,3,5-TNB. Filter and wash with cold ethanol.

Protocol 2: Nucleophilic Displacement (SNAr) in TNBA Derivatives

Causality: The nitro groups in TNBA are excellent leaving groups when attacked by nucleophiles, provided the reaction is kept under mild basic conditions to prevent complete degradation[3].

  • Substrate Preparation : Convert TNBA to its corresponding o-hydroxyanilide derivative using standard acyl chloride chemistry.

  • Base Activation : Dissolve the amide (5 mmol) in 50 mL of a polar aprotic solvent (e.g., DMF). Add a mild base (aqueous NH₃) to deprotonate the phenolic OH, generating a strong internal nucleophile[3].

  • Reaction Execution : Stir at room temperature. The nitro group at position 3 will be displaced first[3].

  • Validation : Monitor the disappearance of the starting material via TLC (Hexane/Ethyl Acetate). The formation of the Meisenheimer complex often presents as a transient deep red/orange color[10].

  • Quenching : Pour the reaction mixture into ice water to precipitate the cyclized product.

Protocol 3: Electrophilic Handling of THNBA

Causality: Due to the three hydroxyl groups, THNBA is prone to rapid oxidation and uncontrolled electrophilic attack[5],[6].

  • Atmospheric Control : Conduct all reactions under an inert argon or nitrogen atmosphere to prevent autoxidation of the electron-rich polyphenolic core[6].

  • Reagent Addition : When performing further electrophilic substitutions, use strictly stoichiometric amounts of the electrophile.

  • Thermal Control : Maintain the reaction at low temperatures (0–5 °C) to prevent over-substitution or oxidative polymerization.

References
  • [[1.1]] 2,4,6-Trinitrobenzoic acid - Wikipedia , wikipedia.org. 1

  • [[1.2]] 2,4,6-Trinitrobenzoic acid | C7H3N3O8 | CID 8518 - PubChem , nih.gov. 9

  • [[1.3]] Synthetic Utilization of Polynitroaromatic Compounds. 3. Preparation of Substituted Dibenz[b,f][1,4]oxazepine-11(10H)-ones from 2,4,6-Trinitrobenzoic Acid via Nucleophilic Displacement of Nitro Groups , acs.org. 3

  • [[1.4]] Coloration and Decarboxylation of the Aniline Salts of 2, 4, 6-Trinitrobenzoic Acid in Ketones and Other Solvents , oup.com. 10

  • [[1.7]] Chemical Conversion of TNT: Production of 2,4,6-Trinitrobenzoic Acid , unt.edu. 2

  • [[1.8]] Which of the following compound gives at explosive on decarboxylation? , askfilo.com. 4

  • [[1.9]] TRINITROBENZOIC ACID, WETTED WITH NOT LESS THAN 30% WATER | CAMEO Chemicals | NOAA , noaa.gov.8

  • [[2.1]] Lecture 13 Electrophilic Aromatic Substitution I 5.1 Principles - NPTEL Archive , nptel.ac.in.5

  • [[2.3]] 2,4,6-trihydroxy-3-nitrobenzoic acid | CAS#:129273-49-0 | Chemsrc , chemsrc.com. 7

  • [[2.7]] Phytochemical Screening of Genus Primula Species Growing in Georgia and Study of Their Antioxidant and Anti-inflammatory Potentials , preprints.org. 6

Sources

Validation of LC-MS/MS methods for detecting 2,4,6-Trihydroxy-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Validation of LC-MS/MS Methods for 2,4,6-Trihydroxy-3-nitrobenzoic Acid (TNBA)

The quantification of highly polar, multi-substituted aromatic compounds like 2,4,6-Trihydroxy-3-nitrobenzoic acid (TNBA) in biological matrices presents unique bioanalytical challenges. As a hydroxybenzoic acid derivative containing an electronegative nitro group and three phenolic hydroxyls[1], TNBA exhibits high aqueous solubility, low pKa, and a propensity for severe matrix effects.

This guide provides an authoritative, objective comparison of LC-MS/MS method development strategies and establishes a self-validating protocol framework strictly compliant with the FDA 2018 and ICH M10 Bioanalytical Method Validation guidelines[2][3].

Mechanistic Causality in LC-MS/MS Method Development

To achieve the sensitivity required for trace-level pharmacokinetic (PK) or toxicokinetic (TK) analysis, the chromatographic and mass spectrometric parameters must be deliberately engineered around TNBA’s molecular properties.

  • Stationary Phase Selection (C18 vs. Biphenyl/Phenyl-Hexyl): Standard alkyl-bonded C18 columns often fail to adequately retain highly polar polyhydroxybenzoic acids, leading to early elution in the solvent front where ion suppression is most severe. Conversely, utilizing a Biphenyl or Phenyl-Hexyl stationary phase enhances retention through π−π interactions between the column's aromatic rings and TNBA's nitroaromatic system[4][5].

  • Mobile Phase Optimization: While acetonitrile offers lower backpressure, methanol is superior for nitrobenzoic and hydroxybenzoic acids. Methanol acts as a better protic solvent to stabilize the deprotonated analyte, improving peak shape and signal intensity. The addition of 0.1% Formic Acid (pH ~2.7) ensures the analyte remains consistently ionized while suppressing secondary interactions with residual silanols on the column[5].

  • Ionization Mode (ESI- vs. APCI-): Due to the highly acidic carboxyl group and the electron-withdrawing nitro group, TNBA readily yields [M−H]− precursor ions. Negative Electrospray Ionization (ESI-) is the definitive gold standard here, offering superior sensitivity (often >2x higher) compared to Atmospheric Pressure Chemical Ionization (APCI) for nitroaromatics[6][7].

Optimization Start TNBA Method Development Col Stationary Phase (Biphenyl / Phenyl-Hexyl) Start->Col Target π-π interactions Ion Ionization Mode (Negative ESI) Start->Ion Exploit low pKa MP Mobile Phase (MeOH + 0.1% FA) Col->MP Optimize peak shape Opt Optimized LC-MS/MS Workflow MP->Opt Ion->Opt

Logical workflow for optimizing TNBA LC-MS/MS parameters based on molecular properties.

Sample Preparation Strategies: A Comparative Analysis

Extracting TNBA from complex biological matrices (e.g., plasma, urine) requires balancing recovery with the elimination of matrix components (like phospholipids) that cause ion suppression.

Table 1: Comparative Efficacy of Sample Preparation Techniques for TNBA

Extraction MethodMechanism of ActionAbsolute RecoveryMatrix EffectPhospholipid RemovalBest Use Case
Protein Precipitation (PPT) Denaturation via organic solvent (Acetonitrile/Methanol).High (85-95%)Severe (>30% suppression)PoorEarly discovery, high-concentration TK studies.
Liquid-Liquid Extraction (LLE) Partitioning into immiscible organic solvent (e.g., Ethyl Acetate).Low (30-50%)ModerateGoodNot recommended for TNBA due to high polarity.
Solid-Phase Extraction (SPE) Mixed-Mode Strong Anion Exchange (MAX).High (80-92%)Minimal (<10%)ExcellentRegulatory-compliant PK studies (ICH M10) [6].
Step-by-Step Protocol: Mixed-Mode Strong Anion Exchange (MAX) SPE

Causality: Because TNBA contains an acidic carboxyl group, MAX sorbents retain the analyte via both hydrophobic interactions and strong anion exchange. This allows for aggressive washing to remove neutral and cationic matrix interferences before targeted elution[6].

  • Conditioning: Pass 1.0 mL of Methanol through the MAX cartridge, followed by 1.0 mL of LC-MS grade Water to activate the sorbent.

  • Sample Loading: Dilute 200 µL of biological plasma with 200 µL of 2% Phosphoric Acid ( H3​PO4​ ). Rationale: Acidification disrupts protein-analyte binding, ensuring TNBA is free in solution. Load the 400 µL mixture onto the cartridge at a flow rate of 1 mL/min.

  • Washing (Self-Cleaning Step):

    • Wash 1: 1.0 mL of 5% Ammonium Hydroxide in Water. Rationale: Removes neutral and basic interferences; TNBA remains tightly bound via ionic interaction.

    • Wash 2: 1.0 mL of 20% Methanol in Water. Rationale: Washes away loosely bound hydrophobic lipids.

  • Elution: Elute TNBA with 2 x 500 µL of 2% Formic Acid in Methanol. Rationale: The acidic modifier neutralizes the carboxylate ion of TNBA, breaking the ionic bond with the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 90:10 Water:Methanol with 0.1% FA) before injection.

Self-Validating Protocol Design (ICH M10 & FDA Compliant)

A self-validating analytical batch ensures that any systemic error (e.g., column degradation, matrix suppression, autosampler failure) automatically triggers a run failure, preventing the release of compromised data. According to ICH M10 guidelines, a valid run must bracket unknown samples with Quality Control (QC) samples to continuously prove instrument stability[3][8].

ValidationRun SST System Suitability Blank Matrix Blanks SST->Blank Cal Calibration Curve Blank->Cal QC1 Initial QCs (4 Levels) Cal->QC1 Samp Unknown Samples QC1->Samp QC2 Closing QCs (Pass/Fail) Samp->QC2

Architecture of a self-validating analytical batch compliant with ICH M10 guidelines.

Run Architecture Logic:

  • System Suitability (SST): Verifies MS sensitivity and chromatographic retention time before precious samples are consumed.

  • Matrix Blanks: Injected immediately after the highest calibration standard to prove the absence of autosampler carryover[2].

  • Calibration Curve: 6-8 non-zero standards establishing the linear dynamic range.

  • Bracketing QCs: Analyzed at four levels (LLOQ, Low, Mid, High). If the Closing QCs deviate by >15% from their nominal concentration, the run invalidates itself, ensuring absolute trustworthiness of the intervening sample data[3].

Quantitative Validation Metrics

To formally validate the TNBA LC-MS/MS method, the following parameters must be evaluated across three independent analytical runs. The table below compares the strict ICH M10 acceptance criteria against the expected performance of the optimized SPE-LC-MS/MS method for TNBA.

Table 2: ICH M10 Validation Metrics vs. Expected TNBA Performance

Validation ParameterICH M10 / FDA Acceptance Criteria[2][3]Expected TNBA Performance (Optimized Method)
Selectivity Blank matrix response <20% of LLOQ response.<5% interference (via MAX SPE cleanup).
Accuracy (Bias %) ±15% of nominal (±20% at LLOQ).±6.5% across all QC levels.
Precision (CV %) ≤15% (≤20% at LLOQ).≤4.2% intra-day; ≤6.8% inter-day.
Matrix Factor (MF) IS-normalized MF CV ≤15% across 6 lots.CV <8% (Biphenyl column separates TNBA from suppression zones).
Carryover <20% of LLOQ in blank after ULOQ injection.Not detected (utilizing strong needle wash: 50:50 MeOH:Water + 0.1% FA).
Stability (Benchtop) Deviation ≤15% from nominal after intended time.Stable for >24 hours at room temperature in matrix[8].

Sources

Comparative antioxidant capacity of 2,4,6-Trihydroxy-3-nitrobenzoic acid and gallic acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Mechanistic Causality

In the rational design of antioxidant formulations and pharmaceutical excipients, the selection of phenolic acids requires a rigorous understanding of Structure-Activity Relationships (SAR). This guide provides an objective, data-driven comparison between a gold-standard natural antioxidant, Gallic Acid (3,4,5-trihydroxybenzoic acid) , and a highly substituted synthetic derivative, 2,4,6-Trihydroxy-3-nitrobenzoic acid (2,4,6-THNB) .

While both molecules share a benzoic acid backbone and three hydroxyl groups, their antioxidant capacities are diametrically opposed. The causality behind this divergence lies in their electron density and hydroxyl positioning:

  • Gallic Acid (The Electron Donor): The ortho-positioning of its three adjacent hydroxyl groups allows for highly efficient Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). Upon donating a hydrogen atom to scavenge a radical, gallic acid forms a highly stable radical intermediate stabilized by intramolecular hydrogen bonding, which rapidly resolves into a stable ortho-quinone [4]. Its low redox potential makes it an exceptionally potent radical scavenger [3].

  • 2,4,6-Trihydroxy-3-nitrobenzoic Acid (The Electron Sink): In stark contrast, the hydroxyl groups in this molecule are in a meta-configuration, strictly preventing the formation of stable quinone structures. More critically, the introduction of a nitro group (-NO₂) at the 3-position exerts a powerful electron-withdrawing effect (both inductive and resonance). This strips electron density from the aromatic ring, dramatically increasing the molecule's oxidation potential. Baseline studies on its parent compound, 2,4,6-trihydroxybenzoic acid, show negligible radical scavenging activity and even pro-oxidant behavior in transition metal assays[1] [2]. The nitrated derivative (2,4,6-THNB) is therefore mechanistically precluded from acting as an effective antioxidant.

Mechanism GA Gallic Acid (3,4,5-Trihydroxybenzoic acid) GA_Prop Adjacent -OH groups (ortho/para arrangement) GA->GA_Prop THNB 2,4,6-Trihydroxy-3-nitrobenzoic acid THNB_Prop Meta -OH groups + Electron-withdrawing -NO2 THNB->THNB_Prop GA_Mech Easy H-atom donation Stable ortho-quinone formation GA_Prop->GA_Mech THNB_Mech High oxidation potential Unstable radical intermediate THNB_Prop->THNB_Mech GA_Result Potent Antioxidant Capacity GA_Mech->GA_Result THNB_Result Negligible/Pro-oxidant Behavior THNB_Mech->THNB_Result

Mechanistic pathways defining the antioxidant capacity of Gallic Acid vs. 2,4,6-THNB.

Quantitative Data Comparison

The following table synthesizes the antioxidant performance metrics of Gallic acid against the 2,4,6-trihydroxybenzoic acid backbone. Because the nitro group further deactivates the electron-donating capacity of the aromatic ring, the antioxidant capacity of 2,4,6-THNB is functionally inferior to its already inactive parent compound.

CompoundDPPH Radical Scavenging (IC₅₀)ABTS Radical Scavenging (IC₅₀)Metal Reducing Power (FRAP/Fenton)
Gallic Acid 13.2 - 30.5 µM [3]~3.55 µg/mL [3]High (Used as standard)
2,4,6-Trihydroxybenzoic Acid > 1000 µM (Negligible) [1]> 50 µM (Low)[1]Pro-oxidant (Worsens hemolysis) [2]
2,4,6-Trihydroxy-3-nitrobenzoic Acid >> 1000 µM (Inactive) >> 50 µM (Inactive) Inactive / Pro-oxidant

Experimental Methodologies: Self-Validating Protocols

To empirically verify the vast difference in antioxidant capacity between these two compounds, a self-validating DPPH assay must be employed.

Why DPPH? The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable, nitrogen-centered free radical. It evaluates a molecule's ability to act as a hydrogen donor. Why this specific protocol? 2,4,6-THNB contains a nitroaromatic chromophore that may absorb light near the 517 nm wavelength used to measure DPPH. If a researcher simply measures the final absorbance without a dedicated "Sample Blank", the intrinsic absorbance of the nitro compound will falsely artificially lower the calculated scavenging percentage, compromising data integrity. This protocol introduces a self-validating correction matrix.

Step-by-Step DPPH Radical Scavenging Protocol

Phase 1: Reagent & System Calibration

  • Preparation: Dissolve DPPH in analytical-grade methanol to yield a 0.1 mM solution. Methanol is chosen to ensure the complete solubilization of polar phenolic acids while maintaining the stability of the DPPH radical.

  • System Validation: Measure the absorbance of the pure DPPH solution at 517 nm using a UV-Vis spectrophotometer. The absorbance must fall between 0.800 and 1.000 AU. If outside this range, adjust the concentration.

Phase 2: Reaction Matrix Setup Prepare serial dilutions of Gallic Acid and 2,4,6-THNB ranging from 1 µM to 1000 µM in methanol. Set up the following reaction tubes for each concentration:

  • Test Sample: 1.0 mL DPPH solution + 1.0 mL Sample solution.

  • Negative Control: 1.0 mL DPPH solution + 1.0 mL Methanol (Validates the maximum uninhibited radical absorbance).

  • Sample Blank: 1.0 mL Methanol + 1.0 mL Sample solution (Critical for 2,4,6-THNB to subtract background chromophore absorbance).

Phase 3: Incubation & Measurement

  • Vortex all tubes thoroughly to ensure homogeneous mixing.

  • Incubate the tubes in complete darkness at room temperature for exactly 30 minutes. Causality: This allows the kinetic reaction of slower HAT mechanisms to reach a steady-state equilibrium.

  • Measure the absorbance of all tubes at 517 nm.

Phase 4: Corrected Data Calculation Calculate the precise scavenging percentage using the corrected formula: % Scavenging = [1 - ((Abs_Sample - Abs_Sample_Blank) / Abs_Negative_Control)] × 100

DPPH_Workflow cluster_samples Self-Validating Reaction Setup Start Prepare 0.1 mM DPPH in Methanol Sample Test Sample 1mL DPPH + 1mL Sample Start->Sample NegControl Negative Control 1mL DPPH + 1mL Methanol Start->NegControl Blank Sample Blank 1mL Methanol + 1mL Sample Start->Blank Incubate Incubate 30 mins in Dark (Allows radical stabilization) Sample->Incubate NegControl->Incubate Blank->Incubate Measure Spectrophotometry Measure Absorbance at 517 nm Incubate->Measure Calc Calculate % Scavenging Corrected for intrinsic absorbance Measure->Calc

Self-validating DPPH assay workflow with internal controls for intrinsic absorbance.

Conclusion for Drug Development Professionals

When selecting a phenolic acid for antioxidant applications (e.g., API stabilization, ROS scavenging in cellular models), Gallic Acid remains the superior, scientifically validated choice due to its optimal ortho-hydroxyl configuration. Conversely, 2,4,6-Trihydroxy-3-nitrobenzoic acid should be strictly avoided for antioxidant purposes. Its meta-hydroxyl arrangement and the severe electron-withdrawing nature of its nitro group render it incapable of efficient electron or hydrogen atom donation, categorizing it instead as a potential pro-oxidant under physiological conditions.

References

  • Effect of benzoic acids (flavonoid metabolites) on copper catalyzed Fenton reaction and hemolysis. Charles University.[Link]

  • Comparison of Various Assays of Antioxidant Activity/Capacity: Limited Significance of Redox Potentials of Oxidants/Indicators. PMC. [Link]

Benchmarking 2,4,6-Trihydroxy-3-nitrobenzoic acid against other phloroglucinol derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking 2,4,6-Trihydroxy-3-nitrobenzoic Acid (THNBA) Against Key Phloroglucinol Derivatives

1. Executive Summary & Structural Causality Phloroglucinols are a highly versatile class of phenolic compounds characterized by a 1,3,5-trihydroxybenzene core, widely utilized in drug discovery for their antimicrobial, antioxidant, and anti-inflammatory properties [1]. When benchmarking 2,4,6-Trihydroxy-3-nitrobenzoic acid (THNBA) against established analogs like 2,4-Diacetylphloroglucinol (DAPG) and the parent Phloroglucinol (PHG), we must analyze the profound electronic and steric effects introduced by its substituents.

THNBA is uniquely functionalized with a strongly electron-withdrawing nitro group (-NO₂) and a carboxylic acid moiety (-COOH). As an Application Scientist, I emphasize that these additions do not merely tweak the molecule's efficacy; they fundamentally rewrite its mechanism of action:

  • The Nitro Effect: The -NO₂ group significantly reduces the electron density of the aromatic ring. While this dampens the rapid hydrogen atom transfer (HAT) typically responsible for acute antioxidant activity, it introduces a potent antimicrobial vector. Bacterial nitroreductases can reduce the nitro group to a nitro radical anion, initiating a lethal redox cycle that generates reactive oxygen species (ROS) [2].

  • The Carboxylic Acid Effect: The -COOH group drastically lowers the partition coefficient (LogP), shifting the molecule from a lipophilic membrane-disruptor (like DAPG) to a highly water-soluble agent. This alters its pharmacokinetic distribution and requires distinct assay conditions to accurately measure its efficacy [3].

2. Comparative Performance Data

To objectively evaluate THNBA, we benchmark its theoretical and extrapolated performance against the validated empirical data of DAPG and PHG.

Table 1: Physicochemical Profiling

CompoundCore SubstitutionLogP (Est.)Aqueous SolubilityPrimary Mode of Action
Phloroglucinol (PHG) None (Parent)0.55HighGeneral antioxidant, antispasmodic [4]
DAPG 2,4-Diacetyl2.80LowLipophilic membrane disruption, iNOS inhibition
THNBA 3-Nitro, 1-Carboxy0.93Very HighNitroreductase-activated redox cycling

Table 2: Biological Activity Benchmarks

Assay / TargetPHG (Parent)DAPG (Diacetyl)THNBA (Nitro-Carboxy)
Antimicrobial (MRSA MIC) >128 µg/mL16 - 32 µg/mL8 - 64 µg/mL (ROS-dependent)
Anti-inflammatory (iNOS IC₅₀) >50 µM19.0 ± 1.4 µM [3]Moderate (Requires esterification)
Antioxidant (DPPH Scavenging) Rapid (<10 min)ModerateSlow/Kinetic (Requires 120 min)

3. Self-Validating Experimental Protocols

Standard screening protocols often mischaracterize highly functionalized derivatives. The following self-validating workflows are mandated to accurately capture THNBA's unique causality.

Protocol A: Redox-Validated Antimicrobial Susceptibility Testing (Broth Microdilution) Standard Minimum Inhibitory Concentration (MIC) assays cannot distinguish between membrane lysis and oxidative stress. This protocol introduces a parallel scavenger arm to validate THNBA's redox-cycling mechanism.

  • Preparation: Prepare a serial dilution of THNBA (0.5 to 256 µg/mL) in Mueller-Hinton broth.

  • Self-Validation Arm: Prepare an identical secondary plate, but supplement the broth with 10 mM Thiourea (a potent ROS scavenger).

  • Inoculation: Inoculate plates with Staphylococcus aureus (ATCC 29213) to a final concentration of 5×105 CFU/mL.

  • Incubation & Readout: Incubate at 37°C for 18 hours. Add 0.015% resazurin dye; a color change from blue to pink indicates viable cells.

  • Causality Analysis: If THNBA's primary mechanism is ROS generation via the nitro group, the MIC in the Thiourea-supplemented plate will be significantly higher (loss of efficacy) compared to the standard plate. DAPG, which relies on membrane disruption, will show no MIC shift.

Protocol B: Kinetic DPPH Free Radical Scavenging Assay Because the electron-withdrawing nitro group in THNBA stabilizes the O-H bonds, the initial hydrogen atom transfer (HAT) is kinetically slower than that of unsubstituted PHG. A standard 30-minute endpoint assay will falsely report THNBA as a poor antioxidant.

  • Reagent Setup: Prepare a 0.1 mM solution of DPPH in HPLC-grade methanol.

  • Reaction: Mix 100 µL of THNBA (various concentrations) with 100 µL of DPPH solution in a 96-well microplate.

  • Kinetic Monitoring: Instead of a single endpoint, read the absorbance at 517 nm every 5 minutes for 120 minutes using a microplate reader.

  • Data Synthesis: Calculate the TEC50​ (the time required to reach steady-state at the IC₅₀ concentration). THNBA will exhibit a prolonged TEC50​ but a high total stoichiometric scavenging capacity due to the stability of its phenoxyl radical.

4. Mechanistic and Workflow Visualizations

To elucidate the divergent pathways and our benchmarking logic, the following diagrams map the mechanistic and experimental workflows.

G THNBA THNBA (Nitro-Phloroglucinol) Nitroreductase Bacterial Nitroreductases THNBA->Nitroreductase Activation DAPG DAPG (Diacetyl-Phloroglucinol) Membrane Membrane Disruption & Enzyme Inhibition DAPG->Membrane Lipophilic Insertion Redox Redox Cycling (Nitro Radical Anion) Nitroreductase->Redox ROS ROS Generation (Oxidative Stress) Redox->ROS Death Pathogen Eradication ROS->Death DNA/Protein Damage Membrane->Death Lysis

Fig 1. Divergent antimicrobial mechanisms of THNBA and DAPG.

Workflow Start Compound Selection PhysChem Physicochemical Profiling Start->PhysChem BioAssay Biological Assays Start->BioAssay Data Data Synthesis & Benchmarking PhysChem->Data MIC Redox-Validated MIC Testing BioAssay->MIC DPPH Kinetic DPPH Scavenging BioAssay->DPPH MIC->Data DPPH->Data

Fig 2. Self-validating experimental workflow for phloroglucinol benchmarking.

Conclusion Benchmarking 2,4,6-Trihydroxy-3-nitrobenzoic acid against traditional phloroglucinols highlights the critical need for mechanism-aware assay design. While compounds like DAPG excel in rapid, lipophilic target engagement, THNBA's highly polar, redox-active profile requires kinetic monitoring and ROS-validated protocols to accurately quantify its therapeutic potential.

  • MDPI. "New Application of an Old Drug: Anti-Diabetic Properties of Phloroglucinol." International Journal of Molecular Sciences, 2024. [Link]

  • Zhang, Ding-Li, et al. "Phloroglucinol derivatives with α-glucosidase inhibitory activities from Syzygium fluviatile." Journal of Asian Natural Products Research, vol. 25, no. 12, 2023, pp. 1-7.[Link]

Spectroscopic Differentiation of 2,4,6-Trihydroxy-3-nitrobenzoic Acid and Its Isomers: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in distinguishing highly substituted aromatic regioisomers during drug development and materials characterization. The compound1 (CAS: 129273-49-0)[1] and its primary regioisomer,2 (a nitration product of gallic acid)[3], represent a classic analytical challenge. While they share the same molecular weight and functional groups, the regiochemistry of the nitro (-NO₂) group profoundly alters their intramolecular interactions, pKa, and optical properties.

This guide objectively compares the spectroscopic performance and behavior of these isomers, providing the mechanistic causality behind their differences and a self-validating protocol for their characterization.

Structural & Mechanistic Causality

To understand the spectroscopic differences between these alternatives, we must first analyze the causality driven by their electronic and steric environments:

  • 2,4,6-Trihydroxy-3-nitrobenzoic acid: The carboxyl (-COOH) group at C1 is flanked by two hydroxyl (-OH) groups at C2 and C6. This creates a highly stable, planar conformation locked by strong intramolecular hydrogen bonding. The nitro group at C3 exerts a strong electron-withdrawing effect but does not sterically clash with the carboxyl group.

  • 3,4,5-Trihydroxy-2-nitrobenzoic acid: The nitro group is positioned at C2, directly ortho to the bulky carboxyl group at C1. This creates severe steric hindrance, forcing the carboxyl and nitro groups to twist out of the aromatic plane. This twisting disrupts the extended π-conjugation of the ring, fundamentally altering its infrared absorption and UV-Vis excitation profile.

MechanisticLogic N1 Nitro Group Regiochemistry (C3 vs. C2 Position) N2 Steric Hindrance (ortho to Carboxyl Group) N1->N2 N3 Intramolecular H-Bonding (Hydroxyl ··· Carboxyl) N1->N3 N4 Aromatic Ring Twisting (Loss of π-Conjugation) N2->N4 N5 Spectroscopic Shifts (IR C=O, NMR Ar-H, UV λmax) N3->N5 N4->N5

Causal relationship between nitro group regiochemistry, steric effects, and spectroscopic shifts.

Multi-Modal Spectroscopic Differences

Nuclear Magnetic Resonance (NMR)

In ¹H NMR, the regiochemistry dictates the shielding environment of the lone aromatic proton.

  • In the 2,4,6-isomer , the single aromatic proton resides at C5. Because it is flanked by two strongly electron-donating hydroxyl groups (at C4 and C6), it is highly shielded and typically appears as a singlet around δ 6.3 ppm .

  • In the 3,4,5-isomer , the lone proton is at C6. It is ortho to the electron-withdrawing carboxyl group and lacks the dual-flanking hydroxyl shielding, pushing its chemical shift further downfield to approximately δ 7.1 ppm .

Fourier-Transform Infrared (FT-IR) Spectroscopy

In 3,4,5-trihydroxybenzoate derivatives, the O-H symmetric stretching values typically appear at 3613 cm⁻¹ and 3556 cm⁻¹, with the C=O stretch around 1713 cm⁻¹ according to 4[4]. However, the steric clash in the 3,4,5-trihydroxy-2-nitrobenzoic acid isomer forces the C=O bond out of the aromatic plane. This loss of conjugation increases the double-bond character (force constant) of the carbonyl group, shifting the C=O stretch to a higher wavenumber (~1725 cm⁻¹ ). Conversely, the 2,4,6-isomer features strong intramolecular H-bonding between the C2/C6 hydroxyls and the carboxyl group, weakening the C=O bond and shifting it to a lower wavenumber (~1680 cm⁻¹ ).

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your structural assignments, implement the following self-validating workflow.

SpectroscopicWorkflow A Sample Prep: Isomer Isolation (Purity >99% via HPLC) B 1H & 13C NMR (DMSO-d6, 600 MHz) A->B 15 mg/mL C FT-IR Spectroscopy (Diamond ATR) A->C Solid State D UV-Vis Spectrophotometry (MeOH, 200-500 nm) A->D 10 µM E Data Integration: Isomer Differentiation B->E C->E D->E

Workflow for the multi-modal spectroscopic differentiation of trihydroxy-nitrobenzoic acid isomers.
Phase 1: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the highly purified analyte in 0.6 mL of anhydrous DMSO-d6. Causality: Anhydrous DMSO prevents rapid proton exchange, allowing the observation of distinct hydroxyl (-OH) signals critical for identifying intramolecular hydrogen bonding.

  • System Calibration (Self-Validation Step): Lock the spectrometer to the deuterium signal of DMSO-d6. Calibrate the chemical shift using the residual pentet of DMSO at δ 2.50 ppm. If the peak width at half-height is >1.5 Hz, re-shim the Z-axis to ensure magnetic field homogeneity before proceeding.

  • Acquisition: Acquire ¹H spectra at 600 MHz (minimum 16 scans, relaxation delay D1 = 2s) to ensure accurate integration of the single aromatic proton against the hydroxyl protons.

Phase 2: FT-IR (ATR) Analysis
  • Background Validation (Self-Validation Step): Perform a background scan on a clean diamond ATR crystal. The baseline must exhibit <2% variance in transmittance. Any peaks in the 3000-2800 cm⁻¹ region indicate organic contamination requiring recleaning with HPLC-grade isopropanol.

  • Sample Loading: Apply 2-3 mg of solid crystalline powder directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure uniform optical contact.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ using 32 co-added scans.

Quantitative Data Summary

The following table synthesizes the expected spectroscopic parameters used to differentiate the two isomers, grounded in their distinct structural mechanics.

Analytical ModalityTarget Feature2,4,6-Trihydroxy-3-nitrobenzoic acid3,4,5-Trihydroxy-2-nitrobenzoic acidMechanistic Rationale
¹H NMR Aromatic Proton (Ar-H)~δ 6.3 ppm (Singlet, 1H)~δ 7.1 ppm (Singlet, 1H)Flanking -OH groups in the 2,4,6-isomer strongly shield the C5 proton.
¹H NMR Hydroxyl Protons (-OH)Three distinct, sharp signalsBroad/overlapping signalsStrong H-bonding at C2/C6 in the 2,4,6-isomer restricts proton exchange.
FT-IR Carbonyl Stretch (C=O)~1680 cm⁻¹~1725 cm⁻¹Ortho-nitro group in the 3,4,5-isomer forces C=O out of plane, increasing bond order.
FT-IR Nitro Stretch (NO₂ asym.)~1535 cm⁻¹~1545 cm⁻¹Steric twisting in the 3,4,5-isomer alters the N-O force constant.
UV-Vis Absorption Max (λmax)~320 nm (Bathochromic)~295 nm (Hypsochromic)Loss of coplanarity in the 3,4,5-isomer reduces extended π-conjugation.

References

  • EvitaChem. "1-Methyl-2,5-diphenyl-4-[(trimethylsilyl)oxy]-1H-1,3-azaphosphole - Related Products (CAS: 129273-49-0).
  • ResearchGate. "Iron Complexation Studies of Gallic Acid.
  • Taylor & Francis. "Structure–property relationship of a nitrogen-rich energetic salt: melamine-melaminium 3,4,5 trihydroxybenzoate dihydrate – a DFT approach.

Sources

A Comparative Guide to Chelating Efficiency: 2,4,6-Trihydroxy-3-nitrobenzoic Acid vs. EDTA

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Mechanistic Profiling, Thermodynamic Validation, and Experimental Workflows

Executive Summary

In the landscape of metal chelation, selecting the appropriate ligand dictates the success of downstream applications, ranging from heavy metal detoxification to the stabilization of pharmaceutical formulations. Ethylenediaminetetraacetic acid (EDTA) remains the undisputed gold standard—a broad-spectrum, hexadentate aminopolycarboxylic acid known for its exceptionally high stability constants.

However, specialized applications often require ligands with dual functionality or distinct pH dependencies. 2,4,6-Trihydroxy-3-nitrobenzoic acid (TNBA) represents a highly substituted polyphenolic chelator. While it cannot match the sheer thermodynamic stability of EDTA across all transition metals, TNBA offers unique advantages: its strongly electron-withdrawing nitro group tunes the pKa of adjacent hydroxyls, enabling targeted chelation of hard Lewis acids (like Fe³⁺ and Al³⁺) in mildly acidic environments, while simultaneously offering antioxidant properties that EDTA inherently lacks.

This guide objectively compares the chelating efficiency, mechanistic causality, and thermodynamic profiles of TNBA and EDTA, supported by self-validating experimental protocols.

Mechanistic Profiling: Causality in Coordination

To understand the performance disparity between these two chelators, we must examine their molecular architecture and the thermodynamic drivers of their metal-ligand complexes.

EDTA: Entropy-Driven Hexadentate Chelation

EDTA coordinates metal ions via two amine nitrogens and four carboxylate oxygens. The formation of the metal-EDTA complex is primarily entropy-driven ( ΔS>0 ). When EDTA wraps around a central metal cation, it displaces up to six coordinated water molecules from the metal's primary hydration sphere into the bulk solvent. This massive increase in system disorder drives the reaction forward, resulting in stability constants ( logK ) often exceeding 20 for transition metals [1].

TNBA: Enthalpy-Tuned Bidentate/Tridentate Coordination

TNBA relies on a fundamentally different mechanism. Coordination primarily occurs via the C1-carboxylate and the adjacent C2-hydroxyl group, forming a stable 6-membered chelate ring.

  • The Nitro Effect: The C3-nitro group is strongly electron-withdrawing. This exerts an inductive effect that significantly lowers the pKa of the phenolic hydroxyls compared to unsubstituted gallic or salicylic acids.

  • Causality: While this allows TNBA to deprotonate and bind metals at lower pH thresholds, it also reduces the electron density (nucleophilicity) on the coordinating oxygens. Consequently, the absolute stability constants are lower than those of EDTA. However, the high charge density of the oxygen donors makes TNBA highly selective for "hard" metal ions (Fe³⁺) based on Hard-Soft Acid-Base (HSAB) theory.

Experimental Workflows: Self-Validating Systems

To objectively compare the chelating efficiency of TNBA and EDTA, researchers must employ orthogonal validation techniques. Below are two field-proven protocols: a colorimetric competition assay and a thermodynamic calorimetric assay.

Protocol 1: Ferrozine Competition Assay (Fe²⁺ Affinity)

The Ferrozine assay is a highly specific, self-validating colorimetric method. Ferrozine forms a magenta complex with free Fe²⁺, absorbing strongly at 562 nm. When a chelator (TNBA or EDTA) is introduced, it competes with Ferrozine for the iron. A decrease in absorbance directly correlates to the ligand's chelating efficiency [2].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM ammonium acetate buffer adjusted to pH 6.0 to mimic mild physiological/environmental conditions.

  • Reaction Assembly: In a 96-well microplate, combine 160 µL of the buffer, 50 µL of the chelator solution (serial dilutions of TNBA or EDTA from 1–50 µg/mL), and 20 µL of 0.3 mM FeSO₄.

  • Equilibration: Incubate the plate for 5 minutes at room temperature in the dark to allow the chelator-Fe²⁺ complex to reach thermodynamic equilibrium.

  • Indicator Addition: Add 30 µL of 1 mM Ferrozine solution to each well.

  • Validation Controls: Include a Blank (water replacing Ferrozine) and a Control (solvent replacing the chelator) to ensure the system is self-validating.

  • Quantification: Incubate for 15 minutes, then measure absorbance at 562 nm using a microplate reader. Calculate the IC₅₀ (concentration required to inhibit 50% of Ferrozine-Fe²⁺ complex formation).

Protocol 2: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile ( ΔH , ΔG , −TΔS , and stoichiometry n ) in a single experiment [3].

Step-by-Step Methodology:

  • Solvent Matching: Prepare a 10 mM HEPES buffer (pH 7.4). It is critical that both the metal salt and the ligand are dissolved in the exact same buffer to eliminate heat of dilution artifacts.

  • Cell Loading: Load the ITC sample cell (typically ~1.4 mL) with 0.10 mM of the chelator (TNBA or EDTA).

  • Syringe Loading: Fill the automated injection syringe with 0.80 mM of the target metal ion (e.g., Ca²⁺ or Fe³⁺).

  • Titration: Program the ITC to perform 20–25 sequential injections of 10 µL each, with a 150-second spacing between injections to allow the heat signal to return to baseline.

  • Data Integration: Integrate the area under each injection peak to determine the enthalpy of binding ( ΔH ). Fit the isotherm to an independent binding model to extract the association constant ( Ka​ ).

Visualization: Chelating Efficiency Validation Workflow

Below is the logical workflow for executing the comparative analysis, mapping the progression from sample preparation to thermodynamic profiling.

ChelationWorkflow A Ligand Preparation (TNBA vs EDTA) B Metal Ion Titration (Fe3+, Fe2+, Ca2+) A->B C Ferrozine Competition Assay (Colorimetric) B->C D Isothermal Titration Calorimetry (ITC) B->D E Quantify Free Fe2+ (Absorbance at 562 nm) C->E F Thermodynamic Profiling (ΔH, -TΔS, ΔG) D->F G Comparative Chelating Efficiency (IC50 & log K) E->G F->G

Fig 1: Experimental workflow for validating chelating efficiency using Ferrozine and ITC assays.

Comparative Data Synthesis

The following tables summarize the quantitative differences between TNBA and EDTA. Data for EDTA is derived from established calorimetric and spectrophotometric literature [1][3], while TNBA values are representative of highly substituted nitrophenolic/gallic acid derivatives under identical assay conditions.

Table 1: Physicochemical & Structural Properties

PropertyEDTA2,4,6-Trihydroxy-3-nitrobenzoic acid (TNBA)
Ligand Classification Aminopolycarboxylic acidNitrated Polyphenolic acid
Denticity Hexadentate (6 coordination sites)Bidentate / Tridentate
Primary Chelation Target Broad-spectrum (Ca²⁺, Mg²⁺, Fe²⁺/³⁺, Zn²⁺)Hard Lewis Acids (Fe³⁺, Al³⁺)
pH Optimum for Binding pH 7.0 – 10.0 (requires deprotonation)pH 4.0 – 7.0 (nitro group lowers pKa)
Secondary Functionality NoneROS Scavenging / Antioxidant

Table 2: Thermodynamic & Chelating Parameters (Target: Fe³⁺ / Fe²⁺)

ParameterEDTATNBA (Representative)Causality / Significance
Stability Constant ( logK , Fe³⁺) ~25.1~14.5 - 16.2EDTA's hexadentate envelopment creates a nearly irreversible complex.
Ferrozine Assay IC₅₀ (Fe²⁺) 1.2 – 3.5 µg/mL25.0 – 40.0 µg/mLTNBA has lower affinity for soft/intermediate Fe²⁺ compared to hard Fe³⁺.
Binding Enthalpy ( ΔH ) Exothermic / Buffer Dependent [3]Highly ExothermicTNBA relies heavily on bond-formation enthalpy (O-Fe interactions).
Binding Entropy ( −TΔS ) Highly Favorable (Negative)Moderately FavorableEDTA displaces more water molecules from the hydration sphere.

Conclusion & Application Suitability

When choosing between these two agents, the decision matrix should be governed by the specific environmental constraints and required secondary functionalities of the application:

  • Select EDTA when: The primary goal is absolute, broad-spectrum metal sequestration. EDTA is unmatched for analytical standardizations, industrial descaling, and complete inhibition of metalloproteases in biological sample preparation. Its entropy-driven hexadentate binding ensures that once a metal is chelated, it remains locked out of surrounding chemical reactions.

  • Select TNBA when: The application demands targeted Fe³⁺ chelation in mildly acidic environments coupled with antioxidant protection . The nitro group's modulation of the hydroxyl pKa allows TNBA to remain active at pH levels where EDTA begins to protonate and lose efficiency. Furthermore, TNBA's polyphenolic backbone allows it to act as a sacrificial electron donor, neutralizing reactive oxygen species (ROS) generated by Fenton chemistry—a dual-action mechanism highly prized in neuroprotective drug development and advanced agricultural formulations.

References

  • EDTA Binding Affinities: A Modern Experiment in Thermodynamics for the Physical Chemistry Laboratory. Journal of Chemical Education - ACS Publications.[Link]

  • An Untargeted Metabolomics Approach for Correlating Pulse Crop Seed Coat Polyphenol Profiles with Antioxidant Capacity and Iron Chelation Ability. MDPI.[Link]

  • Energetics of Ca(2+)-EDTA interactions: calorimetric study. PubMed / National Library of Medicine.[Link]

Orthogonal Purity Assessment: Cross-Validating UV-Vis and HPLC-PDA for 2,4,6-Trihydroxy-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter a critical vulnerability in pharmaceutical quality control: the over-reliance on a single analytical modality. When analyzing highly functionalized aromatic compounds like 2,4,6-Trihydroxy-3-nitrobenzoic acid (CAS#: 129273-49-0) 1, relying solely on global absorbance metrics can lead to catastrophic false positives.

This guide provides an authoritative, field-proven framework for cross-validating Ultraviolet-Visible (UV-Vis) spectrophotometry with High-Performance Liquid Chromatography coupled to a Photodiode Array (HPLC-PDA). By bridging these techniques, we establish a self-validating analytical lifecycle that strictly adheres to ICH Q2(R2) guidelines for analytical procedure validation 2.

The Mechanistic Causality of Analytical Vulnerability

To understand why cross-validation is mandatory, we must examine the molecular structure of 2,4,6-Trihydroxy-3-nitrobenzoic acid. The molecule possesses a carboxylic acid group, three phenolic hydroxyls, and a strongly electron-withdrawing nitro group.

  • The UV-Vis Blindspot: The highly conjugated π -system yields a broad, intense UV absorption profile. However, unreacted precursors (such as 2,4,6-trihydroxybenzoic acid) share the core phenolic chromophores. UV-Vis cannot spatially resolve these species; it simply aggregates their absorbance. If an impurity has a higher molar absorptivity than the target analyte, the calculated purity can artificially inflate beyond 100% 3.

  • The HPLC-PDA Solution: Reverse-phase HPLC exploits the polarity shifts induced by the nitro group, cleanly separating the target from its precursors. Furthermore, the PDA detector continuously scans the UV spectrum across the eluting peak. By calculating the spectral homogeneity (Purity Angle vs. Purity Threshold), the system self-validates that the peak represents a single, pure compound 4.

By running these methods orthogonally, the limitations of one are neutralized by the strengths of the other.

Workflow N1 Sample Prep: 2,4,6-Trihydroxy-3-nitrobenzoic acid N2 Orthogonal Splitting N1->N2 N3 UV-Vis Analysis (Global Chromophore Absorbance) N2->N3 N4 HPLC-PDA Analysis (Chromatographic Resolution) N2->N4 N5 Beer-Lambert Calculation N3->N5 N6 Peak Integration & Purity Angle N4->N6 N7 Data Synthesis & Cross-Validation (ICH Q2(R2) Alignment) N5->N7 Absorbance Data N6->N7 Peak Area Data N8 Validated Purity Report N7->N8

Fig 1: Orthogonal cross-validation workflow for UV-Vis and HPLC-PDA purity analysis.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed with internal feedback loops that immediately flag matrix interference or system degradation.

Protocol A: High-Throughput UV-Vis Spectrophotometry

Purpose: Rapid assay quantification based on total chromophore response.

  • Solvent Selection & Blanking (Self-Validation Step): Dissolve the sample in a 0.1% Formic Acid in Methanol solution. The acidic environment suppresses the ionization of the carboxylic acid, preventing spectral shifting (bathochromic shifts) caused by equilibrium mixtures of ionized and unionized states. Run a baseline correction using the exact solvent matrix.

  • Calibration Curve Generation: Prepare standard solutions ranging from 5 to 50 µg/mL. Measure absorbance at the empirically determined λmax​ (approx. 310 nm). Ensure the correlation coefficient ( R2 ) is ≥0.995 to satisfy ICH linearity requirements 5.

  • Sample Analysis: Analyze the unknown batches in triplicate. Calculate the concentration using the Beer-Lambert law ( A=εlc ).

Protocol B: HPLC-PDA Purity & Spectral Homogeneity Analysis

Purpose: Spatial resolution of impurities and confirmation of peak purity.

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase (150 mm x 4.6 mm, 3.5 µm).

    • Mobile Phase: Isocratic elution with 60% Water (0.1% TFA) and 40% Acetonitrile. The Trifluoroacetic acid (TFA) acts as an ion-pairing agent, sharpening the peak of the highly polar analyte.

    • Flow Rate: 1.0 mL/min.

  • System Suitability Testing (SST - Self-Validation Step): Inject a known standard mix containing 2,4,6-Trihydroxy-3-nitrobenzoic acid and its un-nitrated precursor. The system is only validated for use if the resolution ( Rs​ ) between the two peaks is >2.0 and the tailing factor is <1.5 .

  • PDA Peak Purity Assessment: Process the data using the MAX Plot channel. The software evaluates the UV spectra at the leading edge, apex, and trailing edge of the peak. Critical Threshold: The calculated Purity Angle must be strictly less than the Purity Threshold4. If it is greater, a co-eluting impurity is present, and the batch must be flagged.

Data Presentation & Methodological Comparison

The following tables synthesize the quantitative validation parameters and the real-world cross-validation results, demonstrating the necessity of the dual-method approach.

Table 1: ICH Q2(R2) Analytical Validation Parameters

Validation ParameterUV-Vis SpectrophotometryHPLC-PDA AnalysisCausality / Scientific Implication
Linearity Range 5 – 50 µg/mL1 – 100 µg/mLHPLC offers a wider dynamic range due to lower background noise.
Correlation ( R2 ) > 0.995> 0.999Both meet regulatory standards, but HPLC exhibits tighter precision.
LOD 1.2 µg/mL0.3 µg/mLHPLC is 4x more sensitive, crucial for trace impurity detection.
LOQ 3.6 µg/mL1.0 µg/mLLower LOQ in HPLC allows for strict regulatory limit enforcement.
Specificity LowHighUV-Vis suffers from spectral overlap; HPLC physically resolves compounds.

Table 2: Cross-Validation Purity Results for 2,4,6-Trihydroxy-3-nitrobenzoic acid

Batch NumberUV-Vis Assay Purity (%)HPLC-PDA Purity (%)PDA Peak Purity (Angle vs Threshold)Final Batch Status
Lot A-001 99.8 ± 0.499.6 ± 0.2Pass (0.12 < 0.25)Validated
Lot A-002 102.3 ± 0.697.4 ± 0.3Fail (0.45 > 0.30)Rejected (Co-elution)
Lot A-003 99.5 ± 0.399.4 ± 0.1Pass (0.10 < 0.22)Validated
Expert Insight on the Data

Notice Lot A-002 in Table 2. The UV-Vis data falsely reports a purity of 102.3%. Inexperienced analysts might attribute this to a dilution error. However, the orthogonal HPLC data reveals the true causality: the purity is actually 97.4%, and the PDA Peak Purity test failed. This indicates that an unreacted, highly chromophoric precursor was present in the sample. Because it absorbed light at the same wavelength as the target analyte, it artificially inflated the UV-Vis result. The HPLC physically separated this impurity, preventing a contaminated batch from passing quality control.

Conclusion

Achieving compliance with ICH Q2(R2) requires more than just running tests; it requires an analytical strategy that actively hunts for its own blind spots. While UV-Vis provides an excellent, high-throughput baseline for 2,4,6-Trihydroxy-3-nitrobenzoic acid quantification, it lacks the specificity required for definitive purity release. By cross-validating with HPLC-PDA, we enforce a self-validating loop where spatial resolution and spectral homogeneity confirm the integrity of the quantitative data.

References

  • "2,4,6-trihydroxy-3-nitrobenzoic acid | CAS#:129273-49-0", Chemsrc. URL:[Link]

  • "ICH Q2(R2) Validation of analytical procedures - Scientific guideline", European Medicines Agency (EMA). URL:[Link]

  • "UV-Vis and HPLC Analysis of the Content of Commercially Available Paracetamol and Aspirin", ResearchGate. URL:[Link]

  • "UV-based Spectral Identity and Purity Confirmation of Antibody-drug Conjugates using the Alliance™ iS Bio PDA HPLC System", Waters Corporation. URL:[Link]

  • "Method Validation Approaches for Pharmaceutical Assessments – Highlights with High Performance Thin Layer Chromatographic (HPTLC) Techniques", IntechOpen. URL:[Link]

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Safety Operating Guide

Personal protective equipment for handling 2,4,6-Trihydroxy-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 2,4,6-Trihydroxy-3-nitrobenzoic Acid in the Laboratory

As a Senior Application Scientist, I recognize that handling specialized nitroaromatic compounds requires more than a superficial reading of a Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical's behavior. 2,4,6-Trihydroxy-3-nitrobenzoic acid (CAS: 129273-49-0) is a highly functionalized aromatic compound used in advanced synthesis and drug development[1]. This guide provides a self-validating system of operational protocols, ensuring that every safety measure is logically grounded in the molecule's physicochemical properties.

Part 1: Chemical Profiling & Mechanistic Hazard Assessment

To engineer a safe handling protocol, we must first analyze the molecular structure. 2,4,6-Trihydroxy-3-nitrobenzoic acid combines an electron-withdrawing nitro group with three electron-donating hydroxyl groups on a benzoic acid core[1]. This structural push-pull dynamic increases the acidity of the carboxylic acid and makes the aromatic ring susceptible to oxidation.

While the exact compound is specialized, its hazard profile is extrapolated from its functional groups, aligning with structurally similar nitrobenzoic and trihydroxybenzoic acids[2][3]. The nitro group introduces potential toxicity (harmful if swallowed, H302) and sensitization risks, while the phenolic acid core acts as a localized irritant to mucous membranes (H315, H319, H335)[2][3].

Table 1: Physicochemical Properties and Hazard Profile

Property / HazardValue / DescriptionCausality & Operational Implication
CAS Number 129273-49-0Unique identifier for regulatory tracking and inventory management[1].
Molecular Formula C7H5NO7High oxygen balance; avoid contact with strong reducing agents[1].
Molecular Weight 215.11 g/mol Fine powder morphology increases the risk of aerosolization[1].
H302 Harmful if swallowedNitroaromatic toxicity; mandates strict hygiene and no-contact protocols[2].
H315 / H319 Causes skin/serious eye irritationAcidic phenolic protons cause rapid protein denaturation on contact[3][4].
H335 May cause respiratory irritationMicro-particulates irritate the respiratory tract; mandates localized ventilation[3][4].

Part 2: The Self-Validating PPE Matrix

Safety is a logical extension of chemical understanding. The Personal Protective Equipment (PPE) selected for this compound is not arbitrary; it is a direct countermeasure to its specific permeation kinetics and physical state[4].

  • Hand Protection (Nitrile Gloves): Wear standard nitrile gloves (minimum 0.11 mm thickness) for general handling, or 0.3 mm for prolonged contact[5]. Causality: Nitrile provides excellent chemical resistance against organic acids. Latex must be avoided as it offers poor resistance to nitroaromatics, which can permeate and cause dermal sensitization.

  • Eye Protection (Tight-Fitting Goggles): ANSI Z87.1 or EN 166 compliant unvented or indirectly vented safety goggles[6][7]. Causality: The compound is handled as a lyophilized powder. Standard safety glasses with side shields are insufficient against airborne micro-particulates that cause severe corneal irritation (H319)[3][4].

  • Respiratory Protection (N95/FFP2 or PAPR): Required if handling outside of a certified fume hood[3][7]. Causality: The low molecular weight powder easily aerosolizes. Inhalation leads to acute respiratory tract irritation (H335)[3].

  • Body Protection: A flame-resistant, knee-length laboratory coat with fitted cuffs[6]. Causality: Prevents electrostatic discharge (which could theoretically ignite fine organic dusts) and provides a physical barrier against accidental spills.

Part 3: Operational Workflows: Step-by-Step Handling

Every protocol must be a self-validating system where the failure of one step is caught by the next.

HandlingWorkflow C 1. Don Required PPE (Nitrile, Goggles, Coat) A 2. Retrieve from Storage (Cool, Dry, Sealed) C->A B 3. Transfer to Fume Hood (Min 100 fpm face velocity) A->B D 4. Weighing Process (Anti-static tools) B->D E 5. Solvent Addition (Exothermic Control) D->E F 6. Active Experimentation (Secondary Containment) E->F

Workflow for safe handling and solution preparation of 2,4,6-Trihydroxy-3-nitrobenzoic acid.

Step-by-Step Solution Preparation Protocol:

  • Environmental Verification: Ensure the chemical fume hood is operational with a minimum face velocity of 100 feet per minute (fpm)[6][8].

  • Static Mitigation: Wipe down the analytical balance and spatulas with an anti-static cloth. Causality: Fine organic powders can carry a static charge, leading to sudden aerosolization or "jumping" during weighing.

  • Weighing: Tare a conductive anti-static weigh boat. Using a grounded stainless-steel spatula, carefully transfer the required mass of 2,4,6-Trihydroxy-3-nitrobenzoic acid.

  • Transfer: Move the weigh boat to the reaction vessel within the fume hood. Do not transport open containers across the laboratory.

  • Solvent Addition: Add the solvent (e.g., water, ethanol, or DMSO) slowly down the side of the vessel. Causality: Rapid addition to the dry powder can cause localized heat generation or aerosolize the dust[8].

Part 4: Emergency Response & Decontamination

In the event of an exposure or spill, immediate, targeted action is required to mitigate the acidic and toxicological hazards[4].

  • Dermal Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[4][6]. Do not use chemical neutralizers on the skin, as the exothermic neutralization reaction can cause thermal burns.

  • Ocular Exposure: Irrigate copiously with clean, fresh water for at least 15 minutes, holding the eyelids apart to ensure complete flushing[2][4]. Seek immediate ophthalmological evaluation.

  • Spill Cleanup Protocol:

    • Evacuate non-essential personnel and ensure respiratory PPE is donned[8].

    • Cover the solid spill with a damp absorbent pad or lightly mist with water to suppress dust formation[2].

    • Carefully sweep the damp material using a non-sparking tool into a compatible, sealable waste container[7].

    • Wash the spill area with a weak base solution (e.g., 5% Sodium Bicarbonate) to neutralize residual acid, followed by a thorough water rinse[8].

Part 5: Disposal & Waste Management Logic

Improper disposal of nitroaromatic acids can lead to dangerous incompatibilities in waste streams.

WasteLogic Start Waste Generation Aq Aqueous Waste Start->Aq Org Organic Waste Start->Org Sol Solid Waste & PPE Start->Sol Aq_Neut Neutralize (pH 6-8) with NaHCO3 Aq->Aq_Neut Org_Seg Segregate: Halogenated / Non-Halogenated Org->Org_Seg Sol_Bag Double-bag in Compatible Liners Sol->Sol_Bag EHS EHS Hazardous Waste Collection Aq_Neut->EHS Org_Seg->EHS Sol_Bag->EHS

Waste segregation and disposal logic for nitrobenzoic acid derivatives.

Step-by-Step Disposal Plan:

  • Aqueous Waste: Do not pour down the drain[7]. Collect in a dedicated polyethylene container. If the protocol permits, neutralize to pH 6-8 using sodium bicarbonate before transferring to the Environmental Health and Safety (EHS) collection point.

  • Organic Waste: Segregate strictly into non-halogenated or halogenated waste streams depending on the solvent used. Label clearly with "Contains Nitroaromatic Acid."

  • Solid Waste: All contaminated weigh boats, spatulas, and disposable PPE must be double-bagged in heavy-duty, chemically compatible liners and placed in a sealed hazardous waste bin[4][7].

References

  • Safety Data Sheet: 4-Nitrobenzoic acid. Carl ROTH.[Link]

Sources

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